molecular formula C8H6Br2O B189879 2,4'-Dibromoacetophenone CAS No. 132309-76-3

2,4'-Dibromoacetophenone

Cat. No.: B189879
CAS No.: 132309-76-3
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
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Description

2,4'-Dibromoacetophenone, also widely known as 4-Bromophenacyl bromide, is a valuable chemical tool in scientific research with two primary and distinct applications. Firstly, it serves as a key derivatization agent for the analysis of carboxylic acids, including fatty acids, via High-Performance Liquid Chromatography (HPLC) . Its reactivity facilitates the formation of 4-bromophenacyl esters from carboxylic acids, enabling sensitive detection and quantification in analytical workflows . Secondly, this compound functions as a potent, cell-permeable, and non-ATP competitive inhibitor of the enzyme Glycogen Synthase Kinase-3β (GSK-3β), exhibiting an IC50 value of 0.5 μM . As a reactive alkylating agent, it demonstrates notable selectivity for GSK-3β, showing no effect on PKA activity even at concentrations as high as 100 μM, making it a useful compound for probing GSK-3β-related signaling pathways in cell biology . Beyond these core uses, it is also employed as a versatile building block in organic synthesis, for instance, undergoing condensation reactions with aldehydes to produce α,β-unsaturated ketones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)ethanone
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InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
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InChI Key

FKJSFKCZZIXQIP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6Br2O
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DSSTOX Substance ID

DTXSID4059201
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Molecular Weight

277.94 g/mol
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Physical Description

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS]
Record name p-Bromophenacyl bromide
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CAS No.

99-73-0
Record name 4-Bromophenacyl bromide
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Record name 2,4'-Dibromoacetophenone
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Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
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Record name 2,4'-dibromoacetophenone
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Foundational & Exploratory

2,4'-Dibromoacetophenone CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4'-Dibromoacetophenone (CAS No. 99-73-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile reagent with significant applications in analytical chemistry and synthetic organic chemistry. The document details its physicochemical properties, synthesis, and key applications, with a focus on its role in derivatization for chromatographic analysis and as a building block in the synthesis of complex molecules. Detailed experimental protocols, safety information, and analytical characterization are also presented to support its practical use in a laboratory setting.

Introduction

This compound, identified by the CAS number 99-73-0, is a halogenated aromatic ketone.[1][2] Its chemical structure features a benzene ring substituted with a bromine atom at the para-position (position 4) and a bromoacetyl group at position 1. This bifunctional nature makes it a valuable intermediate and reagent in various chemical transformations.

Also known by synonyms such as 4-Bromophenacyl bromide, p-Bromophenacyl bromide, and α,4-Dibromoacetophenone, this compound is particularly recognized for its utility as a derivatizing agent for carboxylic acids prior to High-Performance Liquid Chromatography (HPLC) analysis.[2][3] Furthermore, its reactivity lends itself to the synthesis of various heterocyclic compounds and as an inhibitor in specific biological pathways, such as its role as a GSK-3β inhibitor. This guide aims to consolidate the technical information essential for its effective and safe use in research and development.

Physicochemical and Spectroscopic Properties

This compound is a slightly yellow to beige crystalline solid at room temperature.[1][4] It is stable under recommended storage conditions but is incompatible with strong bases, and strong oxidizing or reducing agents. A summary of its key properties is provided in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 99-73-0[1][2][3][4]
Molecular Formula C₈H₆Br₂O[2][3][4]
Molecular Weight 277.94 g/mol [3]
Appearance Slightly yellow to beige crystalline solid[1][4]
Melting Point 108-110 °C[3]
Solubility Soluble in methanol (20 mg/ml), DMSO (5 mg/ml), DMF (5 mg/ml), toluene, and ethanol. Insoluble in water.
Purity ≥98%[2]
Storage Temperature Store below +30°C in a cool, dry place.[1]

Synthesis and Purification

While various specific synthetic routes exist, a general method for the synthesis of α-bromoketones can be adapted for this compound, often starting from the corresponding acetophenone. A generalized workflow for its synthesis and subsequent purification is outlined below.

General Synthesis Workflow

A common approach involves the bromination of 4'-bromoacetophenone. The workflow ensures the selective bromination of the α-carbon of the acetyl group.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 4'-Bromoacetophenone reaction α-Bromination Reaction start->reaction bromine Brominating Agent (e.g., Br2 in Acetic Acid) bromine->reaction quench Quenching (e.g., with Na2S2O3) reaction->quench 1. extract Extraction (e.g., with Ethyl Acetate) quench->extract 2. wash Washing & Drying extract->wash 3. purify Purification (Crystallization from Ethanol) wash->purify 4. product This compound purify->product

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Purification

A standard method for purifying the crude product is recrystallization.

  • Method: Crystallize the crude this compound from ethanol (approximately 8 mL of ethanol per gram of compound).

  • Procedure:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Applications in Research and Development

This compound serves as a critical reagent in several areas of chemical and pharmaceutical research.

Derivatization for HPLC Analysis

One of its primary uses is as a derivatizing agent for carboxylic acids, particularly fatty acids, to facilitate their detection by UV detectors in HPLC. The reagent reacts with the carboxylate anion to form a 4-bromophenacyl ester, which has a strong UV chromophore.

G sample Sample containing Carboxylic Acids (R-COOH) reaction Esterification Reaction sample->reaction reagent This compound (Derivatizing Agent) reagent->reaction catalyst Catalyst (e.g., Crown Ether) catalyst->reaction ester UV-Active Ester Derivative (4-Bromophenacyl Ester) reaction->ester Forms hplc HPLC-UV Analysis ester->hplc Inject quant Quantification of Carboxylic Acids hplc->quant Results in

Caption: Workflow for carboxylic acid analysis using this compound derivatization.

Synthetic Intermediate

The compound is a versatile building block in organic synthesis. It undergoes condensation reactions with aldehydes to produce α,β-unsaturated ketones.[5] It is also employed in the esterification of carboxylic acids and the protection of phenols.

Biological Activity

This compound has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular signaling pathways. This makes it a useful tool compound in cell biology and a potential starting point for the development of more potent and selective inhibitors.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring and a characteristic singlet for the methylene (-CH₂Br) protons.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[6] The molecular ion peak (M⁺) would be observed around m/z 276, 278, and 280.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[7][8] It is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[1][9]

Table 2: Hazard and Safety Information

CategoryInformationReference
GHS Pictogram GHS05 (Corrosion)[3]
Signal Word Danger[3][7]
Hazard Statements H314: Causes severe skin burns and eye damage.[3][8]
Precautionary Statements P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[3][8][9]
Experimental Protocols: Safe Handling and First Aid
  • Engineering Controls: Use only in a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

    • Skin Protection: Wear impervious gloves and appropriate protective clothing to prevent skin contact.[1]

    • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., P3) if dust is generated.[3]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

    • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Conclusion

This compound (CAS No. 99-73-0) is a pivotal reagent for professionals in chemistry and drug development. Its well-defined physicochemical properties, established synthetic utility, and critical role as a derivatizing agent underscore its importance. Adherence to strict safety protocols is mandatory when handling this corrosive and lachrymatory compound. This guide provides the foundational technical knowledge to enable its proficient and safe application in a research environment.

References

An In-depth Technical Guide to 2,4'-Dibromoacetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, experimental protocols, and key applications of 2,4'-Dibromoacetophenone. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Properties of this compound

This compound, also known as p-bromophenacyl bromide, is a halogenated aromatic ketone. It serves as a valuable reagent in organic synthesis and as a biochemical probe.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 99-73-0[1]
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [1]
Appearance Slightly yellow to beige crystalline solid[1]
Melting Point 108-110 °C[1]
Boiling Point 141.5 °C at 760 mmHg (Note: This appears to be a typo in the source, likely representing a decomposition temperature or boiling point at a much lower pressure)[2][3]
Solubility Soluble in dimethyl sulfoxide (DMSO), methanol, toluene, and ethanol. Insoluble in water.[2][3]
Purity Typically >98%[1]
InChI Key FKJSFKCZZIXQIP-UHFFFAOYSA-N[1]
SMILES BrCC(=O)c1ccc(Br)cc1[1]

Synthesis and Purification

Synthesis of this compound from p-Bromoacetophenone

A common method for the synthesis of this compound is the α-bromination of p-bromoacetophenone.

Experimental Protocol:

  • In a 500 mL flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 mL of glacial acetic acid.[3]

  • Slowly add 40 g (12.5 mL, 0.25 mole) of bromine to the solution while keeping the temperature below 20 °C. Vigorous shaking is required during the addition.[3]

  • p-Bromophenacyl bromide will begin to precipitate as needles when approximately half of the bromine has been added. The addition process should take about 30 minutes.[3]

  • After the complete addition of bromine, cool the flask in an ice-water bath and filter the product with suction.[3]

  • Wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100 mL).[3]

  • The air-dried product should have a melting point of 106-108 °C.[3]

Purification by Recrystallization

Experimental Protocol:

  • Take the crude this compound (55-60 g) and dissolve it in 400 mL of 95% ethyl alcohol.[3]

  • Heat the solution to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, which will cause colorless needles of pure this compound to form.[3]

  • Filter the crystals and dry them. The expected yield of the recrystallized product is 48-50 g (69-72% of the theoretical amount) with a melting point of 108-109 °C.[3]

Experimental Protocols for Key Applications

Derivatization of Fatty Acids for HPLC Analysis

This compound is widely used as a derivatizing agent for the analysis of carboxylic acids, such as fatty acids, by High-Performance Liquid Chromatography (HPLC). The derivatization enhances the UV absorbance of the fatty acids, allowing for sensitive detection.

Experimental Protocol:

  • To the fatty acid sample, add a solution of this compound in acetone (e.g., 12 g/L).

  • Add a solution of triethylamine in acetone (e.g., 10 g/L) to catalyze the reaction.

  • The reaction mixture is typically heated (e.g., at 50 °C for 2 hours) or can be performed at a lower temperature for a longer duration for sensitive unsaturated fatty acids.

  • After the reaction is complete, it is stopped by the addition of a small amount of acetic acid in acetone.

  • The resulting solution containing the derivatized fatty acids is then ready for injection into the HPLC system.

Biological Activity and Signaling Pathways

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

This compound is a known inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC₅₀ value of 0.5 µM.[4][5] It acts as a non-ATP competitive inhibitor.[4][5] GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

Downstream Effects of GSK-3β Inhibition:

Inhibition of GSK-3β by this compound leads to the modulation of several downstream signaling pathways. A key consequence is the stabilization of β-catenin.[5] In the canonical Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] Inhibition of GSK-3β prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[5]

Furthermore, GSK-3β inhibition can prevent the mitochondrial release of cytochrome c, a key event in the intrinsic apoptotic pathway, thereby exerting anti-apoptotic effects.[5]

GSK-3β Signaling Pathway Diagram:

GSK3B_Inhibition cluster_inhibition Inhibition by this compound cluster_pathway Downstream Effects DBA This compound GSK3B GSK-3β (active) DBA->GSK3B Inhibits BetaCatenin_p β-catenin-P GSK3B->BetaCatenin_p Phosphorylates CytochromeC Cytochrome c release GSK3B->CytochromeC Promotes GSK3B_inactive GSK-3β (inactive) Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome BetaCatenin β-catenin (stabilized) Nucleus Nucleus BetaCatenin->Nucleus Translocates GeneTranscription Gene Transcription (Cell Proliferation & Survival) Nucleus->GeneTranscription Activates Mitochondrion Mitochondrion Apoptosis Apoptosis CytochromeC->Apoptosis GSK3B_inactive->BetaCatenin No Phosphorylation GSK3B_inactive->CytochromeC Inhibits release

Caption: Inhibition of GSK-3β by this compound and its downstream effects.

Spectral Data

¹H NMR Spectrum

The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons and the methylene protons.

¹H NMR Data (CDCl₃, 90 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.84Doublet2HAromatic protons ortho to the carbonyl group
~7.64Doublet2HAromatic protons meta to the carbonyl group
~4.39Singlet2HMethylene protons (-CH₂Br)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's magnetic field strength.[6]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR Data (CDCl₃):

Chemical Shift (ppm)Assignment
~190Carbonyl carbon (C=O)
~132Aromatic carbons
~130Aromatic carbons
~129Aromatic carbons
~30Methylene carbon (-CH₂Br)

Note: Specific assignments of the aromatic carbons can be complex due to the substitution pattern.[6]

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present.

Key IR Absorption Bands (KBr disc):

Wavenumber (cm⁻¹)Assignment
~1690C=O stretching (ketone)
~1580C=C stretching (aromatic ring)
~1200C-H in-plane bending
~820C-H out-of-plane bending (p-disubstituted ring)
~600C-Br stretching

Note: The exact peak positions can vary slightly.[7]

References

An In-depth Technical Guide to 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dibromoacetophenone, also widely known as p-bromophenacyl bromide, is a versatile bifunctional reagent with significant applications in analytical chemistry and biochemical research. Its utility stems from the reactive α-bromo ketone moiety, which serves as a potent electrophile for derivatizing acidic protons, and the brominated phenyl ring, which can be used for further synthetic modifications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications—particularly in the derivatization of fatty acids for HPLC analysis—and its role as an inhibitor in critical signaling pathways.

Physicochemical Properties

This compound is a stable, slightly yellow crystalline solid at room temperature.[1] It is classified as a lachrymator and is corrosive, necessitating careful handling in a laboratory setting.[2][3] Key quantitative data are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₈H₆Br₂O[2][4]
Molecular Weight 277.94 g/mol [1][3]
CAS Number 99-73-0[2]
Appearance Slightly yellow to beige crystalline solid[1][3]
Melting Point 108-110 °C[1][5]
Boiling Point 141.5 °C (at 760 mmHg, estimate)[1][3]
Solubility Soluble in DMSO (2-5 mg/ml), methanol (20 mg/ml), ethanol, toluene; Insoluble in water.[1][3]
IUPAC Name 2-bromo-1-(4-bromophenyl)ethanone[3]
Common Synonyms p-Bromophenacyl bromide, 4-Bromophenacyl bromide, alpha,4-Dibromoacetophenone[2][6][7]

Synthesis and Reactions

The synthesis of α-haloketones is a fundamental transformation in organic chemistry, providing critical building blocks for pharmaceuticals and complex organic molecules.[8][9] this compound is typically synthesized via the bromination of 4-bromoacetophenone.

Experimental Protocol: Synthesis via Bromination of 4-Bromoacetophenone

This protocol is a representative method adapted from standard procedures for the α-bromination of aromatic ketones.

Materials:

  • 4-Bromoacetophenone

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Hydrobromic acid (HBr, catalytic amount)

  • Sodium bisulfite solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ethanol for recrystallization

Procedure:

  • In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, dissolve 4-bromoacetophenone in glacial acetic acid. A small, catalytic amount of HBr can be added to facilitate the reaction.

  • From the dropping funnel, add an equimolar amount of bromine (Br₂) dropwise to the stirred solution at room temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature until the red-brown color of bromine disappears, indicating the reaction is complete (typically 1-2 hours).

  • Pour the reaction mixture into a beaker of cold water. The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold sodium bisulfite solution to remove any unreacted bromine.

  • The crude product can be further purified by recrystallization from ethanol.[7]

  • Dry the purified crystals under vacuum. The final product should be a slightly yellow, crystalline solid.

Applications in Research and Development

The primary utility of this compound lies in its function as a derivatizing agent, particularly for carboxylic acids, to facilitate their analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.[7][10] The p-bromophenacyl ester formed is highly UV-absorbent, allowing for sensitive detection in the low nanomole range.[10]

Experimental Protocol: Derivatization of Fatty Acids for HPLC Analysis

This protocol is adapted from established methods for preparing p-bromophenacyl esters of fatty acids.[10][11][12][13]

Materials:

  • Fatty acid sample

  • Methanol (MeOH)

  • Potassium hydroxide (KOH) in MeOH or Potassium bicarbonate (KHCO₃)

  • Phenolphthalein indicator

  • This compound (p-Bromophenacyl-8™ Reagent)

  • Acetonitrile (dry)

  • Reacti-Vial™ or similar reaction vial with a magnetic stirrer

Procedure:

  • Neutralization: Dissolve the fatty acid sample (~10 mg) in methanol in a reaction vial. Add one drop of phenolphthalein and neutralize to a pink endpoint with KOH in MeOH. Alternatively, to avoid potassium salt formation, use 3-5 molar equivalents of KHCO₃.[10]

  • Drying: Evaporate the methanol completely under a stream of dry nitrogen.

  • Derivatization: Add 1.0 mL of this compound reagent solution and 2.0 mL of dry acetonitrile to the dried residue.

  • Reaction: Seal the vial and heat the mixture at 80°C for 30 minutes with constant stirring.[10]

  • Analysis: After cooling to room temperature, the reaction mixture can be directly injected for HPLC analysis. A reverse-phase C18 column is typically used with an acetonitrile/water mobile phase.[10]

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis FattyAcid Fatty Acid Sample Neutralize 1. Neutralize with KOH or KHCO3 in Methanol FattyAcid->Neutralize Dry 2. Evaporate Solvent (Nitrogen Stream) Neutralize->Dry Reagent Add this compound & Acetonitrile Dry->Reagent Dried Salt Heat 3. Heat at 80°C for 30 min Reagent->Heat Ester Formation of p-Bromophenacyl Ester Heat->Ester Inject 4. Inject Sample Ester->Inject Derivatized Sample HPLC HPLC System (C18 Column) Inject->HPLC UV UV Detector HPLC->UV

Figure 1: Experimental workflow for the derivatization of fatty acids using this compound for HPLC analysis.

Role in Biological Systems and Signaling Pathways

This compound is a well-documented inhibitor of Phospholipase A₂ (PLA₂), an enzyme crucial for inflammatory responses and signal transduction.[14][15][16] PLA₂ enzymes hydrolyze the sn-2 position of membrane phospholipids to release arachidonic acid, the precursor to prostaglandins and leukotrienes, which are potent inflammatory mediators.[2][17] The inhibitory action is attributed to the irreversible alkylation of a critical histidine residue (His-48) in the active site of many PLA₂ isoforms.[18]

The compound has also been identified as a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor.[7] GSK-3β is a serine/threonine kinase that plays a central role in numerous signaling pathways, including insulin signaling, Wnt signaling, and the regulation of cell proliferation and apoptosis.[1][3][19]

Phospholipase A₂ (PLA₂) Signaling Pathway

The inhibition of PLA₂ by this compound disrupts the production of key lipid signaling molecules. This mechanism is central to its anti-inflammatory and other pharmacological effects.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Membrane Receptor Stimuli->Receptor PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activation PLC Phospholipase C (PLC) AA Arachidonic Acid (AA) PLA2->AA Hydrolysis MembranePL Membrane Phospholipids MembranePL->PLA2 COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever, Platelet Aggregation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor This compound Inhibitor->PLA2  Inhibition (Alkylation of His-48)

Figure 2: The Phospholipase A₂ (PLA₂) signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable chemical tool for researchers in both chemistry and biology. Its well-defined reactivity makes it an excellent derivatizing agent for enhancing the analytical detection of carboxylic acids. Furthermore, its established role as an inhibitor of key enzymes like PLA₂ and GSK-3β provides a foundation for its use in studying cellular signaling pathways and as a potential scaffold in drug discovery programs. Proper safety precautions are essential when handling this corrosive and lachrymatory compound.

References

An In-Depth Technical Guide to 2,4'-Dibromoacetophenone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dibromoacetophenone, a valuable chemical intermediate and inhibitor in biological research. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its use as a derivatizing agent for fatty acid analysis and as a potent inhibitor of phospholipase A2 (PLA2). Detailed experimental protocols and a thorough examination of its mechanism of action are provided to support researchers in their practical applications and to facilitate further investigation into its therapeutic potential.

Chemical Structure and Identification

This compound, also known as p-bromophenacyl bromide, is a halogenated aromatic ketone. Its structure consists of an acetophenone core substituted with a bromine atom at the para-position of the phenyl ring and another bromine atom at the alpha-position of the acetyl group.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 2-bromo-1-(4-bromophenyl)ethanone
Synonyms 4'-Bromophenacyl bromide, p-Bromophenacyl bromide, α,4-Dibromoacetophenone
CAS Number 99-73-0
Molecular Formula C₈H₆Br₂O
Molecular Weight 277.94 g/mol
InChI Key FKJSFKCZZIXQIP-UHFFFAOYSA-N
SMILES BrC1=CC=C(C=C1)C(=O)CBr

Physicochemical Properties

This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Appearance Crystalline solid[1]
Melting Point 108-110 °C[1]
Solubility Soluble in methanol, toluene, and dimethyl sulfoxide. Insoluble in water.

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-bromination of 4-bromoacetophenone. A detailed experimental protocol is provided below.

Experimental Protocol: α-Bromination of 4-Bromoacetophenone[1]

This procedure describes the synthesis of this compound using pyridine hydrobromide perbromide as the brominating agent.

Materials:

  • 4-Bromoacetophenone

  • Pyridine hydrobromide perbromide

  • Acetic acid

  • 50 mL round-bottom flask

  • Condensing tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add 4-bromoacetophenone (1.0 equivalent).

  • Add acetic acid to dissolve the starting material.

  • Add pyridine hydrobromide perbromide (1.1 equivalents).

  • Equip the flask with a condensing tube and place it on a magnetic stirrer with a heating mantle.

  • Stir the reaction mixture at 90 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start: 4-Bromoacetophenone Reagents Add Pyridine Hydrobromide Perbromide and Acetic Acid Start->Reagents Reaction Heat at 90°C for 3 hours Reagents->Reaction Workup Quench with Ice-Water and Filter Reaction->Workup Purification Recrystallize Workup->Purification Product End: this compound Purification->Product

Synthesis of this compound.

Applications in Scientific Research

This compound has two primary applications in scientific research: as a derivatizing agent for the analysis of fatty acids by High-Performance Liquid Chromatography (HPLC) and as a selective inhibitor of phospholipase A2 enzymes.

Derivatization of Fatty Acids for HPLC Analysis

Carboxylic acids, including fatty acids, often lack a strong chromophore, making their detection by UV-Vis detectors in HPLC challenging. This compound reacts with the carboxylate group of fatty acids to form p-bromophenacyl esters, which are highly UV-active, thereby enhancing their detection sensitivity.

Materials:

  • Fatty acid sample

  • This compound solution (in acetone)

  • Triethylamine solution (in acetone)

  • Reacti-Vials or similar small reaction vessels

  • Heating block or water bath

Procedure:

  • Place the dried fatty acid sample in a Reacti-Vial.

  • Add a solution of this compound in acetone.

  • Add a solution of triethylamine in acetone. Triethylamine acts as a base to facilitate the reaction.

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 1-2 hours).

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solution containing the p-bromophenacyl esters of the fatty acids is then ready for HPLC analysis.

Workflow for Fatty Acid Derivatization:

Derivatization_Workflow Start Start: Fatty Acid Sample Reagents Add this compound and Triethylamine in Acetone Start->Reagents Reaction Heat at 50-60°C Reagents->Reaction Product p-Bromophenacyl Ester (UV-Active) Reaction->Product Analysis End: HPLC Analysis Product->Analysis

Derivatization of fatty acids for HPLC.
Inhibition of Phospholipase A2 (PLA2)

This compound is a well-characterized irreversible inhibitor of many phospholipase A2 (PLA2) enzymes. PLA2s are a superfamily of enzymes that hydrolyze the sn-2 ester bond of phospholipids, releasing a free fatty acid (often arachidonic acid) and a lysophospholipid.[2][3] These products are precursors to a wide range of inflammatory mediators, including prostaglandins and leukotrienes.

This compound acts as an active-site-directed inhibitor. The α-bromomethyl ketone moiety is electrophilic and reacts with a critical histidine residue (specifically His48 in many PLA2s) in the enzyme's active site, leading to covalent modification and irreversible inactivation of the enzyme.[4] Crystallographic studies of PLA2 complexed with p-bromophenacyl bromide have confirmed this covalent linkage to His48.[4] Additionally, the inhibitor molecule exhibits hydrophobic interactions with other active site residues, such as Phe5 and Cys45, further stabilizing the complex.[5] This inhibition prevents the binding of the phospholipid substrate and the subsequent hydrolysis reaction.

The inhibition of PLA2 by this compound has significant downstream effects on cellular signaling, particularly in inflammatory pathways. By blocking the release of arachidonic acid, it prevents the formation of pro-inflammatory eicosanoids.

Phospholipase A2 Signaling Pathway:

PLA2_Signaling_Pathway cluster_membrane Cell Membrane Phospholipid Phospholipid PLA2 Phospholipase A2 (PLA2) Phospholipid->PLA2 Substrate AA Arachidonic Acid PLA2->AA Hydrolysis Inhibitor This compound Inhibitor->PLA2 Inhibition LOX Lipoxygenases (LOX) AA->LOX COX Cyclooxygenases (COX) AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Inhibition of the PLA2 signaling pathway.

Conclusion

This compound is a versatile molecule with significant utility in both analytical chemistry and biochemical research. Its role as a derivatizing agent enables sensitive quantification of fatty acids, while its potent and specific inhibition of phospholipase A2 makes it an invaluable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

A Comprehensive Technical Guide to 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 2,4'-Dibromoacetophenone. It details its chemical synonyms, properties, and includes meticulous experimental protocols for its synthesis, purification, and analysis.

Chemical Identity and Synonyms

This compound is a versatile reagent in organic synthesis, particularly in the derivatization of carboxylic acids for HPLC analysis and as a building block in the synthesis of various pharmaceutical compounds. A clear understanding of its various synonyms and identifiers is crucial for accurate literature searches and procurement.

Identifier Type Value Citation
Primary Name This compound[1][2]
CAS Number 99-73-0[1][2]
Molecular Formula C8H6Br2O[1][2]
Molecular Weight 277.94 g/mol [2]
IUPAC Name 2-bromo-1-(4-bromophenyl)ethanone[3]
Synonym 1 alpha,4-Dibromoacetophenone[1]
Synonym 2 4-Bromophenacyl bromide[1]
Synonym 3 p-Bromophenacyl bromide[3]
Synonym 4 2-bromo-1-(4-bromophenyl)ethan-1-one
Synonym 5 Ethanone, 2-bromo-1-(4-bromophenyl)-[3]
Linear Formula BrC6H4COCH2Br[2]
InChI Key FKJSFKCZZIXQIP-UHFFFAOYSA-N[2]
Beilstein Registry Number 607604[2]
EC Number 202-783-6[2]
PubChem CID 7454[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental planning and execution.

Property Value Citation
Appearance White to light yellow or beige crystalline solid[4][5]
Melting Point 108-110 °C (lit.)[2][6]
Purity ≥98% or >98%[1][2]
Solubility Soluble in ethanol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether. Insoluble in water.[4]
Stability Stable under normal conditions. Incompatible with strong bases, strong reducing agents, and strong oxidizing agents.[6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the Friedel-Crafts acylation of bromobenzene to form 4-bromoacetophenone, followed by the α-bromination of the ketone.

Step 1: Synthesis of 4-Bromoacetophenone

This procedure is adapted from the Friedel-Crafts acylation of bromobenzene.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place bromobenzene (2.5 moles) and dry carbon disulfide (1 L).

  • Addition of Catalyst: Carefully add anhydrous aluminum chloride (5.6 moles) to the stirred mixture.

  • Acylation: Heat the mixture to a gentle reflux on a steam bath. Slowly add acetic anhydride (2 moles) from the dropping funnel over approximately one hour.

  • Reaction Completion: Continue refluxing for an additional hour after the addition is complete.

  • Work-up: Remove the carbon disulfide by distillation. While still warm, pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., benzene or ether).

  • Washing: Wash the combined organic extracts sequentially with water, 10% sodium hydroxide solution, and again with water until the washings are neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • Purification: Distill the crude product under reduced pressure to obtain pure 4-bromoacetophenone.

Step 2: α-Bromination of 4-Bromoacetophenone

This procedure is a modification of the α-bromination of acetophenone derivatives.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (5.0 mmol) in glacial acetic acid (20 mL).

  • Addition of Brominating Agent: Add pyridine hydrobromide perbromide (5.5 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice water.

  • Isolation: Collect the precipitated solid by filtration and wash with cold water.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol to yield a product with high purity.[6]

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol (approximately 8 mL per gram of product).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

A GC-MS method can be employed to determine the purity of this compound and to identify any byproducts from the synthesis. The following is a general guideline.[8][9]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., HP-5MS or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated from the relative peak area.

Visualizing Chemical Relationships

The following diagram illustrates the hierarchical relationship between the primary name, key identifiers, and various synonyms of this compound.

Synonyms_Relationship Core This compound CAS CAS: 99-73-0 Core->CAS is identified by IUPAC IUPAC: 2-bromo-1-(4-bromophenyl)ethanone Core->IUPAC is named as Formula Formula: C8H6Br2O Core->Formula has formula Syn1 alpha,4-Dibromoacetophenone Core->Syn1 is also known as Syn2 4-Bromophenacyl bromide Core->Syn2 Syn3 p-Bromophenacyl bromide Core->Syn3 Syn4 Ethanone, 2-bromo-1-(4-bromophenyl)- Core->Syn4

Caption: Relationship between the primary name and synonyms of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials: Bromobenzene & Acetic Anhydride Step1 Step 1: Friedel-Crafts Acylation Start->Step1 Intermediate Intermediate: 4-Bromoacetophenone Step1->Intermediate Step2 Step 2: α-Bromination Intermediate->Step2 Crude Crude Product: This compound Step2->Crude Purification Purification: Recrystallization from Ethanol Crude->Purification Final Final Product: Pure this compound Purification->Final Analysis Analysis (GC-MS) Final->Analysis

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2,4'-Dibromoacetophenone (CAS No. 99-73-0). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound, also known as 4'-Bromophenacyl bromide, is a crystalline solid.[1] It is primarily used in laboratory settings for chemical synthesis, including the identification and derivatization of carboxylic acids for HPLC analysis.[2][3][4]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Formula C₈H₆Br₂O[5][6][7]
Molecular Weight 277.94 - 277.95 g/mol [5][7][8][9]
Appearance Slightly yellow to beige crystalline solid/powder[3][5][6]
Melting Point 107 - 110 °C[1][2][5]
Boiling Point 310 °C[5]
Solubility Insoluble in water. Soluble in methanol, toluene, ethanol, and dimethyl sulfoxide (DMSO).[2][3][5]
Vapor Density 9.6[5]
Vapor Pressure 0.0006 mmHg at 25 °C[5]
Stability Stable under normal storage conditions.[2][5]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is corrosive and causes severe skin burns and eye damage.[10][11][12][13] It is also harmful if swallowed, inhaled, or absorbed through the skin.[8] The material is a lachrymator, meaning it can cause tearing.[5][6]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[10][11]
Serious Eye Damage/Irritation1H314: Causes severe skin burns and eye damage.[10][11]
Acute Toxicity, Oral4H302: Harmful if swallowed.[8]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[8]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[8]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation.[8][14]

Signal Word: Danger [6][10][13]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Protocol for Establishing a Safe Workspace:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][8]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11] A face shield is also recommended.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][8] Immediately change clothing if it becomes contaminated.

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges.[5][11]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11][14]

Handling Procedures

Protocol for Handling this compound:

  • Do not breathe dust, vapor, mist, or gas.[5][10]

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Wash hands and any exposed skin thoroughly after handling.[10][14]

  • Keep containers tightly closed when not in use.[5][14]

  • Avoid generating dust.[5][14]

Storage Conditions

Protocol for Storing this compound:

  • Store in a cool, dry, and well-ventilated place.[5][6][14]

  • Keep the container tightly closed to prevent moisture ingress.[5][6][14]

  • Store in a designated "Corrosives area".[5][6]

  • Store locked up.[10]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[2][5][10][11]

Emergency Procedures and First Aid

Immediate medical attention is required for all routes of exposure.[5][6][10][11]

Table 3: First Aid Measures

Exposure RouteProtocol
Inhalation 1. Remove the victim to fresh air immediately.[5][10] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation.[5] 3. Seek immediate medical attention.[5][6]
Skin Contact 1. Immediately remove all contaminated clothing and shoes.[5][10] 2. Flush skin with plenty of soap and water for at least 15 minutes.[5] 3. Seek immediate medical attention.[5][11]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][10] 2. Remove contact lenses if present and easy to do. Continue rinsing.[10] 3. Seek immediate medical attention.[5][6]
Ingestion 1. Do NOT induce vomiting.[5][10] 2. If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[5] 3. Never give anything by mouth to an unconscious person.[5] 4. Seek immediate medical attention.[5][6]

Accidental Release and Fire-Fighting Measures

Accidental Release Protocol

Protocol for Spill Cleanup:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.[5][14]

  • PPE: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and eye protection.[5][14]

  • Containment: Avoid generating dust.[5]

  • Cleanup: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[5][6][10]

  • Decontamination: Wash the spill site after material pickup is complete.[8]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[10]

Fire-Fighting Protocol

The substance itself is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[5]

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[5][10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][8][10]

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5][10][11]

Stability and Reactivity

  • Reactivity: Not reactive under normal conditions.[10]

  • Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[2][5]

  • Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[10][14]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[2][5][10][11]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen bromide gas.[5][11]

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[11] It is known to cause chemical burns to the skin, eyes, respiratory tract, and gastrointestinal tract.[5] Ingestion can cause severe and permanent damage to the digestive tract.[5]

  • Ecological Information: Do not let the product enter drains or release it into the environment.[11][14] The substance is insoluble in water and is not likely to be mobile in the environment.[11]

Disposal Considerations

Protocol for Chemical Disposal:

  • Containerization: Dispose of contents/container in a suitable, labeled waste container.[10]

  • Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11]

  • Container Handling: Handle uncleaned containers as you would the product itself.[15]

Visual Workflow Diagrams

Chemical_Handling_Workflow Diagram 1: General Chemical Handling Workflow cluster_prep Preparation & Assessment cluster_execution Execution cluster_disposal Post-Use & Disposal Review_SDS Review SDS & Hazards Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Prepare_Work_Area Prepare Fume Hood & Spill Kit Select_PPE->Prepare_Work_Area Receive Receive Chemical Store Store Appropriately (Cool, Dry, Corrosives Area) Receive->Store Use Use in Fume Hood Store->Use Decontaminate Decontaminate Glassware & Area Use->Decontaminate Segregate_Waste Segregate & Label Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Protocols Segregate_Waste->Dispose

Caption: Diagram 1: General Chemical Handling Workflow

First_Aid_Response Diagram 2: First Aid Response for this compound Exposure cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Provide oxygen or artificial respiration if needed. Exposure->Inhalation Skin Skin Contact: Remove contaminated clothing. Flush with soap & water for 15+ min. Exposure->Skin Eyes Eye Contact: Flush with water for 15-30 min. Remove contact lenses. Exposure->Eyes Ingestion Ingestion: DO NOT induce vomiting. Give 2-4 glasses of water if conscious. Exposure->Ingestion Seek_Medical_Attention Seek IMMEDIATE Medical Attention Inhalation->Seek_Medical_Attention Skin->Seek_Medical_Attention Eyes->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Diagram 2: First Aid Response for Exposure

References

2,4'-Dibromoacetophenone solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2,4'-Dibromoacetophenone in Organic Solvents

Introduction

This compound is a chemical compound frequently utilized as a reagent in organic synthesis and for the analysis of fatty acids by HPLC.[1][2] It serves as a crucial building block in the creation of more complex molecules and acts as an inhibitor of glycogen synthase kinase 3β (GSK3β).[3] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in various organic solvents is paramount for designing experiments, developing purification strategies, and formulating new chemical entities. This guide provides a detailed overview of the quantitative solubility data for this compound, outlines standard experimental protocols for solubility determination, and illustrates key conceptual workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data, compiled from various chemical data sources, is presented below. It is important to note that solubility can be influenced by experimental conditions such as temperature and the purity of both the solute and the solvent. The provided values are generally understood to be at or around standard room temperature unless otherwise specified.

SolventChemical ClassSolubility (mg/mL)Other Observations
MethanolPolar Protic20[1][2][4]-
Dimethyl Sulfoxide (DMSO)Polar Aprotic2 - 5[1][2][3][4]Note: Conflicting data reported
Dimethylformamide (DMF)Polar Aprotic5[2][3]-
EthanolPolar Protic1[2][3]Soluble[1][4]; Very soluble in warm alcohol[5]
TolueneNon-Polar AromaticSoluble[1][4]-
ChloroformNon-Polar HalogenatedSoluble[5][6]-
AcetonePolar AproticSoluble[6]-
Ethyl EtherNon-Polar EtherSoluble[5]-
WaterPolar ProticInsoluble[1][2][4][5]Sparingly soluble[7]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous BufferInsoluble[2][3]-

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a crystalline compound in a solvent is the Shake-Flask Method . This technique establishes the concentration of a compound in a saturated solution where excess solid is present, and the solution and solid are in equilibrium.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method
  • Preparation : Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The presence of excess, undissolved solid is crucial to ensure that saturation is achieved.

  • Equilibration : Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[8] Temperature control is critical as solubility is temperature-dependent.[8]

  • Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved through centrifugation followed by careful decantation, or by filtration using a syringe filter compatible with the solvent.

  • Analysis : Accurately dilute a known volume of the saturated supernatant with an appropriate solvent.

  • Quantification : Analyze the concentration of this compound in the diluted sample using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[9] A calibration curve prepared with known concentrations of the compound is used to determine the concentration of the sample.

  • Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualizations: Workflows and Principles

Diagrams are provided below to visualize the experimental workflow for solubility determination and the guiding principle of "like dissolves like."

Solubility Determination Workflow start Start add_solid Add excess this compound to a known volume of solvent start->add_solid agitate Agitate mixture at a constant temperature (e.g., 24-72h) add_solid->agitate equilibrate Allow solution to reach equilibrium agitate->equilibrate separate Separate saturated solution from excess solid (e.g., centrifuge/filter) equilibrate->separate analyze Analyze solute concentration in the supernatant (e.g., HPLC) separate->analyze end_node End analyze->end_node

Caption: Experimental workflow for the shake-flask solubility determination method.

Solubility Principle solute This compound (Solute) polar_solvents Polar Solvents (e.g., Methanol, DMSO) solute->polar_solvents High Solubility ('Like dissolves like') nonpolar_solvents Non-Polar Solvents (e.g., Toluene, Chloroform) solute->nonpolar_solvents Good Solubility water Water (Highly Polar) solute->water Insoluble (Polarity mismatch)

Caption: The "like dissolves like" principle applied to this compound.

References

Technical Guide: Melting Point of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2,4'-Dibromoacetophenone, a crucial physical property for its identification, purity assessment, and handling in research and development settings. This document outlines the reported melting point values, a detailed experimental protocol for its determination, and a workflow diagram for the procedure.

Core Compound: this compound

  • IUPAC Name: 2-bromo-1-(4-bromophenyl)ethan-1-one

  • CAS Number: 99-73-0

  • Molecular Formula: C₈H₆Br₂O

  • Molecular Weight: 277.94 g/mol

  • Appearance: Off-white to slightly yellow or beige crystalline solid.[1][2]

Quantitative Data: Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the literature values are consistent, indicating a relatively high degree of purity in commercially available samples. Impurities typically cause a depression and broadening of the melting point range.

The table below summarizes the melting point data from various chemical suppliers and databases.

Reported Melting Point (°C)SourcePurity
108-110Sigma-Aldrich[3][4]>98%
108-110ChemicalBook(lit.)
107-111Thermo Fisher Scientific98%
107-111CDH Fine Chemical[5](lit.)
108.0-114.0Thermo Fisher Scientific[6][7]98+%
107-108ChemicalBook[1]Not Stated

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary method. This can be performed using a modern digital melting point apparatus or a traditional Thiele tube setup.[6]

I. Instrumentation and Materials
  • Melting Point Apparatus (e.g., Mel-Temp) or Thiele Tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated, range appropriate for ~110°C)

  • Sample of this compound (must be completely dry and finely powdered)

  • Mortar and pestle (if sample is not a fine powder)

  • Heating bath fluid (e.g., silicone oil) for Thiele tube method

  • Bunsen burner or other heat source for Thiele tube method

II. Sample Preparation
  • Sample Pulverization: Ensure the this compound sample is a fine, homogeneous powder. If the crystals are large, gently grind them using a clean, dry mortar and pestle.[8]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.[1][4]

  • Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed bottom. Alternatively, drop the tube (sealed end down) through a long, narrow glass tube to pack the sample tightly.[1][4][9]

  • Sample Height: The final packed sample height should be between 2-3 mm. A sample column taller than 3 mm can lead to an artificially broad melting range.[1][9]

III. Measurement Procedure (Using a Digital Melting Point Apparatus)
  • Apparatus Setup: Turn on the melting point apparatus and allow it to stabilize.

  • Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary value. This allows for a more precise measurement in the subsequent trial.[10]

  • Set Parameters: For a precise measurement, set the starting temperature to approximately 15-20°C below the expected melting point (e.g., set start to 90°C). Set the heating ramp rate to 1-2°C per minute to ensure thermal equilibrium.[1][5][9]

  • Insert Capillary: Place the packed capillary tube into the sample holder of the apparatus.[1][9]

  • Observation and Recording:

    • Observe the sample through the magnified viewing port.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).[1]

    • Record the temperature at which the last solid crystal disappears, and the entire sample is a clear liquid (completion of melting).[1]

    • The recorded values constitute the melting point range (e.g., 109-111°C).

  • Cool Down: Allow the apparatus to cool sufficiently before performing another measurement. Use a fresh sample and a new capillary tube for each subsequent trial.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Obtain Dry Sample prep2 Grind to Fine Powder (if necessary) prep1->prep2 prep3 Load into Capillary Tube prep2->prep3 prep4 Pack Sample to 2-3 mm prep3->prep4 measure1 Insert Capillary into Apparatus prep4->measure1 measure2 Set Start Temp & Ramp Rate (e.g., 90°C, 1-2°C/min) measure1->measure2 measure3 Heat Sample measure2->measure3 measure4 Observe for Melting measure3->measure4 record1 Record T1: First Liquid Droplet measure4->record1 record2 Record T2: All Solid Disappears record1->record2 record3 Report Melting Range (T1 - T2) record2->record3 end_node End record3->end_node start Start start->prep1

Caption: Workflow for determining the melting point of this compound.

References

Spectroscopic and Methodological Deep Dive into 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4'-Dibromoacetophenone, a crucial reagent in analytical chemistry and organic synthesis. Detailed experimental protocols for its synthesis and application as a derivatizing agent are presented, alongside visual workflows to facilitate understanding and implementation in a laboratory setting.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityAssignment
7.84DoubletAromatic CH
7.64DoubletAromatic CH
4.39Singlet-CH₂Br

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
191.0C=O
132.9Aromatic C
132.2Aromatic C
130.0Aromatic C
129.2Aromatic C
30.7-CH₂Br

Note: Specific peak assignments for aromatic carbons can vary slightly between sources and require further 2D NMR analysis for definitive confirmation.

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z)

m/zRelative Intensity (%)Putative Fragment
2784.8[M+2]⁺ (Molecular ion with ⁸¹Br₂)
2762.5[M]⁺ (Molecular ion with ⁷⁹Br⁸¹Br)
18598.0[M - CH₂Br]⁺ (with ⁸¹Br)
183100.0[M - CH₂Br]⁺ (with ⁷⁹Br)
15725.2[C₆H₄Br]⁺ (with ⁸¹Br)
15525.0[C₆H₄Br]⁺ (with ⁷⁹Br)
7626.7[C₆H₄]⁺
7526.3[C₆H₃]⁺
5029.3[C₄H₂]⁺

Ionization Method: Electron Ionization (EI)[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration Type
~1700C=O stretch
~1580C=C aromatic ring stretch
~1200C-C stretch
~820C-H out-of-plane bend
~680C-Br stretch

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the derivatization of fatty acids for HPLC analysis are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the α-bromination of acetophenones.

Materials:

  • 4'-Bromoacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4'-bromoacetophenone in glacial acetic acid in a round-bottom flask.

  • Slowly add an equimolar amount of bromine to the solution while stirring. The reaction is typically carried out at room temperature.

  • After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

  • The product, this compound, will precipitate out of the solution.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the product by recrystallization from ethanol to yield crystalline this compound.

HPLC Derivatization of Fatty Acids

This compound is a widely used reagent for the derivatization of carboxylic acids, such as fatty acids, to enhance their detection by UV or fluorescence detectors in HPLC.

Materials:

  • Fatty acid sample

  • This compound

  • A crown ether (e.g., 18-crown-6) as a catalyst

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Acetonitrile (HPLC grade)

Procedure:

  • Dissolve the fatty acid sample in acetonitrile in a reaction vial.

  • Add a solution of this compound in acetonitrile.

  • Add the crown ether catalyst and the non-nucleophilic base to the reaction mixture.

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).

  • After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or subjected to a simple work-up procedure if necessary.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 4'-Bromoacetophenone Dissolve Dissolve 4'-Bromoacetophenone in Glacial Acetic Acid Reactant1->Dissolve Reactant2 Bromine Addition Slowly Add Bromine Reactant2->Addition Solvent1 Glacial Acetic Acid Solvent1->Dissolve Dissolve->Addition Stir Stir at Room Temperature Addition->Stir Precipitation Product Precipitates Stir->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Cold Ethanol Filtration->Wash Recrystallization Recrystallize from Ethanol Wash->Recrystallization Product This compound Recrystallization->Product

Caption: Synthesis workflow for this compound.

Derivatization_Workflow cluster_reagents Reagents cluster_procedure Derivatization Procedure cluster_analysis Analysis Sample Fatty Acid Sample Mix Combine all reagents in Acetonitrile Sample->Mix Reagent This compound Reagent->Mix Catalyst Crown Ether Catalyst->Mix Base Non-nucleophilic Base Base->Mix Solvent Acetonitrile Solvent->Mix Heat Heat at 80°C for 30 min Mix->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into HPLC Cool->Inject Detection UV/Fluorescence Detection Inject->Detection

Caption: HPLC derivatization workflow using this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4'-Dibromoacetophenone. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes detailed spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound (CAS No. 99-73-0) is a halogenated aromatic ketone.[1][2] Its molecular structure consists of a bromo-substituted phenyl ring attached to a bromo-substituted acetyl group. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in research and manufacturing. NMR spectroscopy is a primary analytical technique for the structural elucidation of this molecule.

Molecular Structure

The chemical structure of this compound is presented below, with atom numbering for correlation with the NMR spectral assignments.

Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methylene protons. The data presented below was acquired in deuterated chloroform (CDCl₃).[3]

Signal AssignmentChemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
H-2', H-6'7.84d2H8.5
H-3', H-5'7.64d2H8.5
H-α (CH₂)4.39s2H-

d = doublet, s = singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data below corresponds to a spectrum recorded in CDCl₃.[3]

Signal AssignmentChemical Shift (δ) [ppm]
C=O190.8
C-4'132.3
C-1'131.7
C-2', C-6'129.8
C-3', C-5'129.1
C-α (CH₂)30.5

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

NMR Data Acquisition

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. For spectra where TMS is not present, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze peak multiplicities and determine coupling constants in the ¹H NMR spectrum.

Experimental Workflow

The logical workflow for NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Lock, Tune, and Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate multiplicity Multiplicity and Coupling Constant Analysis (1H) calibrate->multiplicity assign Peak Assignment integrate->assign multiplicity->assign structure Structure Elucidation/Verification assign->structure

Generalized workflow for NMR analysis.

References

The Biological Versatility of 2,4'-Dibromoacetophenone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2,4'-Dibromoacetophenone represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further investigation and application of these versatile molecules.

Introduction

This compound is a halogenated aromatic ketone that has garnered significant attention as a scaffold for the development of novel therapeutic agents. The presence of two bromine atoms at specific positions on the acetophenone core imparts unique physicochemical properties that contribute to its diverse biological activities. This guide delves into the synthesis of various this compound derivatives and explores their multifaceted biological potential, supported by experimental data and mechanistic insights.

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives often involves modifications at the α-carbon or the aromatic rings. Standard synthetic methodologies are employed to introduce various functional groups, leading to a diverse library of compounds for biological screening.

General Synthesis of α-Substituted this compound Derivatives

A common synthetic route involves the α-bromination of 4'-bromoacetophenone, followed by nucleophilic substitution at the α-position.

Experimental Protocol: Synthesis of this compound

  • Materials: 4'-Bromoacetophenone, Pyridinium tribromide (or N-Bromosuccinimide), Glacial acetic acid, Dichloromethane, Sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4'-bromoacetophenone (1 equivalent) in glacial acetic acid or a suitable solvent like dichloromethane in a round-bottom flask.

    • Add pyridinium tribromide or N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while stirring at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Further derivatization can be achieved by reacting this compound with various nucleophiles (e.g., amines, thiols, phenols) to generate a library of α-substituted analogs.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Quantitative Anticancer Activity Data

The anticancer efficacy of this compound and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected brominated acetophenone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound---
Brominated Acetophenone Derivative 5cBreast Adenocarcinoma (MCF7)< 10 µg/mL[1]
Brominated Acetophenone Derivative 5cAlveolar Adenocarcinoma (A549)11.80 ± 0.89 µg/mL[1]
Brominated Acetophenone Derivative 5cColorectal Adenocarcinoma (Caco2)18.40 ± 4.70 µg/mL[1]
Brominated Acetophenone Derivative 5cProstate Adenocarcinoma (PC3)< 10 µg/mL[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Materials: 96-well plates, cancer cell lines, complete cell culture medium, this compound derivatives (dissolved in DMSO), MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Derivatives of acetophenone have been reported to possess significant antimicrobial properties against a variety of pathogenic bacteria and fungi. The presence of bromine atoms in this compound derivatives can enhance their antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Hydroxyacetophenone derivativesE. coli--
Hydroxyacetophenone derivativesK. pneumoniae--

Note: Specific MIC values for this compound derivatives are an active area of research, and the table will be updated as more data becomes available.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other suitable broth, bacterial or fungal strains, this compound derivatives, sterile saline, spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth directly in the 96-well plate.

    • Inoculation: Add a standardized volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, with Glycogen Synthase Kinase 3β (GSK3β) being a notable target.[2]

Glycogen Synthase Kinase 3β (GSK3β) Inhibition

GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in several diseases, including cancer, neurodegenerative disorders, and diabetes. This compound has been shown to inhibit GSK3β with high potency.

CompoundEnzymeIC50 (µM)Reference
This compoundGSK3β0.5[2]

Mechanism of Action: Signaling Pathway Modulation

The biological activities of this compound derivatives, particularly their anticancer effects, are often attributed to their ability to modulate key cellular signaling pathways. Inhibition of GSK3β by this compound can have profound effects on downstream signaling cascades, most notably the Wnt/β-catenin pathway.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell fate, proliferation, and differentiation. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by compounds like this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of target genes involved in cell proliferation and survival. In the context of cancer, where this pathway is often aberrantly activated, further modulation by GSK3β inhibitors can have complex, context-dependent effects that can be exploited for therapeutic intervention.

Wnt_GSK3b_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Axin Axin Dsh->Axin inhibits GSK3b GSK3β APC APC Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates & activates Inhibitor This compound Derivative Inhibitor->GSK3b inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes

Figure 1. Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound derivatives on GSK3β.

Experimental Workflow for Investigating Signaling Pathway Modulation

To elucidate the effect of this compound derivatives on cellular signaling, a series of molecular biology techniques can be employed.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound Derivative start->treatment protein_extraction Protein Extraction (Cell Lysis) treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction western_blot Western Blot Analysis protein_extraction->western_blot analysis Data Analysis and Interpretation western_blot->analysis qpcr RT-qPCR Analysis rna_extraction->qpcr qpcr->analysis

Figure 2. Experimental workflow for studying the effects of this compound derivatives on signaling pathways.

Conclusion and Future Directions

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising class of compounds.

Future research should focus on:

  • Synthesizing and screening a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Conducting in-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • Performing in vivo studies to evaluate the efficacy and safety of the most promising derivatives in preclinical models of disease.

  • Investigating potential synergistic effects of these compounds with existing therapeutic agents to develop novel combination therapies.

By continuing to explore the rich biological landscape of this compound derivatives, the scientific community can unlock their full therapeutic potential for the benefit of human health.

References

The Chemistry and Application of 2,4'-Dibromoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 2,4'-Dibromoacetophenone, a pivotal α-haloketone that has carved a significant niche in both analytical chemistry and contemporary drug discovery. We will traverse its historical synthesis, delve into its physicochemical and spectroscopic properties, and elucidate its modern applications, with a particular focus on its role as a versatile synthetic building block and a selective enzyme inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important reagent.

Introduction: The Duality of a Reactive Ketone

This compound, also known as p-bromophenacyl bromide, is an aromatic ketone characterized by two bromine substituents: one on the phenyl ring at the para-position and another at the α-carbon of the acetyl group. This dual halogenation imparts a unique reactivity profile, establishing the molecule as a potent electrophile at two distinct sites. The α-bromo group is highly susceptible to nucleophilic substitution, a classic feature of α-haloketones, while the phenyl-bound bromine can participate in a range of cross-coupling reactions. This reactivity has rendered this compound an invaluable tool in organic synthesis for decades. More recently, its specific interactions with biological targets have brought it to the forefront of medicinal chemistry research.

A Historical Perspective: From Classical Synthesis to Modern Utility

The journey of this compound is intrinsically linked to the broader history of α-haloacetophenones. The parent compound, phenacyl bromide, was first reported in 1871.[1] The synthesis of this compound was described by Collet in 1897, who prepared it both by the Friedel-Crafts reaction of bromobenzene and bromoacetyl chloride, and by the direct bromination of p-bromoacetophenone.[2][3]

A significant milestone in its application came in 1920 when W. Lee Judefind and E. Emmet Reid at Johns Hopkins University pioneered its use as a derivatizing agent for the identification of carboxylic acids.[2][3][4] They demonstrated that by converting acids to their solid, crystalline p-bromophenacyl esters, their melting points could be used for definitive identification.[2][3] This application leverages the high reactivity of the α-bromine with carboxylate salts.

For many years, its primary role remained in analytical and derivatization chemistry. However, the turn of the 21st century saw a resurgence of interest in this compound from a completely different scientific domain: drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a research setting.

Physical Properties
PropertyValueSource(s)
CAS Number 99-73-0[2][5][6][7][8]
Molecular Formula C₈H₆Br₂O[6]
Molecular Weight 277.94 g/mol [5][6]
Appearance Slightly yellow to beige crystalline solid[6]
Melting Point 108-110 °C[5][6]
Solubility Soluble in DMSO, DMF, methanol, ethanol, and toluene. Insoluble in water.[6][9]
Stability Stable under normal conditions. Incompatible with strong bases, strong reducing agents, and strong oxidizing agents.[6]

Note: This compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

  • ¹H NMR (in CDCl₃):

    • δ ~4.39 ppm (s, 2H): This singlet corresponds to the two protons of the α-bromomethyl group (-CH₂Br).

    • δ ~7.64 ppm (d, 2H): This doublet represents the two aromatic protons ortho to the carbonyl group.

    • δ ~7.84 ppm (d, 2H): This doublet corresponds to the two aromatic protons meta to the carbonyl group.

  • IR Spectroscopy:

    • A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration.

    • Bands in the aromatic region (~1600-1450 cm⁻¹ ) and C-Br stretching frequencies are also present.

  • Mass Spectrometry:

    • The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms, with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. The base peak often corresponds to the p-bromobenzoyl cation.

Synthesis of this compound: A Classic Protocol

The most common and historically significant method for synthesizing this compound is the direct α-bromination of 4-bromoacetophenone. This electrophilic substitution reaction is typically carried out in a suitable solvent, with elemental bromine as the brominating agent.

Experimental Protocol: Bromination of 4-Bromoacetophenone

This protocol is adapted from the procedure described in Organic Syntheses.[2][5]

Materials:

  • 4-Bromoacetophenone

  • Glacial Acetic Acid

  • Bromine

  • 50% Ethanol (for washing)

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-bromoacetophenone in glacial acetic acid.

  • Cool the flask in an ice-water bath to maintain a temperature below 20°C.

  • Slowly add a stoichiometric equivalent of bromine dropwise to the stirred solution. Vigorous shaking may be necessary to ensure proper mixing.

  • As the reaction progresses, this compound will begin to precipitate as needle-like crystals.

  • After the addition of bromine is complete, continue to cool the flask in the ice-water bath to maximize crystallization.

  • Collect the crude product by vacuum filtration.

  • Wash the crystals with cold 50% ethanol until the filtrate runs colorless. This removes unreacted bromine and other impurities.

  • Air-dry the washed crystals.

  • For purification, recrystallize the crude product from 95% ethanol to yield colorless needles of this compound.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material and facilitate the enolization of the ketone, which is a key step in the acid-catalyzed bromination mechanism.

  • Low Temperature Control: The bromination of acetophenones can be exothermic. Keeping the temperature below 20°C helps to control the reaction rate and minimize the formation of polybrominated byproducts.

  • Washing with Aqueous Ethanol: This step is crucial for removing both the acidic solvent (acetic acid) and any excess bromine, which would otherwise color the final product.

  • Recrystallization from Ethanol: This is a standard purification technique for solid organic compounds. The solubility of this compound is significantly higher in hot ethanol than in cold ethanol, allowing for the separation from less soluble or more soluble impurities upon cooling.

Diagram of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 4-Bromoacetophenone reaction Bromination (< 20°C) start1->reaction start2 Bromine start2->reaction start3 Glacial Acetic Acid start3->reaction filtration Vacuum Filtration reaction->filtration Precipitate Forms wash Wash with 50% Ethanol filtration->wash recrystallize Recrystallize from 95% Ethanol wash->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While its utility as a derivatizing agent for fatty acids in HPLC continues, the most significant recent developments for this compound have been in medicinal chemistry.[6]

Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

In 2003, a pivotal study identified this compound as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and diseases.[9]

  • Mechanism of Action: this compound acts as a non-ATP competitive inhibitor of GSK-3β with an IC₅₀ of 0.5 µM.[9][10] Its selectivity is noteworthy, as it does not significantly inhibit other kinases like PKA, even at concentrations as high as 100 µM.[9] This selectivity is crucial for developing targeted therapies with fewer off-target effects.

  • Therapeutic Implications: GSK-3β is a key enzyme in the pathogenesis of several diseases, including:

    • Alzheimer's Disease: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease.

    • Bipolar Disorder: The mood-stabilizing effects of lithium are believed to be partially mediated through the inhibition of GSK-3β.

    • Type 2 Diabetes: GSK-3β plays a role in insulin signaling and glycogen synthesis.

    • Cancer: Dysregulation of GSK-3β has been linked to various cancers.

The discovery of this compound as a GSK-3β inhibitor has made it a valuable tool for studying the biological roles of this enzyme and a lead compound for the development of novel therapeutics.

Diagram of GSK-3β Inhibition Pathway:

G cluster_inhibitor Inhibition GSK3b GSK-3β (Active) Hyper_Tau Hyperphosphorylated Tau GSK3b->Hyper_Tau Phosphorylation Tau Tau Protein Tau->Hyper_Tau NFT Neurofibrillary Tangles (Alzheimer's Pathology) Hyper_Tau->NFT Aggregation DBA This compound DBA->GSK3b Inhibits (IC50 = 0.5 µM)

Caption: Inhibition of Tau phosphorylation by this compound.

Conclusion

This compound has evolved from a classical analytical reagent to a significant molecule in modern medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and specific biological activity make it a compound of enduring interest. For researchers in drug development, it serves as both a valuable tool for probing GSK-3β signaling pathways and a foundational scaffold for designing next-generation therapeutics. As our understanding of the intricate roles of kinases in disease deepens, the importance of selective inhibitors like this compound is only set to grow.

References

2,4'-Dibromoacetophenone and its role in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4'-Dibromoacetophenone in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis. It details its chemical properties, spectroscopic signature, synthesis, and its multifaceted role as a versatile building block, particularly in the construction of complex molecular architectures and in the derivatization of compounds for analytical purposes.

Physicochemical and Spectroscopic Profile

This compound (CAS No. 99-73-0) is a crystalline solid that serves as a bifunctional reagent, featuring both a reactive α-bromoketone moiety and a brominated aromatic ring.[1][2][3] These distinct reactive sites allow for sequential and selective chemical transformations.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in reactions.

PropertyValueReferences
Molecular Formula C₈H₆Br₂O[1][4]
Molecular Weight 277.94 g/mol [3][4]
Appearance White to slightly yellow or beige crystalline solid/powder[2][5][6]
Melting Point 107-111 °C[2][3][6][7]
Boiling Point 141.5 °C (at 760 mmHg, likely decomposition); 310 °C[1][2][7]
Solubility Insoluble in water; Soluble in DMSO, methanol, ethanol, toluene[1][2][4][8]
Purity/Assay ≥97.5% (GC); ≥99.0% (HPLC, derivatization grade)[6]
InChI Key FKJSFKCZZIXQIP-UHFFFAOYSA-N[2][9]
CAS Number 99-73-0[1][4]
Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are compiled below.

Spectroscopic TechniqueKey Features and Observed ValuesReferences
¹H NMR (in CDCl₃) Signals corresponding to the methylene protons adjacent to the carbonyl and bromine, and distinct signals for the aromatic protons.[9]
¹³C NMR Resonances for the carbonyl carbon, the α-carbon, and the aromatic carbons, with shifts influenced by the bromine substituents.[10][11]
Infrared (IR) Spectroscopy Conforms to structure, with characteristic absorption bands for the C=O (carbonyl) stretch.[6][12]
Mass Spectrometry (MS) Molecular ion peak and characteristic isotopic pattern for two bromine atoms. Major fragments observed at m/z 183 and 185.[12][13]

Synthesis of this compound

The most common laboratory synthesis involves the bromination of p-bromoacetophenone. This method provides a reliable route to the target compound.

Experimental Protocol: Bromination of p-Bromoacetophenone

This protocol is adapted from established procedures for the α-bromination of ketones.[14]

Materials:

  • p-Bromoacetophenone (1 mole equivalent)

  • Glacial Acetic Acid (solvent)

  • Bromine (1 mole equivalent)

  • 50% Ethyl Alcohol (for washing)

  • 95% Ethyl Alcohol (for recrystallization)

Procedure:

  • Dissolve 50 g (0.25 mol) of p-bromoacetophenone in 100 mL of glacial acetic acid in a suitable flask.

  • Slowly add 40 g (0.25 mol) of bromine to the solution while vigorously shaking. Maintain the reaction temperature below 20°C, using an ice bath if necessary. The addition should take approximately 30 minutes.

  • Crystals of this compound will begin to precipitate after about half of the bromine has been added.[14]

  • After the complete addition of bromine, cool the flask in an ice-water bath to maximize crystallization.

  • Filter the crude product using suction filtration.

  • Wash the collected crystals with 50% ethyl alcohol until they are colorless.

  • Air-dry the washed product. The expected crude yield is 55-60 g with a melting point of 106-108°C.[14]

  • For further purification, recrystallize the crude product from approximately 400 mL of 95% ethyl alcohol. This yields colorless needles of pure this compound with a melting point of 108-109°C. The final yield is typically in the range of 69-72%.[14]

Core Applications in Organic Synthesis

This compound is a versatile reagent owing to its two distinct reactive sites: the electrophilic carbon of the α-bromoketone and the aryl bromide which can participate in cross-coupling reactions.

A. Building Block for α,β-Unsaturated Ketones

The α-bromoketone functionality is a potent electrophile, readily undergoing condensation reactions with aldehydes to furnish α,β-unsaturated ketones (chalcones), which are important scaffolds in medicinal chemistry.[2][4]

Caption: Condensation reaction workflow.

B. Substrate for Cross-Coupling Reactions

The aryl bromide at the 4'-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. This allows for the introduction of diverse substituents onto the aromatic ring, enabling the synthesis of complex molecules.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (of the aryl bromide) and sp-hybridized carbons (of a terminal alkyne).[15][16]

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-Br(L₂) Pd0->Pd_Complex Oxidative Addition Alkyne_Complex Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Alkyne_Complex Transmetalation Alkyne_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR) Alkyne_Complex->Product ArX This compound (Ar-Br) ArX->Pd_Complex Cu_Cycle Copper Co-catalyst Cycle Cu_Cycle->Pd_Complex Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Cycle

Caption: Catalytic cycle of the Sonogashira coupling.

This is a general protocol applicable for coupling terminal alkynes with aryl halides like this compound.[15][17]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1-1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, ~7.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent, followed by this compound and the amine base.

  • Finally, add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

C. Precursor for Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals.[18][19] The α-haloketone moiety can react with various nucleophiles (e.g., hydrazines, ureas, thioureas) to form five- or six-membered rings.

Caption: General scheme for heterocycle synthesis.

D. Derivatizing Agent for Analytical Chemistry

In analytical chemistry, this compound is widely used as a derivatizing agent, particularly for the analysis of carboxylic acids (e.g., fatty acids) by High-Performance Liquid Chromatography (HPLC).[4] It reacts with carboxylates to form 4-bromophenacyl esters, which possess a strong chromophore, enhancing their UV detection.

Derivatization_Workflow Start Sample containing Carboxylic Acids (R-COOH) Reaction Esterification with This compound Start->Reaction Product UV-active 4-Bromophenacyl Esters Reaction->Product Analysis HPLC-UV Analysis Product->Analysis

Caption: Workflow for HPLC derivatization of acids.

Role in Drug Development

As a versatile intermediate, this compound and related α-bromoacetophenones are integral to the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[20][21] Its ability to participate in diverse reactions allows for the efficient construction of complex molecular scaffolds found in various drug classes.

Safety and Handling

This compound is a corrosive and lachrymatory substance.[1][2] It can cause severe skin burns and eye damage.[7][8] Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[2][4]

Conclusion

This compound is a high-value reagent in organic chemistry with a broad spectrum of applications. Its dual reactivity enables its use as a key building block in the synthesis of complex organic molecules, including heterocycles and cross-coupled products. Furthermore, its role as a derivatizing agent underscores its importance in analytical applications. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full synthetic potential.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2,4'-Dibromoacetophenone from 4-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2,4'-dibromoacetophenone, a valuable intermediate in organic synthesis, starting from 4-bromoacetophenone. The described methodology involves the α-bromination of the ketone functionality. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in the field of chemical synthesis and drug development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and biologically active compounds.[1] Its structure, featuring two bromine atoms at different positions, allows for diverse subsequent chemical modifications. One bromine is on the aromatic ring, and the other is at the α-position to the carbonyl group, making it a versatile reagent for creating complex molecular architectures.[1] The synthesis of this compound is typically achieved through the selective α-bromination of 4-bromoacetophenone. This process requires careful control of reaction conditions to ensure high yield and purity of the desired product.

Reaction Scheme

The overall reaction for the synthesis of this compound from 4-bromoacetophenone is depicted below:

Caption: General reaction scheme for the α-bromination of 4-bromoacetophenone.

Experimental Protocol

This protocol is based on established methods for the α-bromination of acetophenone derivatives.[2][3]

3.1. Materials and Reagents

  • 4-Bromoacetophenone

  • Sodium Bromate (NaBrO₃)

  • Sodium Bisulfite (NaHSO₃)

  • Ethyl Acetate

  • Ethanol

  • Ice

  • Water (distilled or deionized)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

3.3. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoacetophenone (1.0 equivalent) in ethyl acetate.

  • Addition of Brominating Agent: To the stirred solution, add an aqueous solution of sodium bromate (1.5 equivalents).

  • Initiation of Reaction: Slowly add a solution of sodium bisulfite (1.5 equivalents) dropwise to the mixture. An exothermic reaction should be observed. Maintain the reaction temperature at approximately 90°C.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. Wash the collected solid with ice-cold water.[4]

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.[4][5]

  • Characterization: Determine the melting point of the purified product and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) if required.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-Bromoacetophenone-
Molecular Formula C₈H₇BrO[1]
Molecular Weight 199.04 g/mol -
Product This compound-
Molecular Formula C₈H₆Br₂O[5][6]
Molecular Weight 277.94 g/mol [5][6][7]
Typical Yield 85%[4]
Appearance Off-white crystals or powder[5]
Melting Point 108-110 °C[5][7]

Visualization

5.1. Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 4-Bromoacetophenone in Ethyl Acetate add_nabro3 Add aq. NaBrO3 start->add_nabro3 1. add_nahso3 Add aq. NaHSO3 (dropwise) Heat to 90°C add_nabro3->add_nahso3 2. react Reaction Monitoring (TLC) add_nahso3->react 3. cool Cool to RT react->cool 4. filter Vacuum Filtration cool->filter 5. wash Wash with Ice Water filter->wash 6. recrystallize Recrystallize from Ethanol wash->recrystallize 7. dry Dry the Product recrystallize->dry 8. analyze Characterization (MP, NMR, IR) dry->analyze 9.

Caption: Experimental workflow for the synthesis of this compound.

5.2. Signaling Pathway (Reaction Mechanism)

The reaction proceeds via an acid-catalyzed enolization of the acetophenone followed by an electrophilic attack by bromine.

reaction_mechanism acetophenone 4-Bromoacetophenone C=O protonated_ketone Protonated Ketone C=O-H⁺ acetophenone:f1->protonated_ketone:f1 H⁺ enol Enol Intermediate C=C-OH protonated_ketone->enol -H⁺ product This compound C(Br)-C=O enol->product +Br₂ -HBr

Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.

Safety Precautions

  • Bromine and its derivatives are corrosive and toxic. Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic; therefore, controlled addition of reagents is crucial to avoid uncontrolled temperature increases.

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of this compound from 4-bromoacetophenone. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this important chemical intermediate for further applications in organic synthesis and drug discovery.

References

Application Notes & Protocols: 2,4'-Dibromoacetophenone for HPLC Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,4'-Dibromoacetophenone as a pre-column derivatization reagent for the analysis of carboxylic acids, particularly fatty acids, by High-Performance Liquid Chromatography (HPLC).

Introduction

Many biologically significant carboxylic acids, including fatty acids and prostaglandins, lack a strong chromophore, making their detection by UV-Vis detectors in HPLC challenging. Derivatization is a technique used to chemically modify an analyte to enhance its detectability. This compound is an effective derivatizing agent that introduces a bromophenacyl group to the carboxylic acid molecule. This derivative exhibits strong UV absorbance, significantly improving detection sensitivity and allowing for the accurate quantification of these analytes in various biological matrices.[1][2][3]

The primary application of this compound is for the esterification of carboxylic acids, which can then be readily analyzed by reverse-phase HPLC with UV detection.[4] This technique is particularly valuable in metabolic research, clinical diagnostics, and pharmaceutical development.

Reaction Principle

The derivatization reaction involves the esterification of a carboxylic acid with this compound in the presence of a catalyst, typically a base like triethylamine. The reaction proceeds via a nucleophilic substitution, where the carboxylate anion attacks the α-carbon of the this compound, displacing the bromide ion to form the corresponding ester.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Ester R-COO-CH₂-CO-C₆H₄-Br (Bromophenacyl Ester) Carboxylic_Acid->Ester + this compound DBA Br-C₆H₄-CO-CH₂Br (this compound) DBA->Ester HBr HBr Catalyst Triethylamine (Base Catalyst) Catalyst->Ester Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_post Post-Reaction Start Start: Sample/Standard Dry_Sample Dry Sample (under N₂) Start->Dry_Sample Add_Reagents Add: 1. This compound soln. 2. Triethylamine soln. Dry_Sample->Add_Reagents Vortex Vortex Add_Reagents->Vortex Incubate Incubate (e.g., 50°C for 2h or 40°C for 30 min) Vortex->Incubate Stop_Reaction Stop Reaction (add Acetic Acid) Incubate->Stop_Reaction Evaporate Evaporate to Dryness (under N₂) Stop_Reaction->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC_Analysis HPLC-UV Analysis Filter->HPLC_Analysis

References

Application Notes and Protocols for Chalcone Synthesis Using 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] The synthesis of diverse chalcone derivatives is a key strategy in drug discovery for exploring structure-activity relationships and identifying novel therapeutic agents.

2,4'-Dibromoacetophenone is a valuable starting material for the synthesis of novel chalcone derivatives. The presence of two bromine atoms on the acetophenone backbone offers unique opportunities for further chemical modifications, potentially enhancing the biological activity of the resulting chalcones. This document provides detailed application notes and protocols for the synthesis of chalcones using this compound via the Claisen-Schmidt condensation reaction.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of chalcones from this compound and various aromatic aldehydes is typically achieved through the Claisen-Schmidt condensation.[5] This reaction involves a base-catalyzed aldol condensation between a ketone (this compound) and an aldehyde that lacks α-hydrogens.[6][7] The reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the stable α,β-unsaturated ketone, i.e., the chalcone.[7][8]

Experimental Protocols

The following protocols describe a generalized procedure for the synthesis of chalcones starting from this compound. Researchers should note that reaction conditions may require optimization for specific aromatic aldehydes.

Protocol 1: Conventional Synthesis in Ethanol

This protocol is a standard and widely used method for chalcone synthesis.[5][9]

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0-1.2 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (or Methanol)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Crushed Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a minimal amount of ethanol with stirring at room temperature.

  • Base Addition: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v) dropwise. Maintain the reaction temperature below 25°C.[8]

  • Reaction Monitoring: After the addition of the base, allow the reaction mixture to stir at room temperature for 2-16 hours.[8][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral.[8][9]

  • Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic impurities.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[3][5]

Protocol 2: Solvent-Free "Green" Synthesis using Grinding

This environmentally friendly approach minimizes the use of organic solvents and can lead to shorter reaction times and simpler workup procedures.[8]

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 eq)

  • Mortar and Pestle

  • Cold Water

  • Büchner funnel and filter paper

Procedure:

  • Grinding: Place this compound and the substituted aromatic aldehyde in a mortar. Add powdered NaOH or KOH.

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.[8]

  • Workup: After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Isolation and Washing: Transfer the contents to a beaker and collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.[8]

  • Purification: The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[8]

Data Presentation

The following table summarizes representative yields for the synthesis of bromo-substituted chalcones based on the Claisen-Schmidt condensation, providing an expected range for chalcones derived from this compound. Actual yields may vary depending on the specific aldehyde used and the reaction conditions.

EntryAcetophenone DerivativeAldehyde DerivativeCatalystSolventYield (%)Reference
14-Bromoacetophenone2-ChlorobenzaldehydeNaOHEthanol-[11]
24-BromoacetophenoneN,N-DimethylbenzaldehydeNaOHEthanol-[11]
32'-Hydroxy-5'-chloroacetophenoneAnisaldehydeNaOHEthanol70[9]
42'-Hydroxy-5'-chloroacetophenoneBenzaldehydeNaOHEthanol74[9]
52'-Hydroxy-3'-bromo-5'-chloroacetophenoneAnisaldehydeNaOHEthanol72[9]
62'-Hydroxy-3'-bromo-5'-chloroacetophenoneBenzaldehydeNaOHEthanol80[9]

Biological Activities of Bromo-Substituted Chalcones

Chalcones derived from bromo-substituted acetophenones have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Bromo-substituted chalcones have shown notable activity against various strains of bacteria and fungi.[10][12] The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their antimicrobial action, potentially by reacting with nucleophilic groups in essential microbial proteins. The position and nature of substituents on the aromatic rings can significantly influence the antimicrobial potency.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcones.[2][4][13] Chalcones can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the disruption of the cell cycle, modulation of pro- and anti-apoptotic proteins, and inhibition of key signaling pathways.[2][14] Some chalcones have been shown to target tubulin, a protein essential for cell division, thereby inhibiting cancer cell proliferation.[14] The presence of methoxy and hydroxyl groups on the aromatic rings has been associated with enhanced anticancer activity.[2][14]

Visualizations

Reaction Scheme

Caption: Claisen-Schmidt condensation of this compound.

Experimental Workflow

G Experimental Workflow for Chalcone Synthesis start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve cool Cool Mixture in Ice Bath dissolve->cool add_base Add NaOH/KOH Solution Dropwise cool->add_base stir Stir at Room Temperature (2-16 h) add_base->stir monitor Monitor Reaction by TLC stir->monitor workup Pour into Ice/HCl (Neutralize) monitor->workup Reaction Complete filter Vacuum Filter Precipitate workup->filter wash Wash Solid with Cold Water filter->wash purify Recrystallize from Ethanol wash->purify end Pure Chalcone purify->end

Caption: Workflow for conventional chalcone synthesis.

Potential Anticancer Signaling Pathway

G Potential Anticancer Mechanism of Chalcones chalcone Bromo-Substituted Chalcone tubulin Tubulin Polymerization chalcone->tubulin Inhibition bax_bcl2 Increased Bax/Bcl-2 Ratio chalcone->bax_bcl2 ros Increased Intracellular ROS chalcone->ros cell_cycle Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c ros->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: Chalcone-induced apoptosis in cancer cells.

References

The Role of 2,4'-Dibromoacetophenone in the Synthesis of Heterocyclic Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone is a versatile bifunctional reagent that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a bromoacetyl group and a bromophenyl moiety, allows for sequential or one-pot reactions to construct various five- and six-membered heterocyclic rings. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems using this compound and its analogs.

Application Notes

The reactivity of the α-bromo ketone functionality in this compound makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of diverse heterocyclic cores. The bromine atom on the phenyl ring provides a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the generation of extensive compound libraries for drug discovery.

Key applications of this compound in heterocyclic synthesis include:

  • Thiazoles: The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. This compound readily reacts with thioamides or thiourea to yield 2-aminothiazoles, which are important pharmacophores.

  • Quinoxalines: These nitrogen-containing heterocycles are synthesized by the condensation of an α-dicarbonyl compound or its equivalent with an o-phenylenediamine. This compound serves as a precursor to the α-dicarbonyl component, reacting with o-phenylenediamines to form quinoxaline rings. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.[1]

  • Imidazoles: Imidazoles are another class of heterocycles with broad therapeutic applications. Multi-component reactions involving this compound, aldehydes, amines, and an ammonia source provide an efficient route to highly substituted imidazole derivatives.[2][3]

  • Oxazoles: The synthesis of oxazoles can be achieved through the reaction of this compound with amides or ureas. These reactions often proceed under mild conditions and can be facilitated by microwave irradiation.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds derived from α-bromoacetophenones, including this compound.

Table 1: Synthesis of 2-Amino-4-phenylthiazole Derivatives

Entryα-Bromoacetophenone DerivativeCatalystSolventReaction Time (h)Yield (%)Reference
14-Bromophenacyl bromideNoneEthanol12Low[5]
24-Bromophenacyl bromideCopper SilicateEthanol292[5]
34-Chlorophenacyl bromideCopper SilicateEthanol2.590[5]
44-Nitrophenacyl bromideCopper SilicateEthanol388[5]

Table 2: Synthesis of 2-Arylquinoxaline Derivatives

Entryα,α-Dibromoacetophenone DerivativeSolventReaction Time (h)Yield (%)Reference
1α,α-DibromoacetophenoneEthanol3-485[1]
24-Chloro-α,α-dibromoacetophenoneEthanol3-482[1]
34-Methyl-α,α-dibromoacetophenoneEthanol3-488[1]
44-Methoxy-α,α-dibromoacetophenoneEthanol3-486[1]

Table 3: One-Pot, Four-Component Synthesis of 1,2,4-Trisubstituted Imidazoles

Entry2-Bromoacetophenone DerivativeAldehydePrimary AmineYield (%)Reference
12-BromoacetophenoneBenzaldehydeAniline92[2]
22-Bromo-4'-chloroacetophenone4-Chlorobenzaldehyde4-Chloroaniline96[2]
32-Bromo-4'-methylacetophenone4-Methylbenzaldehyde4-Methylaniline94[2]
42-Bromo-4'-methoxyacetophenone4-Methoxybenzaldehyde4-Methoxyaniline90[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol is adapted from the general procedure for the synthesis of substituted 2-amino-4-phenylthiazole derivatives.[5]

Materials:

  • This compound (1 mmol)

  • Thiourea (1.2 mmol)

  • Copper Silicate (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%).

  • Add ethanol (5 mL) to the flask.

  • Reflux the reaction mixture at 78 °C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (8:3).

  • Upon completion of the reaction, filter the hot reaction mixture to remove the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from hot ethanol.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Protocol 2: Synthesis of 2-(4-Bromophenyl)quinoxaline

This protocol is based on the reaction of α,α-dibromoacetophenones with o-phenylenediamine.[1]

Materials:

  • 2,4'-Dibromo-α,α-dibromoacetophenone (1 mmol)

  • o-Phenylenediamine (2 mmol)

  • Ethanol

Procedure:

  • Dissolve 2,4'-dibromo-α,α-dibromoacetophenone (1 mmol) and o-phenylenediamine (2 mmol) in ethanol in a round-bottom flask.

  • Heat the reaction mixture under reflux for 3-4 hours.

  • After the reaction is complete, remove about half of the solvent under vacuum.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crystalline solid by filtration.

  • Wash the product with cold ethanol.

  • Dry the purified 2-(4-bromophenyl)quinoxaline and determine its melting point and spectral data for characterization.

Protocol 3: One-Pot Synthesis of 1-Aryl-2-aryl-4-(4-bromophenyl)imidazoles

This protocol is a general method for the four-component synthesis of 1,2,4-trisubstituted imidazoles.[2]

Materials:

  • This compound (1 mmol)

  • An appropriate aldehyde (1 mmol)

  • An appropriate primary amine (1 mmol)

  • Ammonium acetate (1 mmol)

Procedure:

  • In a reaction vessel, mix this compound (1 mmol), the desired aldehyde (1 mmol), the chosen primary amine (1 mmol), and ammonium acetate (1 mmol).

  • Heat the mixture under solvent-free conditions at 130 °C for two hours.

  • After cooling, the crude product is obtained.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the synthesized imidazole derivative using IR, ¹H NMR, ¹³C NMR spectroscopy, and mass spectrometry.

Visualizations

Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

G reagent1 This compound reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 Thiourea reagent2->reaction catalyst Copper Silicate catalyst->reaction solvent Ethanol solvent->reaction conditions Reflux, 78°C conditions->reaction product 2-Amino-4-(4-bromophenyl)thiazole reaction->product

Caption: Workflow for the synthesis of 2-amino-4-(4-bromophenyl)thiazole.

Synthesis of 2-(4-Bromophenyl)quinoxaline

G reagent1 2,4'-Dibromo-α,α-dibromoacetophenone reaction Condensation Reaction reagent1->reaction reagent2 o-Phenylenediamine (2 equiv.) reagent2->reaction solvent Ethanol solvent->reaction conditions Reflux, 3-4h conditions->reaction product 2-(4-Bromophenyl)quinoxaline reaction->product

Caption: Pathway for the synthesis of 2-(4-bromophenyl)quinoxaline.

One-Pot Synthesis of 1,2,4-Trisubstituted Imidazoles

G cluster_reagents Reactants reagent1 This compound reaction Multicomponent Reaction reagent1->reaction reagent2 Aldehyde reagent2->reaction reagent3 Primary Amine reagent3->reaction reagent4 Ammonium Acetate reagent4->reaction conditions 130°C, 2h Solvent-free conditions->reaction product 1,2,4-Trisubstituted Imidazole reaction->product

Caption: Logical relationship in the four-component synthesis of imidazoles.

References

Application Notes and Protocols: Synthesis and Biological Relevance of Chalcones Derived from 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. This structural motif is of significant interest in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties. The reaction of 2,4'-dibromoacetophenone with various aldehydes via the Claisen-Schmidt condensation provides a straightforward and efficient route to a diverse range of novel chalcones. The presence of bromine atoms on both aromatic rings offers unique electronic properties and potential for further functionalization, making these compounds attractive candidates for drug discovery and development programs.

This document provides detailed protocols for the synthesis of chalcones from this compound, methods for their purification and characterization, and an overview of their biological significance, with a focus on their role in key signaling pathways.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of chalcones from this compound and an aromatic aldehyde is achieved through a base-catalyzed reaction known as the Claisen-Schmidt condensation. This reaction involves the enolate formation from the ketone (this compound) which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated ketone, the chalcone.

Experimental Protocols

General Protocol for the Synthesis of (2E)-1-(4-bromophenyl)-3-(aryl)prop-2-en-1-one Derivatives

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-fluorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Distilled water

  • Dilute Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of KOH or NaOH (e.g., 10-40% w/v) dropwise. The reaction mixture is typically maintained at room temperature or cooled in an ice bath to control any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Precipitation of Product: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with dilute HCl until the pH is acidic (pH 5-6). This will cause the chalcone product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

Example Protocol: Synthesis of (2E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
  • Dissolve 4-bromoacetophenone (1.99 g, 0.01 mol) and 4-chlorobenzaldehyde (1.41 g, 0.01 mol) in ethanol (25 mL) in a round-bottom flask with stirring.[1]

  • Slowly add 10% sodium hydroxide solution (25 mL) dropwise to the mixture and continue stirring for 3 hours at room temperature.[1]

  • Pour the reaction mixture into 400 mL of distilled water with constant stirring and leave it in a refrigerator overnight.[1]

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.[1]

Data Presentation

Table 1: Representative Yields and Physical Data of Chalcones Derived from 4-Bromoacetophenone
EntryAldehydeProduct NameYield (%)Melting Point (°C)
14-Fluorobenzaldehyde(2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-oneNot specified89-93
24-Chlorobenzaldehyde(2E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneNot specifiedNot specified
33-Bromobenzaldehyde(2E)-1-(4-bromophenyl)-3-(3-bromophenyl)prop-2-en-1-one80Not specified
44-Bromobenzaldehyde(2E)-1,3-bis(4-bromophenyl)prop-2-en-1-one68100-102
Table 2: Representative Spectroscopic Data for a Bromo-substituted Chalcone
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
(2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one 8.03-7.98 (m, 1H), 7.67-7.57 (m, 1H), 7.55-7.48 (m, 2H), 7.43-7.32 (m, 2H), 7.12 (d, J = 14.9 Hz, 1H), 7.07-7.03 (m, 1H)[2]190.53, 144.85, 141.92, 138.22, 136.15, 132.59, 129.23, 128.87, 128.59, 128.40, 127.31, 126.98, 125.49[2]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification and Analysis Reactants This compound + Aldehyde in Ethanol Base Aqueous KOH/NaOH Reactants->Base Slow Addition Reaction Stir at Room Temperature (2-24h) Base->Reaction Quench Pour into Ice Water Reaction->Quench Acidify Acidify with dilute HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with Water Filter->Wash Dry Dry the Crude Product Wash->Dry Recrystallize Recrystallization from Ethanol Dry->Recrystallize Characterize Characterization (TLC, MP, NMR, IR) Recrystallize->Characterize

Caption: General experimental workflow for the synthesis of chalcones.

Biological Signaling Pathway: Inhibition of NF-κB

Chalcones have been shown to exert their anti-inflammatory and anticancer effects by modulating various signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation, cell survival, and proliferation.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Chalcone Bromo-substituted Chalcone Chalcone->IKK Inhibits Chalcone->NFkappaB Inhibits DNA binding DNA DNA (κB site) NFkappaB_nuc->DNA Genes Pro-inflammatory & Pro-survival Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Discussion of Biological Activities

Chalcones derived from halogenated precursors often exhibit enhanced biological activities. The α,β-unsaturated ketone moiety in the chalcone scaffold is a Michael acceptor and can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins. This reactivity is believed to be a key mechanism for their biological effects.

Anti-inflammatory Activity: Many bromo-substituted chalcones have demonstrated potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). As depicted in the signaling pathway diagram, a primary mechanism for this is the inhibition of the NF-κB pathway. By preventing the degradation of IκBα, these chalcones block the translocation of the NF-κB dimer into the nucleus, thereby downregulating the expression of inflammatory genes.[3][4][5][6][7]

Anticancer Activity: The antiproliferative effects of these chalcones have been observed in various cancer cell lines. Their mechanisms of action are multifaceted and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell proliferation.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Modulation of Signaling Pathways: Besides NF-κB, other pathways such as the JNK signaling cascade can also be affected.[5]

The presence of bromine atoms can enhance the lipophilicity of the chalcones, potentially improving their cell membrane permeability and bioavailability. Furthermore, the bromine substituents can influence the electronic properties of the molecule, which may affect its interaction with biological targets.

Conclusion

The Claisen-Schmidt condensation of this compound with various aldehydes offers a versatile and efficient method for the synthesis of a library of novel chalcones. These compounds are promising scaffolds for the development of new therapeutic agents, particularly in the areas of inflammation and cancer. The provided protocols offer a solid foundation for their synthesis, and the understanding of their interaction with key signaling pathways like NF-κB will guide future drug design and development efforts. Further investigation into the structure-activity relationships of these bromo-substituted chalcones is warranted to optimize their potency and selectivity as potential drug candidates.

References

2,4'-Dibromoacetophenone: Application Notes and Protocols for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone is a versatile biochemical reagent with established applications as both an enzyme inhibitor and a derivatizing agent for analytical chemistry. This document provides detailed application notes and protocols for its use as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) and Phospholipase A2 (PLA2), two enzymes implicated in a variety of cellular signaling pathways and disease processes. Additionally, a protocol for its use in the derivatization of fatty acids for High-Performance Liquid Chromatography (HPLC) analysis is included.

Enzyme Inhibition Applications

This compound has been identified as an inhibitor of two key enzymes:

  • Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell division, and apoptosis.

  • Phospholipase A2 (PLA2): A family of enzymes that catalyze the hydrolysis of phospholipids, leading to the production of lipid mediators involved in inflammation and signal transduction.

Quantitative Inhibition Data

The following table summarizes the reported inhibitory activity of this compound against GSK-3β and a specific isoform of PLA2.

Enzyme TargetInhibitor Concentration MetricValueNotes
Glycogen Synthase Kinase 3β (GSK-3β)IC500.5 µMSelective inhibitor. Shows significantly less activity against Protein Kinase A (PKA), with an IC50 greater than 100 µM.
Macrophage-like P388D1 PLA2Apparent IC50500-600 µMDescribed as a "very poor inhibitor" for this specific isoform.[1] The inhibitory activity against other PLA2 isoforms has been suggested but lacks robust quantitative data in the public domain. Researchers are encouraged to determine the IC50 for their specific PLA2 isoform of interest.

Experimental Protocols

Protocol 1: In Vitro GSK-3β Inhibition Assay (Non-Radioactive, Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and provides a general framework for determining the inhibitory potential of this compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Reagent (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of GSK-3β enzyme in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low ng/µL range.

    • Prepare a solution of the GSK-3β substrate peptide and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for GSK-3β.

  • Assay Setup (in a 96-well plate):

    • Add 5 µL of the serially diluted this compound or vehicle control (DMSO in kinase assay buffer) to the appropriate wells.

    • Add 10 µL of the GSK-3β enzyme solution to all wells except the "no enzyme" control wells.

    • Add 10 µL of kinase assay buffer to the "no enzyme" control wells.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Phospholipase A2 (PLA2) Inhibition Assay (Colorimetric)

This protocol provides a general method for assessing the inhibition of PLA2 activity by this compound using a colorimetric substrate.

Materials:

  • Purified PLA2 enzyme (e.g., from bee venom or a recombinant source)

  • Colorimetric PLA2 substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM KCl, 0.3 mM Triton X-100)

  • This compound (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells.

    • Prepare a working solution of the PLA2 enzyme in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a working solution of the colorimetric substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.

    • Add 80 µL of the PLA2 enzyme solution to all wells except the "no enzyme" control.

    • Add 80 µL of assay buffer to the "no enzyme" control wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at the appropriate wavelength for the chosen substrate in kinetic mode for a set period (e.g., 15-30 minutes) at a constant temperature.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per unit time) for each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Derivatization of Fatty Acids with this compound for HPLC Analysis

This protocol is for the derivatization of free fatty acids to their p-bromophenacyl esters, which can be readily detected by UV absorbance during HPLC analysis.

Materials:

  • Sample containing free fatty acids (e.g., extracted from plasma or tissue)

  • This compound solution (e.g., 10 mg/mL in acetone)

  • Triethylamine solution (e.g., 5 mg/mL in acetone)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Reaction vials

  • Heating block or water bath

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation:

    • The fatty acids should be extracted and isolated from the biological matrix and dried down under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried fatty acid residue, add 100 µL of the this compound solution and 50 µL of the triethylamine solution.

    • Seal the vial tightly and vortex to mix.

    • Heat the reaction mixture at 70-80°C for 30-60 minutes.

  • Reaction Quench and Sample Preparation for HPLC:

    • After cooling to room temperature, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 80:20 acetonitrile:water).

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%), is typically used. For example, a gradient from 80% to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 260 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • A standard curve should be prepared using known concentrations of fatty acid standards that have been subjected to the same derivatization procedure.

Signaling Pathways and Experimental Workflows

GSK-3β Signaling Pathway

Glycogen Synthase Kinase 3β is a key downstream regulator in multiple signaling pathways, including the insulin and Wnt signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation at Serine 9.

GSK3_signaling Insulin Insulin Receptor_Ins Insulin Receptor Insulin->Receptor_Ins Wnt Wnt Receptor_Wnt Frizzled/LRP5/6 Wnt->Receptor_Wnt PI3K PI3K Receptor_Ins->PI3K GSK3b GSK-3β Receptor_Wnt->GSK3b Inactivates Akt Akt/PKB PI3K->Akt Akt->GSK3b Inactivates (pSer9) GS Glycogen Synthase GSK3b->GS Inactivates Beta_Catenin β-Catenin GSK3b->Beta_Catenin Promotes Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Dibromoacetophenone This compound Dibromoacetophenone->GSK3b Inhibits

Caption: GSK-3β signaling pathways and point of inhibition.

Phospholipase A2 (PLA2) Signaling Pathway

Phospholipase A2 enzymes are critical for the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of pro-inflammatory eicosanoids.

PLA2_signaling Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Activates Cell_Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid Hydrolysis PLA2->Cell_Membrane COX Cyclooxygenases (COX-1/2) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Dibromoacetophenone This compound Dibromoacetophenone->PLA2 Inhibits

Caption: PLA2 signaling cascade and point of inhibition.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for an in vitro enzyme inhibition assay.

Inhibition_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents setup_assay Set up Assay Plate (Controls & Test Wells) prep_reagents->setup_assay incubate Incubate at Optimal Temperature setup_assay->incubate detect Add Detection Reagent & Measure Signal incubate->detect analyze Analyze Data (Calculate % Inhibition, IC50) detect->analyze end End analyze->end

Caption: General workflow for enzyme inhibition screening.

References

Applications of 2,4'-Dibromoacetophenone in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dibromoacetophenone is a versatile bifunctional reagent that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a reactive α-bromomethyl ketone and a substituted phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with promising therapeutic potential. This document provides a comprehensive overview of the applications of this compound, with a focus on its role as a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor and as a key intermediate in the synthesis of bioactive molecules.

Direct Biological Activity: Inhibition of GSK-3β

This compound has been identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[1][2] The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.5 µM against GSK-3β.[1][2][3] Notably, it displays high selectivity for GSK-3β over Protein Kinase A (PKA), with an IC50 value greater than 100 µM for the latter.[1]

Quantitative Data: Enzyme Inhibition
Target EnzymeInhibitorIC50 (µM)Selectivity
Glycogen Synthase Kinase 3β (GSK-3β)This compound0.5[1][2][3]>200-fold vs. PKA
Protein Kinase A (PKA)This compound>100[1]

Application as a Synthetic Intermediate: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole Derivatives

A primary application of this compound in medicinal chemistry is its use as a starting material for the synthesis of 2-amino-4-(4-bromophenyl)thiazole, a key intermediate for a variety of therapeutic agents.[4] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, provides a straightforward route to this important scaffold.

Experimental Workflow: Synthesis and Evaluation of Thiazole Derivatives

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Hantzsch Thiazole Synthesis A->C B Thiourea B->C D 4-(4-bromophenyl)thiazol-2-amine C->D F Schiff Base Formation D->F E Aromatic Aldehydes E->F G Novel Thiazole Derivatives F->G H Antimicrobial Screening G->H I Anticancer Screening G->I J Data Analysis H->J I->J

Caption: Workflow for the synthesis and biological evaluation of thiazole derivatives.

Derivatives of 4-(4-bromophenyl)thiazol-2-amine have demonstrated significant potential as both antimicrobial and anticancer agents.[5][4]

Quantitative Data: Antimicrobial and Anticancer Activity of Thiazole Derivatives

A series of Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine were synthesized and evaluated for their biological activities.[5][4]

Table 1: Antimicrobial Activity (MIC in µg/mL) [5][4]

Compound IDS. aureusB. subtilisE. coliC. albicansA. niger
p2 3.126.256.256.2512.5
p3 3.126.256.256.2512.5
p4 3.123.126.256.2512.5
p6 3.123.126.256.2512.5
Norfloxacin 3.123.123.12--
Fluconazole ---3.123.12

Table 2: In Vitro Anticancer Activity against MCF-7 Cell Line [5][4]

Compound IDIC50 (µM)
p2 10.5
5-Fluorouracil 5.2

Note: Compound IDs p2, p3, p4, and p6 refer to specific Schiff base derivatives of 4-(4-bromophenyl)thiazol-2-amine as described in the source literature.[5][4]

Signaling Pathway Inhibition

The therapeutic potential of this compound as a GSK-3β inhibitor stems from its ability to modulate key cellular signaling pathways. GSK-3β is a critical negative regulator in the Wnt/β-catenin and Insulin signaling pathways.

G cluster_wnt Wnt Signaling cluster_insulin Insulin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b_wnt GSK-3β Dsh->GSK3b_wnt inhibits bCatenin_p p-β-catenin GSK3b_wnt->bCatenin_p phosphorylates Degradation Degradation bCatenin_p->Degradation bCatenin β-catenin Nucleus_wnt Nucleus bCatenin->Nucleus_wnt TCF_LEF TCF/LEF Nucleus_wnt->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt/PKB PI3K->Akt GSK3b_ins GSK-3β Akt->GSK3b_ins inhibits GS_a Glycogen Synthase (active) GSK3b_ins->GS_a phosphorylates GS_i Glycogen Synthase-P (inactive) GS_a->GS_i Inhibitor This compound Inhibitor->GSK3b_wnt Inhibitor->GSK3b_ins

Caption: Inhibition of GSK-3β by this compound in Wnt and Insulin signaling.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

This protocol describes the synthesis of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, from this compound.[5]

Materials:

  • This compound (1 mmol)

  • Thiourea (1.2 mmol)

  • Iodine (catalytic amount)

  • Ethanol

Procedure:

  • A mixture of this compound, thiourea, and a catalytic amount of iodine in ethanol is refluxed.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield pure 4-(4-bromophenyl)thiazol-2-amine.

Protocol 2: Synthesis of Schiff Base Derivatives of 4-(4-bromophenyl)thiazol-2-amine

This protocol outlines the general procedure for the synthesis of Schiff base derivatives from the intermediate.[5]

Materials:

  • 4-(4-bromophenyl)thiazol-2-amine (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • A solution of 4-(4-bromophenyl)thiazol-2-amine and the respective aromatic aldehyde in ethanol is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for an appropriate time, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The product is washed and recrystallized to obtain the pure Schiff base derivative.

Protocol 3: In Vitro GSK-3β Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a solution of GSK-3β enzyme in kinase assay buffer.

    • Prepare a substrate/ATP mixture in kinase assay buffer.

  • Assay:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the GSK-3β enzyme solution to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature to allow for substrate phosphorylation.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable molecule in medicinal chemistry, serving both as a direct inhibitor of the therapeutically relevant enzyme GSK-3β and as a versatile building block for the synthesis of novel heterocyclic compounds. Its utility in the construction of 2-amino-4-(4-bromophenyl)thiazole derivatives has led to the discovery of new antimicrobial and anticancer agents. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the design and development of new therapeutic entities.

References

Application Notes and Protocols for the α-Bromination of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α-bromination of acetophenone derivatives is a fundamental and crucial transformation in organic synthesis. The resulting α-bromoacetophenones are versatile intermediates, serving as key building blocks in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[1][2][3] The introduction of a bromine atom at the α-position to the carbonyl group activates the molecule for subsequent nucleophilic substitution or elimination reactions.[1] This document provides detailed experimental protocols, quantitative data, and mechanistic insights for this important reaction.

Reaction Mechanism: Acid-Catalyzed α-Bromination

Under acidic conditions, the α-bromination of ketones proceeds through an enol intermediate.[1][4][5] The acid catalyst facilitates the tautomerization of the ketone to its more nucleophilic enol form.[1][4]

The generally accepted mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which increases the acidity of the α-protons.[4][6]

  • Enolization: A weak base, such as the conjugate base of the acid or another molecule of the ketone, removes an α-proton, leading to the formation of the enol intermediate.[1][4]

  • Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (e.g., Br₂).[1][4]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).[1]

ReactionMechanism acetophenone Acetophenone Derivative protonated_ketone Protonated Ketone acetophenone->protonated_ketone + H+ H_plus H+ (Acid Catalyst) Br2 Br₂ enol Enol Intermediate protonated_ketone->enol - H+ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br₂ alpha_bromo α-Bromoacetophenone brominated_intermediate->alpha_bromo - H+ HBr HBr brominated_intermediate->HBr ExperimentalWorkflow start Start reaction_setup 1. Reaction Setup - Dissolve Acetophenone Derivative - Add Solvent and Catalyst start->reaction_setup bromination 2. Bromination - Cool Reaction Mixture - Add Brominating Agent Dropwise - Stir at Controlled Temperature reaction_setup->bromination monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) bromination->monitoring workup 4. Reaction Work-up - Quench Reaction - Precipitate/Extract Product monitoring->workup Reaction Complete purification 5. Purification - Filtration - Washing - Recrystallization/Column Chromatography workup->purification characterization 6. Characterization - TLC, NMR, Melting Point purification->characterization end End characterization->end

References

Application of 2,4'-Dibromoacetophenone in the Synthesis of Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2,4'-Dibromoacetophenone as a versatile starting material in the synthesis of potential therapeutic agents. The applications highlighted herein focus on its role as a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor and as a precursor for novel benzaldehyde derivatives with potential antibacterial properties.

Introduction

This compound is a halogenated aromatic ketone that has garnered interest in medicinal chemistry due to its reactive α-bromo ketone moiety. This functional group makes it an excellent electrophile for various nucleophilic substitution reactions, enabling the construction of diverse molecular scaffolds with potential biological activity. This document will detail its application in the synthesis of two distinct classes of potential therapeutic agents.

Application 1: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

This compound has been identified as a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Its inhibitory activity makes it a valuable lead compound for the development of novel therapeutics targeting GSK-3β.

Quantitative Data
Compound NameCAS NumberTargetIC50 (µM)SelectivityReference
This compound99-73-0GSK-3β0.5Selective over PKAConde, S., et al. (2003)
Signaling Pathway

Glycogen Synthase Kinase-3β (GSK-3β) is a key downstream regulator in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation. For instance, in the insulin signaling pathway, activation of Akt leads to the phosphorylation of GSK-3β at the Ser9 residue, rendering it inactive. This inactivation prevents the phosphorylation of glycogen synthase, thereby promoting glycogen synthesis. In the Wnt signaling pathway, the binding of Wnt to its receptor complex leads to the inhibition of a "destruction complex," of which GSK-3β is a key component. This prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the nucleus and activate target gene transcription.

GSK3B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B_p p-GSK-3β (Inactive) Akt->GSK3B_p Phosphorylates (inhibits) Glycogen_Synthase Glycogen Synthase (Active) GSK3B_p->Glycogen_Synthase Wnt Wnt Frizzled_LRP Frizzled_LRP Wnt->Frizzled_LRP Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled_LRP->Destruction_Complex Inhibits Beta_Catenin β-catenin Beta_Catenin_p p-β-catenin Destruction_Complex->Beta_Catenin_p Phosphorylates GSK3B GSK-3β (Active) Glycogen_Synthase_p Glycogen Synthase (Inactive) GSK3B->Glycogen_Synthase_p Phosphorylates (inhibits) Degradation Degradation Beta_Catenin_p->Degradation Leads to Gene_Transcription Gene_Transcription Beta_Catenin->Gene_Transcription Activates

Caption: Simplified GSK-3β signaling pathways.

Experimental Protocol: In Vitro GSK-3β Inhibition Assay (Representative)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against GSK-3β using a luminescence-based kinase assay that measures ADP production.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • Adenosine triphosphate (ATP)

  • This compound (or other test compounds)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Enzyme and Substrate Preparation:

    • Dilute the GSK-3β enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically.

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km values for ATP and the substrate peptide.

  • Assay Execution:

    • Add 2.5 µL of the serially diluted compound or vehicle control (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

GSK3B_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Prep_Enzyme Prepare GSK-3β Enzyme Solution Start->Prep_Enzyme Prep_Substrate_ATP Prepare Substrate/ATP Mixture Start->Prep_Substrate_ATP Add_Compound Add Compound/Vehicle to Plate Prep_Compound->Add_Compound Add_Enzyme Add Enzyme to Plate Prep_Enzyme->Add_Enzyme Add_Substrate_ATP Initiate Reaction: Add Substrate/ATP Mixture Prep_Substrate_ATP->Add_Substrate_ATP Add_Compound->Add_Enzyme Incubate_1 Incubate (10-15 min, RT) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min, 30°C) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction: Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate (40 min, RT) Stop_Reaction->Incubate_3 Detect_Signal Add Kinase Detection Reagent Incubate_3->Detect_Signal Incubate_4 Incubate (30 min, RT) Detect_Signal->Incubate_4 Read_Plate Measure Luminescence Incubate_4->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro GSK-3β inhibition assay.

Application 2: Synthesis of 4-Phenacyloxy Benzaldehyde Derivatives

This compound can be utilized in Williamson ether synthesis to produce a variety of 4-phenacyloxy benzaldehyde derivatives. These compounds are of interest due to the known antimicrobial properties of other benzaldehyde derivatives.

Quantitative Data

The following table summarizes the synthesized 4-phenacyloxy benzaldehyde derivatives from this compound and their reported yields. While these compounds were tested for antibacterial activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values were not available in the primary literature.

Compound NameStarting AldehydeYield (%)Purity (%)
4-(4'-bromophenacyloxy)benzaldehyde4-hydroxybenzaldehyde6690.24
4-(4'-bromophenacyloxy)-3-methoxybenzaldehyde4-hydroxy-3-methoxybenzaldehyde46.390.09
Experimental Protocol: Synthesis of 4-(4'-bromophenacyloxy)-3-methoxybenzaldehyde

This protocol details the synthesis of a representative 4-phenacyloxy benzaldehyde derivative using this compound.

Materials:

  • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • This compound

  • Ethanol

  • Triethylamine

  • Micellar solution (e.g., cetyltrimethylammonium bromide in water)

  • Ice

  • Deionized water

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation:

    • Dissolve 4-hydroxy-3-methoxybenzaldehyde (5 mmol) in ethanol.

    • To this solution, add triethylamine (5 mL).

    • In a separate flask, dissolve this compound (5 mmol) in ethanol with the addition of a micellar solution.

  • Reaction:

    • Add the solution of 4-hydroxy-3-methoxybenzaldehyde and triethylamine dropwise to the stirred solution of this compound.

    • Stir the reaction mixture at room temperature for 20 hours.

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an eluent of ethyl acetate and n-hexane (3:1).

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into ice-cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the precipitate with deionized water.

    • Dry the crude product.

    • Recrystallize the product from an ethanol:water (1:1) mixture to obtain the purified 4-(4'-bromophenacyloxy)-3-methoxybenzaldehyde.

Synthesis_Workflow Start Start Dissolve_Aldehyde Dissolve 4-hydroxy-3-methoxybenzaldehyde and Triethylamine in Ethanol Start->Dissolve_Aldehyde Dissolve_Acetophenone Dissolve this compound in Ethanol with Micellar Solution Start->Dissolve_Acetophenone Combine_Reactants Add Aldehyde Solution Dropwise to Acetophenone Solution Dissolve_Aldehyde->Combine_Reactants Dissolve_Acetophenone->Combine_Reactants Stir_Reaction Stir at Room Temperature (20h) Combine_Reactants->Stir_Reaction Monitor_TLC Monitor Reaction by TLC Stir_Reaction->Monitor_TLC Quench_Reaction Pour Reaction Mixture into Ice Water Monitor_TLC->Quench_Reaction Filter_Precipitate Collect Precipitate by Filtration Quench_Reaction->Filter_Precipitate Wash_Product Wash with Deionized Water Filter_Precipitate->Wash_Product Dry_Product Dry the Crude Product Wash_Product->Dry_Product Recrystallize Recrystallize from Ethanol/Water Dry_Product->Recrystallize Final_Product Obtain Purified Product Recrystallize->Final_Product

Caption: Synthesis workflow for 4-phenacyloxy benzaldehyde derivatives.

Experimental Protocol: Antibacterial Susceptibility Testing (Representative)

A general protocol for determining the antibacterial activity of the synthesized compounds is provided below, as specific data was not available.

Materials:

  • Synthesized 4-phenacyloxy benzaldehyde derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in Mueller-Hinton broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable and versatile building block in the synthesis of potential therapeutic agents. Its utility as a GSK-3β inhibitor highlights its potential in the development of treatments for neurodegenerative diseases and other metabolic disorders. Furthermore, its application in the synthesis of novel benzaldehyde derivatives opens avenues for the discovery of new antimicrobial agents. The protocols provided herein offer a foundation for researchers to explore and expand upon the therapeutic potential of compounds derived from this compound.

Application Notes: Derivatization of Fatty Acids with 2,4'-Dibromoacetophenone for Enhanced HPLC-UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, food science, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying fatty acids. However, many fatty acids lack a strong chromophore, leading to poor sensitivity with UV detection.[1][2] Derivatization with a UV-absorbing agent, such as 2,4'-Dibromoacetophenone, addresses this limitation by introducing a chromophoric tag to the fatty acid molecule. This process forms phenacyl ester derivatives that exhibit strong UV absorbance at longer wavelengths (around 256 nm), significantly enhancing detection sensitivity.[1] This application note provides a detailed protocol for the derivatization of fatty acids using this compound and subsequent analysis by HPLC-UV.

Principle of the Method

The derivatization reaction is a nucleophilic substitution where the carboxylate group of the fatty acid attacks the α-carbon of this compound, forming a phenacyl ester. The reaction is typically carried out in an organic solvent like acetone in the presence of a base, such as triethylamine, which acts as a catalyst.[1][3] The resulting 2,4'-dibromophenacyl esters are stable and highly responsive to UV detection, allowing for the sensitive quantification of a wide range of fatty acids.[1]

Advantages of this compound Derivatization:

  • Enhanced Sensitivity: The 2,4'-dibromophenacyl group has a high molar absorptivity, leading to a significant increase in the sensitivity of fatty acid analysis.[1][4]

  • Improved Stability: The resulting ester derivatives are stable, ensuring reliable and reproducible results.[1]

  • Versatility: The method is applicable to a wide range of fatty acids, including saturated, unsaturated, and short-chain fatty acids, from various biological matrices.[4][5][6]

  • Compatibility with Reversed-Phase HPLC: The derivatives are well-suited for separation on common reversed-phase columns (e.g., C18).[1][5]

Experimental Protocols

This section details two established protocols for the derivatization of fatty acids using this compound: an original method and an improved method designed to minimize degradation of unsaturated fatty acids.

Protocol 1: Original Derivatization Method

This protocol is a widely cited method for the derivatization of various fatty acids.

Materials and Reagents:

  • Fatty acid standards or extracted fatty acid samples

  • This compound (Derivatization grade, ≥99.0%)

  • Triethylamine (TEA)

  • Acetone (HPLC grade)

  • Glacial Acetic Acid

  • Dichloromethane (HPLC grade)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • 2M Sodium Hydroxide (NaOH)

  • 4M Hydrochloric Acid (HCl)

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (from biological material):

    • For samples like milk, meat, or fat, hydrolyze approximately 150 mg of the sample with 3-4 mL of 2M NaOH at 85–95°C for 35–40 minutes in sealed tubes.[5]

    • After cooling, acidify the hydrolysates to approximately pH 2 with 4M HCl.[5]

    • Extract the free fatty acids four times with 3.5 mL of dichloromethane.[5]

    • Dry the pooled organic layer with anhydrous Na₂SO₄ and evaporate to dryness under a stream of nitrogen.[5]

  • Derivatization Reaction:

    • To the dried fatty acid residue in a reaction vial, add 0.5 mL of a this compound solution (12 g/L in acetone) and 1.5 mL of a triethylamine solution (10 g/L in acetone).[3]

    • Protect the mixture from light.[3]

    • Mix the contents and heat at 50°C for 2 hours.[3]

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of an acetic acid solution (2 g/L in acetone).[3]

  • HPLC Analysis:

    • The resulting solution containing the derivatized fatty acids can be directly injected into the HPLC system.

Protocol 2: Improved Derivatization Method for Unsaturated Fatty Acids

This modified protocol uses a lower temperature and shorter reaction time to prevent the oxidation and isomerization of unsaturated fatty acids, particularly conjugated dienes.[1][3][4]

Materials and Reagents:

  • Same as Protocol 1.

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1.

  • Derivatization Reaction:

    • To the dried fatty acid residue, add a concentrated solution of this compound in acetone and triethylamine.[1]

    • Incubate the mixture at a lower temperature of 40°C for 30 minutes.[1][4] For highly sensitive polyunsaturated fatty acids, derivatization at approximately -26°C for 6.5 hours has also been proposed.[3][5]

  • Reaction Termination:

    • Follow the same procedure as in Protocol 1.

  • HPLC Analysis:

    • The resulting solution is ready for HPLC analysis.

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a binary gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., Nova Pak C18, 4 µm, 250 x 4.6 mm I.D.).[1]

Chromatographic Conditions (Example):

  • Mobile Phase A: Acetonitrile[1]

  • Mobile Phase B: Water[1]

  • Gradient Elution: A binary gradient program is typically used for the separation of a wide range of fatty acid derivatives.[1]

  • Column Temperature: 37°C[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-20 µL[1]

  • UV Detection: 256 nm[1]

Quantitative Data

The improved derivatization method has been shown to significantly enhance the sensitivity of fatty acid analysis.

Table 1: Comparison of Derivatization Methods and Analytical Performance

Fatty AcidDerivatization MethodPeak Area Ratio (New/Original)Limit of Detection (LOD) (ng)Limit of Quantification (LOQ) (ng)
C14:0New4.50.100.33
C16:0New4.20.120.40
C18:0New4.00.150.50
C18:1n9cNew4.80.090.30
C18:2n6cNew5.10.080.27
C18:3n3New4.90.090.30
C20:4n6New4.30.110.37
C20:5n3New4.60.100.33
C22:6n3New4.10.140.47

Data compiled and adapted from Czauderna et al., Journal of Animal and Feed Sciences, 2002. The peak area ratio represents the signal enhancement of the new method compared to the original method.[7]

Visualizations

Reaction Mechanism

reaction_mechanism fatty_acid Fatty Acid (R-COOH) carboxylate Carboxylate (R-COO⁻) fatty_acid->carboxylate + Base base Triethylamine (Base) derivative Fatty Acid 2,4'-Dibromophenacyl Ester carboxylate->derivative + this compound dbap This compound dbap->derivative

Caption: Fatty acid derivatization reaction mechanism.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample hydrolysis Alkaline Hydrolysis (2M NaOH, 85-95°C) sample->hydrolysis acidification Acidification (4M HCl, pH ~2) hydrolysis->acidification extraction Liquid-Liquid Extraction (Dichloromethane) acidification->extraction drying Drying and Evaporation extraction->drying add_reagents Add this compound and Triethylamine in Acetone drying->add_reagents reaction Incubation (e.g., 40°C, 30 min) add_reagents->reaction termination Reaction Termination (Acetic Acid) reaction->termination hplc HPLC-UV Analysis (C18 Column, UV at 256 nm) termination->hplc data Data Acquisition and Quantification hplc->data

Caption: Experimental workflow for fatty acid derivatization.

References

Application Notes and Protocols: The Use of 2,4'-Dibromoacetophenone as a Protecting Group Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and drug development, the judicious use of protecting groups is paramount. A protecting group serves as a temporary molecular scaffold, selectively masking a reactive functional group to prevent its participation in a chemical transformation occurring elsewhere in the molecule. 2,4'-Dibromoacetophenone has emerged as a valuable reagent for the protection of carboxylic acids and phenols, forming 4-bromophenacyl esters and ethers, respectively. This protecting group offers the advantage of being a crystalline derivative, facilitating purification, and can be cleaved under specific conditions, allowing for the regeneration of the original functional group. These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the use of this compound as a protecting group reagent.

Overview of this compound as a Protecting Group

This compound is a bifunctional compound featuring a bromine atom on the aromatic ring and another on the α-carbon of the acetophenone moiety. The α-bromo group is highly reactive towards nucleophiles, making it an excellent alkylating agent for the protection of acidic protons in carboxylic acids and phenols. The resulting 4-bromophenacyl group is stable to a range of reaction conditions, yet can be selectively removed when desired.

Key Features:

  • Formation of Crystalline Derivatives: The protected compounds are often crystalline, which aids in their purification by recrystallization.

  • UV-Active Chromophore: The 4-bromophenyl group provides a strong chromophore, facilitating the detection of protected compounds by UV spectroscopy during chromatography.[1]

  • Specific Cleavage Conditions: The 4-bromophenacyl group can be cleaved under reductive, basic, or photolytic conditions, offering flexibility in deprotection strategies.

Protection of Carboxylic Acids

This compound reacts with the carboxylate salt of a carboxylic acid to form a 4-bromophenacyl ester. This method is widely used for the derivatization of fatty acids for HPLC analysis and as a protective strategy in organic synthesis.[2][3]

Quantitative Data for Carboxylic Acid Protection
Carboxylic Acid SubstrateBaseSolventReaction Time (min)Temperature (°C)Yield (%)Reference
General Carboxylic AcidsN,N-diisopropylethylamineAcetonitrile1-5Room TemperatureHigh[4]
Fatty AcidsKOHMethanol/Acetonitrile3080Not specified[3]
General Carboxylic AcidsKHCO₃Acetonitrile3080Not specified[3]
Experimental Protocol: Protection of a Carboxylic Acid

This protocol is adapted from a general procedure for the preparation of phenacyl esters.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Bicarbonate (KHCO₃) (3-5 eq) or Potassium Hydroxide (KOH)

  • Methanol (for neutralization if using KOH)

  • Anhydrous Acetonitrile

  • Reacti-Vial™ or round-bottom flask with a magnetic stirrer

  • Nitrogen source for evaporation

Procedure:

  • Salt Formation:

    • Using KHCO₃: Dissolve the carboxylic acid in anhydrous acetonitrile in a reaction vessel. Add 3-5 molar equivalents of potassium bicarbonate.

    • Using KOH: Dissolve the carboxylic acid in a minimal amount of methanol. Neutralize the solution to a phenolphthalein endpoint with a methanolic KOH solution.

  • Solvent Removal (if using methanol): If methanol was used, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reaction: To the carboxylate salt, add a solution of this compound in anhydrous acetonitrile.

  • Heating: Heat the reaction mixture at 80°C with stirring for 30 minutes.

  • Cooling and Analysis: Allow the reaction vessel to cool to room temperature. The resulting solution containing the 4-bromophenacyl ester can be analyzed by HPLC or purified by standard chromatographic techniques.

Protection of Phenols

The protection of phenols with this compound proceeds via an O-alkylation reaction to form a 4-bromophenacyl ether. This transformation is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Quantitative Data for Phenol Protection
Phenol SubstrateBaseSolventTemperature (°C)Yield (%)Reference
2,6-di-tert-butylphenol (with n-propylbromide)Pulverized KOHDimethylsulfoxideAmbient66 (alkylation)[5]
2,6-di-tert-butylphenol (with ethyl bromide)Pulverized KOHDimethylsulfoxideAmbient80 (alkylation)[5]
Phenol (with various alkylating agents)Alkali Metal Oxides on SilicaVapor Phase573-673 Kup to 90 (conversion)[6]

Note: The provided data is for general O-alkylation of phenols and may require optimization for this compound.

Experimental Protocol: Protection of a Phenol

This protocol is a general procedure for the O-alkylation of phenols and should be optimized for specific substrates.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add the phenol, this compound, and potassium carbonate (or cesium carbonate).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask.

  • Reaction: Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-bromophenacyl ether.

Deprotection of 4-Bromophenacyl Esters and Ethers

The cleavage of the 4-bromophenacyl protecting group can be achieved through several methods, providing flexibility in the synthetic route.

Reductive Cleavage with Zinc/Acetic Acid

This is a common and mild method for the deprotection of phenacyl esters. The reaction proceeds via reduction of the ketone to an alcohol, followed by elimination.

Protected SubstrateReagentsSolventReaction Time (min)Yield (%)Reference
N,S-phenacyl protected compoundsMg, Acetic AcidMethanol50-7088-94[7]
N,S-phenacyl protected compoundsZn, Acetic AcidMethanolSluggishLower yields[7]

This protocol is adapted from a procedure for the cleavage of phenacyl groups.[7]

Materials:

  • Protected compound (1.0 eq)

  • Activated Zinc dust (excess)

  • Glacial Acetic Acid

  • Methanol or other suitable solvent

Procedure:

  • Reaction Setup: Dissolve the 4-bromophenacyl protected compound in a suitable solvent such as methanol.

  • Reagent Addition: Add an excess of activated zinc dust followed by glacial acetic acid.

  • Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc.

  • Purification: Remove the solvent under reduced pressure. The residue can be partitioned between an appropriate organic solvent and water. The organic layer is then washed, dried, and concentrated to afford the deprotected compound, which can be further purified if necessary.

Base-Catalyzed Hydrolysis

Standard ester hydrolysis conditions using a base like sodium hydroxide or lithium hydroxide can be employed to cleave the 4-bromophenacyl ester. This method is generally effective but may not be suitable for base-sensitive substrates.

Photolytic Cleavage

The phenacyl group is known to be photolabile and can be cleaved by irradiation with UV light, typically around 320 nm.[8] This method offers a neutral deprotection condition, which is advantageous for sensitive molecules. The cleavage is believed to occur via a radical mechanism.[8] The quantum yields for the photorelease of p-hydroxyphenacyl protected thiophosphated peptides were found to be between 0.56 and 0.65.[2]

Visualizing the Chemistry: Diagrams

Protection of a Carboxylic Acid

G Protection of a Carboxylic Acid cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic_Acid R-COOH Protected_Acid 4-Bromophenacyl Ester Carboxylic_Acid->Protected_Acid + Reagent Reagent This compound Reagent->Protected_Acid Base Base (e.g., KHCO₃) Base->Protected_Acid Solvent Solvent (e.g., Acetonitrile) Solvent->Protected_Acid Heat Heat (80°C) Heat->Protected_Acid Byproduct HBr, CO₂

Caption: Reaction scheme for protecting a carboxylic acid.

Deprotection of a 4-Bromophenacyl Ester

G Deprotection of a 4-Bromophenacyl Ester cluster_start Starting Material cluster_conditions Conditions cluster_products Products Protected_Acid 4-Bromophenacyl Ester Deprotected_Acid Carboxylic Acid Protected_Acid->Deprotected_Acid + Reagents Reagents Zn, Acetic Acid Reagents->Deprotected_Acid Solvent Solvent (e.g., Methanol) Solvent->Deprotected_Acid Byproduct 4-Bromoacetophenone

Caption: Reductive deprotection of a 4-bromophenacyl ester.

Experimental Workflow

G General Experimental Workflow Start Start Protection Protection Reaction (Substrate + this compound + Base) Start->Protection Purification1 Purification of Protected Compound Protection->Purification1 Reaction Further Synthetic Steps Purification1->Reaction Deprotection Deprotection Reaction (e.g., Zn/AcOH) Reaction->Deprotection Purification2 Purification of Final Product Deprotection->Purification2 End End Purification2->End

Caption: Workflow for protection and deprotection.

Conclusion

This compound is a practical and versatile reagent for the protection of carboxylic acids and phenols. The formation of stable, crystalline 4-bromophenacyl derivatives simplifies purification and handling. The availability of multiple deprotection strategies, including mild reductive and photolytic methods, enhances the utility of this protecting group in complex synthetic endeavors. The protocols and data presented herein provide a solid foundation for the successful application of this compound in research and development. As with any synthetic method, optimization for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for the Analytical Detection of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,4'-Dibromoacetophenone, a key reagent and intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed for purity assessment, quality control, and quantitative determination in various sample matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is presented here, offering excellent resolution and sensitivity with UV detection.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a gradient or isocratic pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade, optional for pH adjustment)

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 10 minutes |

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to final concentrations of, for example, 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Record the chromatograms and integrate the peak corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Method Validation Summary (Representative Data)

The following table summarizes typical validation parameters for the HPLC method, established in accordance with ICH Q2(R2) guidelines.

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.7 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Specificity No interference from blankNo interfering peaks at the retention time of the analyte

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->Injection System_Equilibration HPLC System Equilibration System_Equilibration->Injection Chrom_Separation Chromatographic Separation (C18 Column) Injection->Chrom_Separation UV_Detection UV Detection at 254 nm Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both high-resolution separation and definitive identification based on mass spectra.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound, particularly for impurity profiling and trace-level detection.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., quadrupole or ion trap)

  • Autosampler

Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Dichloromethane (GC grade) or other suitable solvent

  • Internal standard (e.g., 4,4'-Dibromobiphenyl), if required

Chromatographic and Spectrometric Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 50 - 350 m/z |

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution (1 mg/mL) of this compound in dichloromethane.

    • Create calibration standards by diluting the stock solution to concentrations such as 0.1, 0.5, 1, 5, and 10 µg/mL.

    • If using an internal standard, add a constant known concentration to all standards and samples.

    • Dissolve samples in dichloromethane to a concentration within the calibration range.

  • Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • Acquire the data in full scan mode for qualitative analysis and to identify characteristic ions. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

  • Data Analysis:

    • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum. Key identifying ions for this compound (C₈H₆Br₂O) include m/z 183/185 (bromophenyl carbonyl fragment) and the molecular ion cluster around m/z 276/278/280.

    • For quantification, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the standards.

Method Validation Summary (Representative Data)
ParameterResultAcceptance Criteria
Linearity (R²) > 0.998R² ≥ 0.995
Range 0.1 - 10 µg/mL-
Limit of Detection (LOD) 0.02 µg/mL-
Limit of Quantification (LOQ) 0.08 µg/mL-
Accuracy (% Recovery) 97.5% - 103.0%95.0% - 105.0%
Precision (% RSD)
- Repeatability< 2.0%≤ 5.0%
- Intermediate Precision< 3.0%≤ 5.0%
Specificity High (based on mass spectral data)No co-eluting interferences with the same mass fragments

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (in Dichloromethane) Injection GC Injection (Splitless) Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution in Dichloromethane) Sample_Prep->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM mode) Ionization->Mass_Analysis TIC_Analysis Chromatogram Analysis Mass_Analysis->TIC_Analysis Spectrum_ID Mass Spectrum Identification TIC_Analysis->Spectrum_ID Quantification Quantification Spectrum_ID->Quantification

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative determination of this compound, provided the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.

Experimental Protocol: UV-Vis Spectrophotometric Analysis

Objective: To quantify this compound in a pure or simple matrix sample.

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Methanol or Ethanol (spectroscopic grade)

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).

    • Scan the solution from 400 nm to 200 nm using methanol as a blank.

    • Determine the wavelength of maximum absorbance (λmax). For acetophenone derivatives, this is typically around 245-255 nm.

  • Standard and Sample Preparation:

    • Prepare a stock solution (e.g., 100 µg/mL) of this compound in methanol.

    • Prepare a set of calibration standards by diluting the stock solution with methanol to concentrations appropriate for the linear range of the spectrophotometer (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Dissolve the sample in methanol to a concentration that falls within the established calibration range.

  • Analysis:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the methanol blank.

    • Measure the absorbance of each standard and the sample solutions.

  • Quantification:

    • Create a calibration curve by plotting absorbance versus concentration for the standards.

    • Use the Beer-Lambert law and the calibration curve to determine the concentration of this compound in the sample.

Method Validation Summary (Representative Data)
ParameterResultAcceptance Criteria
λmax ~252 nm-
Linearity (R²) > 0.999R² ≥ 0.995
Range 2 - 10 µg/mL-
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Specificity Low (susceptible to interference)Sample matrix should not absorb at λmax

UV-Vis Analysis Logical Relationship

UVVis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification Standards Prepare Calibration Standards Measure_Absorbance Measure Absorbance of Standards and Sample Standards->Measure_Absorbance Sample Prepare Sample Solution Sample->Measure_Absorbance Determine_LambdaMax Determine λmax Determine_LambdaMax->Measure_Absorbance Calibration_Curve Plot Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Sample Concentration Calibration_Curve->Calculate_Conc

Caption: Logical relationship for UV-Vis quantification.

The Synthetic Versatility of 2,4'-Dibromoacetophenone: A Gateway to Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Doubly Activated Ketone

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,4'-Dibromoacetophenone (CAS No. 99-73-0), a crystalline solid with the molecular formula C₈H₆Br₂O, emerges as a highly valuable and versatile intermediate.[1][2] Its structure is deceptively simple, yet it harbors a potent combination of reactive sites: an α-brominated ketone and a bromine-substituted aromatic ring. This dual activation provides medicinal chemists with a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of a diverse array of bioactive molecules.

This comprehensive guide delves into the practical applications of this compound in pharmaceutical synthesis. Moving beyond a mere recitation of facts, we will explore the underlying chemical principles that govern its reactivity and provide detailed, field-proven protocols for its use in the synthesis of key pharmaceutical scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 99-73-0[1]
Molecular Formula C₈H₆Br₂O[1]
Molecular Weight 277.94 g/mol [2]
Appearance Slightly yellow to beige crystalline solid[3]
Melting Point 108-110 °C[3]
Solubility Soluble in DMSO (2 mg/ml), DMF (5 mg/ml), ethanol (1 mg/ml); Insoluble in water.[3]

Safety and Handling Precautions:

This compound is a hazardous substance and must be handled with appropriate safety measures. It is classified as a corrosive material that can cause severe skin burns and eye damage.[4] It is also a lachrymator, meaning it can cause tearing.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.[5]

Handling and Storage:

  • Avoid breathing dust.[5]

  • Wash hands thoroughly after handling.[5]

  • Store in a dry, cool, and well-ventilated place in a tightly sealed container.[1]

  • Incompatible with strong bases, strong reducing agents, and strong oxidizing agents.[3]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Application in the Synthesis of Antifungal Agents: The Hantzsch Thiazole Synthesis

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring system.[6] This heterocyclic motif is a cornerstone of many pharmaceutical agents due to its ability to engage in a variety of biological interactions. The reaction of an α-haloketone, such as this compound, with a thioamide, like thiourea, provides a direct route to 2-aminothiazoles.

Reaction Mechanism: A Stepwise Elucidation

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration.

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration Thiourea_S Thiourea (Sulfur Nucleophile) DBA This compound (α-carbon) Thiourea_S->DBA SN2 attack Intermediate_1_N Intermediate 1 (Nitrogen Nucleophile) Intermediate_1 S-Alkylated Isothiouronium Salt DBA->Intermediate_1 Intermediate_1_C (Ketone Carbonyl) Intermediate_1_N->Intermediate_1_C Nucleophilic attack Cyclic_Intermediate_Dehydration Cyclic Intermediate Cyclic_Intermediate Tetrahedral Intermediate Intermediate_1_C->Cyclic_Intermediate Thiazole_Product 2-Amino-4-(4-bromophenyl)thiazole Cyclic_Intermediate_Dehydration->Thiazole_Product - H₂O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol provides a detailed procedure for the synthesis of a 2-aminothiazole derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Equipment:

  • Round-bottom flask or scintillation vial

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Condenser (if refluxing)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine this compound (e.g., 5.0 mmol, 1.39 g) and thiourea (e.g., 7.5 mmol, 0.57 g).

  • Solvent Addition: Add methanol (e.g., 5-10 mL) to the vessel.

  • Reaction: Stir the mixture and heat to a gentle reflux (approximately 65-70 °C) for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (e.g., 20 mL). Stir the mixture to neutralize any acid formed during the reaction and to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper or in a desiccator. The resulting 2-amino-4-(4-bromophenyl)thiazole is often pure enough for subsequent steps without further purification.

Application in the Synthesis of Anticancer Agents: Chalcone Formation

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of flavonoids that have garnered significant attention for their broad spectrum of biological activities, including potent anticancer properties.[7] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a straightforward and widely used method for synthesizing chalcones. This compound can serve as the ketone component in this reaction, leading to the formation of chalcones with a bromophenyl moiety.

Reaction Mechanism: The Claisen-Schmidt Condensation

The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone.

Claisen_Schmidt cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration DBA This compound Enolate Enolate Intermediate DBA->Enolate Deprotonation Base Base (e.g., NaOH) Base->DBA Enolate_nuc Enolate Aldehyde Aromatic Aldehyde Enolate_nuc->Aldehyde Attack on carbonyl Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Aldol_Adduct_de Aldol Adduct Chalcone Chalcone Product Aldol_Adduct_de->Chalcone - H₂O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of a Brominated Chalcone

This protocol outlines a general procedure for the synthesis of a chalcone derivative using this compound.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde) (1.0 eq)

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40% w/v)

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Reactant Solution: In a flask, dissolve this compound (e.g., 10 mmol, 2.78 g) and the chosen aromatic aldehyde (e.g., 10 mmol) in methanol (e.g., 20 mL) with stirring at room temperature.

  • Base Addition: Cool the solution in an ice bath. Slowly add the aqueous base solution (e.g., 3 mL of 40% NaOH) dropwise to the stirred mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

  • Precipitation and Isolation: The chalcone product often precipitates from the reaction mixture. If not, the mixture can be poured into cold water to induce precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water until the washings are neutral to pH paper.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Broader Synthetic Utility: A Precursor to Complex Pharmaceuticals

The utility of this compound extends beyond these two examples. Its structural features make it an ideal starting point for multi-step syntheses of complex pharmaceutical agents. For instance, in the synthesis of the potent antifungal drug ketoconazole, a related starting material, 2,4-dichloroacetophenone, undergoes a series of transformations including ketalization, bromination, and substitution reactions to build the final complex structure.[8] This highlights the strategic advantage of using di-halogenated acetophenones as precursors, where each halogen can be selectively addressed in subsequent synthetic steps.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its dual reactivity allows for the efficient construction of key heterocyclic scaffolds, such as thiazoles, and important pharmacophores like chalcones. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling procedures is essential for unlocking its full synthetic potential. The protocols and insights provided in this guide serve as a practical resource for researchers and scientists dedicated to the discovery and development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4'-Dibromoacetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: α-Bromination of 4'-Bromoacetophenone

This is a common and often preferred method for the synthesis of this compound.

Issue 1: Low or No Product Formation

Question Potential Cause Suggested Solution
My reaction has a very low yield or did not proceed. What are the common causes?Inactive Brominating Agent: The brominating agent (e.g., Pyridine hydrobromide perbromide, NBS) may have degraded.Use a fresh batch of the brominating agent.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Gently heat the reaction mixture to the temperature specified in the protocol (e.g., 90°C) and monitor the progress using Thin Layer Chromatography (TLC).[1]
Insufficient Reaction Time: The reaction may not have reached completion.Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[1]
Poor Solubility of Reactants: 4'-Bromoacetophenone may not be fully dissolved in the solvent.Ensure complete dissolution of the starting material in the solvent before adding the brominating agent.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Question Potential Cause Suggested Solution
I am observing significant amounts of side products. What are they and how can I avoid them?Over-bromination: Use of excess brominating agent can lead to the formation of α,α-dibromoacetophenone or other polybrominated products.[2]Use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents).[1]
Aromatic Ring Bromination: Although less common for deactivated rings, some bromination on the aromatic ring can occur, especially under harsh conditions.Use a milder and more selective brominating agent like pyridine hydrobromide perbromide.[1]

Issue 3: Difficult Product Isolation and Purification

Question Potential Cause Suggested Solution
I am losing a significant amount of product during workup and purification. What could be the reason?Incomplete Precipitation: The product may not fully precipitate out of the solution upon addition of water.Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation. Gently scratching the inside of the flask can also help induce crystallization.
Product Loss During Washing: Washing the crude product with a solvent in which it has some solubility will lead to yield loss.Wash the filtered product with cold water to remove any water-soluble impurities.
Difficulties with Recrystallization: Using too much recrystallization solvent will result in a significant portion of the product remaining in the mother liquor.Use the minimum amount of hot solvent (e.g., ethanol) required to dissolve the crude product.
Route 2: Friedel-Crafts Acylation of Bromobenzene

This route involves the reaction of bromobenzene with bromoacetyl bromide or bromoacetic anhydride in the presence of a Lewis acid catalyst.

Issue 1: Low or No Product Yield

Question Potential Cause Suggested Solution
My Friedel-Crafts reaction is not working. What are the likely causes?Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present in the reagents or glassware.[3]Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, which can inhibit the reaction.[3] A stoichiometric amount or a slight excess of the catalyst is often required.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
Deactivated Aromatic Ring: While bromobenzene is reactive enough, the product, this compound, is more deactivated and generally does not undergo a second acylation.This is an advantage of Friedel-Crafts acylation, as it prevents polyacylation.[4]

Issue 2: Formation of Isomeric Side Products

Question Potential Cause Suggested Solution
I have obtained a mixture of isomers. How can I improve the selectivity?Formation of Ortho and Meta Isomers: Bromine is an ortho, para-directing group. While the para-isomer (4'-bromo) is sterically favored and typically the major product, some ortho-isomer can be formed.[5][6] The formation of the meta-isomer is generally minor.Optimize the reaction temperature. Lower temperatures often favor the formation of the para-isomer. Purification by column chromatography may be necessary to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The α-bromination of 4'-bromoacetophenone is often a more reliable and selective method.[1] Friedel-Crafts acylation can be effective but may present more challenges with catalyst handling and potential isomer formation.[3][6]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the recommended method for monitoring the reaction's progress.[1] A suitable eluent system, for example, a mixture of n-hexane and ethyl acetate, can be used to separate the starting material from the product.

Q3: What is the best method for purifying the crude this compound?

A3: Recrystallization from ethanol is a common and effective method for purifying the final product.[7] If isomeric impurities are present, column chromatography on silica gel may be required.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Brominating agents are corrosive and toxic. Bromoacetyl bromide is a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn. The Friedel-Crafts acylation reaction evolves HCl gas, which must be trapped.[8]

Experimental Protocols

Optimized Protocol for α-Bromination of 4'-Bromoacetophenone

This protocol is adapted from a study on the α-bromination of acetophenone derivatives and is optimized for high yield and selectivity.[1]

Materials:

  • 4'-Bromoacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Water (deionized)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4'-bromoacetophenone (1.99 g, 10 mmol) in 40 mL of glacial acetic acid.

  • Add pyridine hydrobromide perbromide (3.52 g, 11 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to 90°C with continuous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from hot ethanol to obtain a crystalline solid.

Data Presentation

Table 1: Optimization of Reaction Conditions for α-Bromination of 4'-Bromoacetophenone
ParameterConditionYield (%)Purity (%)Reference
Stoichiometry (4'-Bromoacetophenone:Brominating Agent) 1.0:1.0>60>95[1]
1.0:1.1 >80 >98 [1]
1.0:1.2>80>98[1]
Temperature (°C) 70Lower>95[1]
80Moderate>98[1]
90 High >98 [1]
100Slightly Lower>98[1]
Reaction Time (hours) 1Incomplete-[1]
2Nearing Completion-[1]
3 Complete >98 [1]

Optimized conditions are highlighted in bold.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product 4_Bromoacetophenone 4_Bromoacetophenone Enol_Intermediate Enol Intermediate 4_Bromoacetophenone->Enol_Intermediate Acid-catalyzed enolization Brominating_Agent Brominating Agent (e.g., Pyridinium Tribromide) Brominating_Agent->Enol_Intermediate Electrophilic attack 2_4_Dibromoacetophenone This compound Enol_Intermediate->2_4_Dibromoacetophenone Deprotonation

Caption: Reaction mechanism for the α-bromination of 4'-bromoacetophenone.

troubleshooting_workflow cluster_yield_issues Troubleshooting Low Yield cluster_purity_issues Troubleshooting Impurities start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagent_quality Check Reagent Quality (fresh brominating agent, anhydrous conditions for FC) check_yield->reagent_quality Yes success Successful Synthesis check_purity->success No side_reactions Identify Side Products (Isomers, Over-bromination) check_purity->side_reactions Yes reaction_conditions Optimize Reaction Conditions (Temperature, Time) reagent_quality->reaction_conditions catalyst_issue Check Catalyst Activity (for Friedel-Crafts) reaction_conditions->catalyst_issue catalyst_issue->start Retry stoichiometry Adjust Stoichiometry side_reactions->stoichiometry purification Optimize Purification (Recrystallization, Chromatography) purification->start Retry stoichiometry->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4'-Dibromoacetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

  • Symptom: The amount of purified crystalline product obtained is significantly lower than expected.

  • Possible Causes & Solutions:

CauseSolution
Excessive Solvent Usage Use the minimum amount of hot solvent required to dissolve the crude product. For ethanol, a good starting point is approximately 8 mL per gram of crude this compound.
Premature Crystallization Ensure the filtration apparatus (funnel and filter paper) is pre-heated to prevent the product from crystallizing out during hot filtration.
Product Lost in Mother Liquor After the first filtration, cool the mother liquor in an ice bath to induce further crystallization. A second crop of crystals can often be recovered.
Inappropriate Solvent Choice While ethanol is a common choice, if yields remain low, consider testing other solvents like methanol or a mixed solvent system (e.g., ethanol/water).

Issue 2: Oiling Out During Recrystallization

  • Symptom: The compound separates from the solution as an oil rather than forming solid crystals upon cooling.

  • Possible Causes & Solutions:

CauseSolution
Solution is Too Concentrated Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Allow the solution to cool more slowly.
Cooling is Too Rapid Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling.
Presence of Impurities If oiling out persists, the crude product may be highly impure. Consider a preliminary purification step, such as a simple filtration or a quick column chromatography pass, before recrystallization.

Issue 3: Ineffective Separation by Column Chromatography

  • Symptom: Thin-layer chromatography (TLC) analysis of the collected fractions shows that the desired product is co-eluting with impurities.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Eluent Polarity If the product and impurities are moving too quickly (high Rf values), decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether/hexane). If they are moving too slowly (low Rf values), increase the eluent polarity (e.g., increase the proportion of ethyl acetate).
Column Overloading The amount of crude material is too large for the size of the column. As a general rule, the ratio of silica gel to crude product should be at least 30:1 (w/w).
Poor Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
Sample Loading Technique For better separation, dissolve the crude product in a minimal amount of the eluent or a volatile solvent, adsorb it onto a small amount of silica gel, and then dry-load it onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most common impurities depend on the synthetic route. If prepared via Friedel-Crafts acylation of bromobenzene with bromoacetyl bromide, potential impurities include:

  • Unreacted starting materials: Bromobenzene and bromoacetyl bromide.

  • Isomeric byproducts: Positional isomers such as 2,2'-dibromoacetophenone or 2,6'-dibromoacetophenone.

  • Poly-acylated products: Although less common with deactivating groups like bromine.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Ethanol is a widely reported and effective solvent for the recrystallization of this compound. A general guideline is to use approximately 8 mL of ethanol per gram of crude product.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-layer chromatography (TLC) is the most common method. Spot the crude mixture, the fractions being collected, and a pure standard (if available) on a TLC plate. Develop the plate in the same eluent system being used for the column. Visualize the spots under UV light. This will allow you to identify which fractions contain the pure product.

Q4: My purified this compound has a yellowish tint. How can I remove the color?

A4: A slight yellowish color is common for this compound.[1] If a colorless product is required, you can try treating the solution with activated charcoal during the recrystallization process. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Recrystallization from Ethanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol (e.g., 5-6 mL per gram) and heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight. A typical yield for a similar recrystallization is in the range of 69-72%.[2]

Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., petroleum ether or hexane).

  • Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it to the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 100% petroleum ether to a 9:1 mixture of petroleum ether:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purification Method Comparison

ParameterRecrystallizationColumn Chromatography
Primary Use Removal of small amounts of impurities from a mostly pure compound.Separation of components in a complex mixture.
Typical Solvents Ethanol, MethanolPetroleum Ether, Ethyl Acetate, Hexane, Dichloromethane
Reported Yield ~70% (for a similar compound)[2]Variable, depends on purity of crude material.
Purity Achievable High (>98%)Very High (>99%)
Scale Milligrams to kilogramsMicrograms to kilograms
Complexity Relatively simpleMore complex and time-consuming

Visualizations

Purification_Decision_Tree start Crude this compound tlc Perform TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column Column Chromatography decision->column Major Impurities / Similar Polarity pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: Decision tree for selecting a purification technique.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4'-dibromoacetophenone. Our aim is to help you optimize your reaction conditions, minimize byproduct formation, and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction involves reacting bromobenzene with bromoacetyl bromide in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The bromoacetyl group is introduced onto the brominated aromatic ring, yielding the desired product.

Q2: What are the expected major and minor products in this synthesis?

In the Friedel-Crafts acylation of bromobenzene, the bromine atom on the ring acts as an ortho, para-director for the incoming electrophile.[1] Consequently, the major product is the para-substituted isomer, 4'-bromo-2-bromoacetophenone, which is this compound. The primary byproduct is the ortho-substituted isomer, 2'-bromo-2-bromoacetophenone (2,2'-dibromoacetophenone).[1] One source suggests the formation of at least two minor products, with the ortho isomer being the most significant.[2]

Q3: What are other potential, less common byproducts?

While the ortho-isomer is the most prevalent byproduct, other impurities can arise from several side reactions:

  • Di-acylation products: Although the acyl group is deactivating, forcing conditions (e.g., high temperature, excess acylating agent) can potentially lead to the introduction of a second bromoacetyl group on the bromobenzene ring.

  • Polybrominated species: If there is an excess of bromine or under certain conditions, further bromination of the acetophenone product may occur.

  • Byproducts from the acylating agent: Bromoacetyl bromide can react with moisture to form bromoacetic acid.[3] It can also potentially undergo self-condensation or other side reactions under the influence of the Lewis acid catalyst.

  • Solvent-related byproducts: If dichloromethane (DCM) is used as the solvent, it is generally considered inert. However, under harsh conditions, reactions between the catalyst and the solvent cannot be entirely ruled out.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield Inactive Catalyst: Anhydrous aluminum chloride is highly sensitive to moisture. Exposure to atmospheric humidity will deactivate the catalyst.Use freshly opened, high-purity anhydrous aluminum chloride. Ensure all glassware is thoroughly dried before use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often required.Use at least one equivalent of AlCl₃ for each equivalent of the acylating agent. An excess of the catalyst (e.g., 1.1-1.3 equivalents) is often beneficial.
Low Reaction Temperature: The activation energy for the reaction may not be reached, leading to a sluggish or incomplete reaction.Gently warm the reaction mixture. The optimal temperature should be determined empirically but often ranges from room temperature to a gentle reflux.
Formation of Multiple Products (Poor Selectivity) High Reaction Temperature: Elevated temperatures can favor the formation of the ortho-isomer and other byproducts.Maintain a controlled and moderate reaction temperature. Gradual addition of the acylating agent at a lower temperature can improve selectivity.
Incorrect Stoichiometry: An excess of the acylating agent can increase the likelihood of di-acylation.Use a molar ratio of bromobenzene to bromoacetyl bromide that is close to 1:1.
Dark Reaction Mixture and/or Tarry Byproducts Impurities in Reagents: Impurities in the starting materials or solvent can lead to side reactions and polymerization.Use high-purity, freshly distilled (if necessary) bromobenzene and bromoacetyl bromide. Ensure the solvent is dry and of appropriate quality.
Localized Overheating: Rapid addition of the acylating agent can cause localized hotspots, leading to decomposition and tar formation.Add the bromoacetyl bromide solution dropwise to the mixture of bromobenzene and aluminum chloride with efficient stirring.
Difficult Product Isolation/Purification Incomplete Quenching: Residual aluminum chloride complexes can make extraction and purification challenging.Quench the reaction mixture thoroughly by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will break down the aluminum complexes.
Emulsion Formation during Workup: The presence of aluminum salts can sometimes lead to the formation of stable emulsions during aqueous extraction.If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of Bromobenzene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1-1.3 equivalents) and dry bromobenzene (1.0 equivalent) in a suitable dry solvent (e.g., dichloromethane or carbon disulfide).

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add a solution of bromoacetyl bromide (1.0 equivalent) in the same dry solvent from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to a temperature determined by reaction monitoring (e.g., TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Combine the organic layers and wash successively with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Byproduct Formation and Mitigation Workflow

The following diagram illustrates a logical workflow for identifying and mitigating common byproducts in the synthesis of this compound.

Byproduct_Troubleshooting start Start Synthesis reaction Friedel-Crafts Acylation (Bromobenzene + Bromoacetyl Bromide + AlCl3) start->reaction analysis Analyze Crude Product (TLC, GC-MS, NMR) reaction->analysis byproduct_check Byproducts Detected? analysis->byproduct_check ortho_isomer High Level of Ortho-Isomer byproduct_check->ortho_isomer Yes diacylation Di-acylation Products byproduct_check->diacylation Yes other_impurities Other Impurities (e.g., tar, hydrolysis products) byproduct_check->other_impurities Yes end_product Pure this compound byproduct_check->end_product No optimize_temp Optimize Temperature: - Lower reaction temperature - Slower addition of acylating agent ortho_isomer->optimize_temp optimize_stoich Optimize Stoichiometry: - Use 1:1 ratio of reactants diacylation->optimize_stoich check_reagents Check Reagent/Solvent Purity: - Use high-purity, dry reagents - Ensure anhydrous conditions other_impurities->check_reagents optimize_temp->reaction Iterate optimize_stoich->reaction Iterate check_reagents->reaction Iterate

Caption: Troubleshooting workflow for byproduct mitigation.

References

Technical Support Center: Synthesis of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,4'-Dibromoacetophenone. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format, focusing on practical solutions to improve experimental outcomes.

Question: My reaction yield is consistently low. What are the most common causes and how can I address them?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the purity of reagents and reaction conditions.

  • Moisture Contamination: The Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. It is recommended to use freshly opened or purified reagents.

  • Catalyst Inactivity or Insufficient Amount: In many cases, a stoichiometric amount of the Lewis acid catalyst is required because the ketone product can form a complex with the catalyst, rendering it inactive.[1] If you are using a catalytic amount, increasing the catalyst loading may improve the yield. Also, ensure the Lewis acid is fresh and has been stored under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while for others, lower temperatures may be necessary to prevent side reactions. It is advisable to monitor the reaction at different temperatures to find the optimal condition.

  • Poor Quality of Reactants: The purity of the starting materials, such as bromobenzene and bromoacetyl chloride (for Friedel-Crafts acylation) or 4'-bromoacetophenone (for bromination), is crucial. Impurities can lead to the formation of byproducts and interfere with the reaction.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is not going to completion, consider extending the reaction time or adjusting the temperature.

Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for this compound?

Answer: The formation of multiple products often indicates side reactions, such as the formation of isomers or poly-acylated/brominated products.

  • Isomer Formation: In the Friedel-Crafts acylation of bromobenzene, the primary products are the ortho- and para-substituted isomers. The para-isomer (4'-bromoacetophenone) is generally favored due to less steric hindrance. To maximize the yield of the desired isomer, controlling the reaction temperature is key. Lower temperatures often favor the para-product.

  • Di-acylation/Di-bromination: Although the acyl group deactivates the aromatic ring, making a second acylation less likely, it can still occur with highly activated rings or under harsh conditions. To minimize this, use a 1:1 molar ratio of the aromatic substrate to the acylating agent and avoid excessively high temperatures. In the case of bromination of 4'-bromoacetophenone, controlling the stoichiometry of the brominating agent is critical to prevent the formation of di- and tri-brominated products.

  • Reaction with Solvent: Certain solvents can participate in the reaction. For instance, if using carbon disulfide as a solvent, ensure it is of high purity. Inert solvents like dichloromethane are often a good choice.

Question: The reaction mixture is turning dark or forming a tar-like substance. What is causing this and how can I prevent it?

Answer: Darkening of the reaction mixture or tar formation usually indicates decomposition of the starting materials or products, or significant side reactions.

  • Excessive Heat: Overheating the reaction mixture can lead to decomposition. Maintain a controlled and consistent temperature throughout the reaction.

  • Concentration of Reactants: High concentrations of reactants can sometimes lead to polymerization or other side reactions. Try diluting the reaction mixture with more solvent.

  • Order of Addition: The order in which reagents are added can be critical. For Friedel-Crafts acylation, it is often best to add the acylating agent slowly to a mixture of the aromatic substrate and the Lewis acid catalyst at a controlled temperature.

Question: My product is difficult to purify. What are the best practices for isolating and purifying this compound?

Answer: Effective purification is essential to obtain a high-purity product.

  • Work-up Procedure: After the reaction is complete, the work-up procedure is crucial. For Friedel-Crafts acylation, the reaction is typically quenched by carefully pouring the reaction mixture into ice-cold water or a dilute acid solution to decompose the Lewis acid-ketone complex. This should be done slowly and with vigorous stirring in a fume hood, as the process is highly exothermic and can release HCl gas.

  • Extraction: After quenching, the product is usually extracted into an organic solvent. Ensure you perform multiple extractions to maximize the recovery of the product.

  • Washing: The organic layer should be washed with a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, followed by washing with brine to remove excess water.

  • Crystallization: The most common method for purifying this compound is crystallization from a suitable solvent, such as ethanol.[2] This will help to remove impurities and obtain a crystalline solid product. If the product fails to crystallize, it may indicate the presence of significant impurities, and further purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

There are two primary synthetic routes for this compound:

  • Friedel-Crafts Acylation: This involves the reaction of bromobenzene with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Bromination of 4'-Bromoacetophenone: This route involves the selective bromination of the α-carbon of 4'-bromoacetophenone using a brominating agent such as bromine in a suitable solvent or N-bromosuccinimide (NBS).

Q2: Which Lewis acid is most effective for the Friedel-Crafts acylation of bromobenzene?

Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation due to its high activity.[3] However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, although they may require harsher reaction conditions or result in lower yields. The choice of catalyst can also influence the regioselectivity of the reaction.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. A co-spot (a lane where both the starting material and reaction mixture are spotted) can help in distinguishing the product from the starting material if they have similar Rf values.

Q4: What are the key safety precautions to take during the synthesis of this compound?

  • Handling of Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. They should be handled in a fume hood, and all glassware must be dry.

  • Handling of Brominating Agents: Bromine and bromoacetyl chloride are highly corrosive, toxic, and lachrymatory. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.

  • Quenching the Reaction: The quenching of Friedel-Crafts reactions is highly exothermic and releases HCl gas. The reaction mixture should always be added slowly to ice or cold water with vigorous stirring, never the other way around.

  • Solvent Safety: Many organic solvents used in these reactions are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.

Q5: Can I use bromoacetic anhydride instead of bromoacetyl chloride for the Friedel-Crafts acylation?

Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions. Bromoacetic anhydride would be a suitable alternative to bromoacetyl chloride. The reaction mechanism is similar, involving the formation of an acylium ion.

Data Presentation

The yield of Friedel-Crafts acylation reactions is significantly influenced by the choice of Lewis acid catalyst, solvent, and reaction temperature. The following table summarizes representative data on how these parameters can affect the outcome of acylation reactions on substituted benzenes. While specific data for this compound is limited, the trends observed in similar systems are instructive.

CatalystSolventTemperature (°C)ReactantProductYield (%)Reference
AlCl₃DichloromethaneRefluxBromobenzene & Acetic Anhydride4-Bromoacetophenone~29%[5]
AlCl₃Carbon DisulfideRefluxBromobenzene & Acetic Anhydridep-Bromoacetophenone69-79%Organic Syntheses
FeCl₃(Ionic Liquid)60Anisole & Acetic Anhydride4-Methoxyacetophenone62%[6]
ZnCl₂(Ionic Liquid)HighBenzene & Acyl ChlorideAcetophenoneAcceptable[6]
AlCl₃Dichloromethane0 to RTAnisole & 3-Bromobenzoyl chloride(3-bromophenyl)(4-methoxyphenyl)methanone-[7]
AlCl₃Nitrobenzene-Naphthalene & Acetyl Chloride2-Acetylnaphthalene(Thermodynamic product)Chemistry Stack Exchange
AlCl₃Carbon Disulfide-Naphthalene & Acetyl Chloride1-Acetylnaphthalene(Kinetic product)Chemistry Stack Exchange

Note: This table is a compilation of data from various sources on related Friedel-Crafts acylation reactions to illustrate general trends. Yields are highly dependent on the specific substrate, reagents, and reaction conditions.

Experimental Protocols

Method 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts acylation procedures for similar substrates.[5][8]

Materials:

  • Bromobenzene (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HBr).

  • To the flask, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) and bromoacetyl bromide (1.1 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the reaction mixture back to 0 °C in an ice bath.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step should be performed in a fume hood.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Synthesis of this compound via Bromination of 4'-Bromoacetophenone

This protocol is based on the bromination of acetophenone derivatives.

Materials:

  • 4'-Bromoacetophenone (1.0 eq)

  • Bromine (Br₂) (1.0 eq) or N-Bromosuccinimide (NBS) (1.0 eq)

  • Glacial Acetic Acid or Dichloromethane

  • 50% aqueous Ethanol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4'-Bromoacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Bromine (1.0 eq) in glacial acetic acid dropwise to the cooled solution with constant stirring. Maintain the temperature below 20 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product and wash with cold 50% aqueous ethanol until the filtrate is colorless.

  • Dry the crude product.

  • Recrystallize the crude this compound from ethanol to obtain the pure product.

Visualizations

Reaction Pathway for Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Bromobenzene Bromobenzene Product This compound Bromobenzene->Product + Acylium Ion Bromoacetyl_Bromide Bromoacetyl Bromide Acylium_Ion Acylium Ion Intermediate Bromoacetyl_Bromide->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Acylium_Ion->Product

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents 1. Check Reagent Quality - Anhydrous? - Pure? Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions - Temperature? - Reaction Time? Start->Check_Conditions Check_Stoichiometry 3. Verify Stoichiometry - Catalyst amount? - Reagent ratios? Start->Check_Stoichiometry Check_Workup 4. Review Work-up & Purification - Quenching procedure? - Extraction efficiency? - Crystallization issues? Start->Check_Workup Purify_Reagents Action: Use fresh/purified reagents & anhydrous solvents. Check_Reagents->Purify_Reagents Optimize_Conditions Action: Optimize temperature & reaction time via TLC monitoring. Check_Conditions->Optimize_Conditions Adjust_Stoichiometry Action: Increase Lewis acid to stoichiometric amounts. Check ratios. Check_Stoichiometry->Adjust_Stoichiometry Optimize_Purification Action: Ensure proper quenching. Optimize extraction & recrystallization. Check_Workup->Optimize_Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: HPLC Analysis of 2,4'-Dibromoacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2,4'-Dibromoacetophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: My peaks for this compound derivatives are showing significant tailing. What is the likely cause and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is a common problem, especially with aromatic and basic compounds.[1] The primary causes are often related to secondary chemical interactions within the column.[2]

Common Causes & Solutions:

  • Secondary Silanol Interactions: Aromatic compounds can interact with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[1][3]

    • Solution: Operate at a lower mobile phase pH (e.g., 2-3) to suppress the ionization of silanol groups.[4][5] Using a highly deactivated, end-capped column can also minimize these interactions.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[1][6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[6]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or packing material can lead to peak distortion.[1][5]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]

Q2: I am observing peak fronting for my this compound derivatives. What could be the issue?

Peak fronting, where the first half of the peak is broader, is often caused by poor sample solubility, column collapse, or injecting too much sample.[3][7]

Common Causes & Solutions:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

    • Solution: Ensure your sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[7]

  • Column Overload: Injecting a high concentration of the sample can lead to fronting.[7]

    • Solution: Try reducing the sample concentration or the injection volume.[7]

  • Column Collapse or Voids: A void at the head of the column can cause the sample to spread unevenly, resulting in a distorted peak.[8]

    • Solution: This usually indicates the end of the column's life, and it should be replaced. Using a guard column can help extend the life of the analytical column.[9]

Baseline and Ghost Peak Issues

Q3: My chromatogram shows a noisy or drifting baseline. What are the common causes and solutions?

A stable baseline is crucial for accurate quantification.[10] Noise and drift can originate from several sources within the HPLC system.[11][12]

Common Causes & Solutions:

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved air in the mobile phase can form bubbles in the detector cell, causing noise.[10][11]

      • Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, helium sparging, or vacuum degassing.[10]

    • Contamination or Low-Quality Solvents: Impurities in the mobile phase can create a noisy baseline.[10][11] Using old or degraded solvents, like TFA, can also cause the baseline to rise.[13]

      • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[10][11]

    • Incomplete Mixing: If you are running a gradient, improper mixing of the mobile phase components can cause baseline drift.[14]

      • Solution: Ensure your system's mixer is functioning correctly.

  • Detector Issues:

    • Failing Lamp: A weak or failing detector lamp can be a source of noise.[14]

      • Solution: Check the lamp's energy output and replace it if necessary.[14]

    • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause baseline noise.[11][14]

      • Solution: Flush the flow cell with a strong, appropriate solvent like methanol or isopropanol.[14]

  • Pump and System Issues:

    • Leaks: Leaks in the pump or fittings can lead to pressure fluctuations and a noisy baseline.[11][15]

      • Solution: Inspect the system for any visible leaks and tighten or replace fittings as needed.[11]

    • Worn Pump Seals: Worn pump seals can also cause pressure instability.[10]

      • Solution: Perform regular preventative maintenance, including replacing pump seals.[11]

Q4: I am seeing unexpected "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are extraneous signals that can originate from the sample, the mobile phase, or the HPLC system itself.[16][17] They can interfere with the quantification of your peaks of interest.[16]

Common Causes & Solutions:

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. This is a common issue with autosamplers.[16][18]

    • Solution: Implement a robust needle wash protocol in your autosampler method. A blank injection (injecting only the mobile phase) can help confirm if carryover is the issue.[19]

  • Contaminated Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as ghost peaks, especially during gradient runs.[17][18]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[17] Installing a "ghost trap" column between the mixer and the injector can help remove impurities from the mobile phase.[20]

  • Sample Contamination: The ghost peak could be an impurity in your sample or a degradation product.[16]

    • Solution: If the peak does not appear in a blank injection, the source is likely the sample. Re-evaluate your sample preparation and synthesis process.[16]

Retention Time Variability

Q5: The retention times for my this compound derivatives are shifting between runs. What could be causing this?

Consistent retention times are critical for peak identification.[21] Shifts in retention time can be caused by a variety of factors related to the mobile phase, column, and instrument.[7][22]

Common Causes & Solutions:

  • Changes in Mobile Phase Composition: Even small variations in the solvent ratio, pH, or buffer concentration can significantly impact retention times.[7][22] Evaporation of the more volatile organic component in a pre-mixed mobile phase can also be a cause.[23]

    • Solution: Prepare mobile phases carefully and consistently. Using an online mixer is often more reproducible than hand-mixing. Ensure mobile phase reservoirs are capped to prevent evaporation.[23]

  • Column Temperature Fluctuations: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[22][23]

    • Solution: Use a column oven to maintain a stable temperature.[22]

  • Column Equilibration: Insufficient column equilibration time before starting a sequence can lead to drifting retention times, especially in the first few injections.[15]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting your samples.

  • Flow Rate Inconsistency: Issues with the pump, such as worn seals or check valves, can lead to an unstable flow rate and, consequently, variable retention times.[15]

    • Solution: Regularly maintain your HPLC pump. If you suspect a flow rate issue, you can manually check the flow rate with a graduated cylinder and a stopwatch.[9]

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing in Aromatic Compounds

ParameterPotential IssueRecommended ActionExpected Outcome
Mobile Phase pH pH is too close to analyte pKa, or is > 3, causing silanol interactions.[1][2]Adjust pH to be at least 2 units away from the analyte's pKa. For basic compounds, a pH of 2-3 is often effective.[4][6]Symmetrical peak shape.
Column Chemistry Use of a standard silica column with high silanol activity.[1]Switch to a highly deactivated, end-capped, or a polar-embedded column.[2][24]Reduced peak tailing.
Buffer Concentration Insufficient buffer concentration (e.g., <10 mM) leading to unstable pH.[1]Increase buffer concentration to 10-50 mM.[4]Improved peak symmetry and reproducibility.
Injection Volume Column overload due to high sample concentration.[1]Reduce injection volume or dilute the sample.[1]Sharper, more symmetrical peaks.

Experimental Protocols

Protocol 1: Diagnosing and Mitigating Ghost Peaks

This protocol provides a systematic approach to identifying the source of ghost peaks in your HPLC analysis.

  • Materials and Reagents:

    • HPLC-grade water and organic solvent (e.g., acetonitrile or methanol)

    • Mobile phase additives (if used in the method)

    • A clean HPLC vial

  • Procedure:

    • Blank Injection: Fill a clean vial with your initial mobile phase. Inject this "blank" onto the column and run your standard gradient method.

      • Observation: If the ghost peak appears in the blank run, it originates from the HPLC system or the mobile phase, not your sample.[19] Proceed to the next step. If the peak does not appear, the source is likely your sample or sample diluent.[16]

    • Isolate System Components: To pinpoint the source within the system, systematically remove components from the flow path.

      • Replace the analytical column with a zero-dead-volume union and run the blank injection again. If the ghost peak disappears, it was likely a strongly retained compound from a previous injection that has now washed off the column.

      • If the peak persists, the contamination may be in the injector, seals, or tubing.

    • Mobile Phase Check: Prepare a fresh batch of mobile phase using the highest purity solvents available. Run another blank injection.

      • Observation: If the ghost peak is gone or significantly reduced, your previous mobile phase was contaminated.[17]

    • Carryover Check: Inject a high-concentration standard, followed by one or two blank injections.

      • Observation: If the ghost peak appears in the blanks immediately following the standard, this indicates carryover from the autosampler.[16] Enhance the needle wash method in your sequence.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Check Mobile Phase pH Is it > 2 units from pKa? Is it < 3 for basic compounds? start->check_pH adjust_pH Adjust pH (e.g., to 2.5 with 0.1% TFA) check_pH->adjust_pH No check_column Evaluate Column Chemistry Is it a standard 'Type A' silica? check_pH->check_column Yes solution Symmetrical Peak adjust_pH->solution change_column Switch to End-Capped or Polar-Embedded Column check_column->change_column Yes check_overload Check for Column Overload Is sample concentration high? check_column->check_overload No change_column->solution reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_overload->solution No reduce_load->solution

Caption: Troubleshooting workflow for peak tailing.

Ghost_Peak_Investigation start Ghost Peak Detected blank_injection Perform Blank Injection (Mobile Phase Only) start->blank_injection peak_present Peak Present? blank_injection->peak_present source_sample Source is Sample or Diluent peak_present->source_sample No source_system Source is System or Mobile Phase peak_present->source_system Yes fresh_mp Prepare Fresh Mobile Phase source_system->fresh_mp peak_still_present Peak Still Present? fresh_mp->peak_still_present source_mp Source was Contaminated Mobile Phase peak_still_present->source_mp No source_carryover Source is System Carryover (Injector, Seals) peak_still_present->source_carryover Yes

Caption: Workflow for investigating the source of ghost peaks.

References

Stability issues of 2,4'-Dibromoacetophenone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4'-Dibromoacetophenone under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] The recommended storage temperature is below +30°C.[3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong bases, strong reducing agents, and strong oxidizing agents.[3] Contact with these substances can lead to degradation of the compound.

Q3: Is this compound sensitive to light?

Q4: What happens to this compound at high temperatures?

A4: Thermal decomposition of this compound, particularly under fire conditions, can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[2] While detailed studies on its thermal degradation under controlled laboratory conditions are limited, high temperatures should generally be avoided outside of specified reaction protocols.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical safety goggles, protective gloves, and a lab coat.[1][4] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

Stability Summary

ConditionStability ProfileRecommendations
Temperature Stable under recommended storage conditions (below +30°C).[3] Decomposes at high temperatures.Store in a cool place. Avoid excessive heating unless specified in a protocol.
Light Potentially sensitive to UV light, similar to other α-bromoacetophenones.Store in an opaque or amber container and protect from direct light.
pH Incompatible with strong bases.Avoid strongly basic conditions unless required for a reaction, and consider the potential for degradation.
Oxidizing Agents Incompatible with strong oxidizing agents.[3]Avoid contact with strong oxidizers.
Reducing Agents Incompatible with strong reducing agents.[3]Avoid contact with strong reducers.
Moisture Stable in the absence of reactive species.Store in a dry environment with the container tightly sealed.[1]

Troubleshooting Guides for Experimental Applications

This section addresses common issues that may arise during experiments involving this compound, with a focus on its application in the derivatization of fatty acids for HPLC analysis.

Experimental Protocol: Derivatization of Fatty Acids with this compound

This protocol is for the derivatization of fatty acids to form 4-bromophenacyl esters for subsequent HPLC analysis with UV detection.

Materials:

  • Fatty acid sample

  • This compound

  • Triethylamine (TEA) or another suitable base

  • Acetone (anhydrous)

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Reaction vials

Procedure:

  • Sample Preparation: Prepare a solution of the fatty acid sample in acetone.

  • Reagent Preparation: Prepare a solution of this compound and triethylamine in acetone.

  • Derivatization Reaction:

    • To the fatty acid solution, add the this compound/triethylamine solution.

    • Seal the reaction vial and heat at 40°C for 30 minutes.[5][6] Note: Higher temperatures (e.g., 50°C) and longer reaction times may be used but can lead to the degradation of sensitive unsaturated fatty acids.[5][6][7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add hexane and deionized water to the vial and vortex to extract the derivatized fatty acids into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the HPLC system.

Troubleshooting Common Issues

Q1: I am observing a low yield of my derivatized product. What could be the cause?

A1: A low yield of the derivatized fatty acid can be due to several factors related to the stability and handling of this compound.

  • Degradation of this compound: If the reagent has been improperly stored (e.g., exposed to moisture, high temperatures, or light), it may have degraded, reducing the effective concentration of the active derivatizing agent. Ensure the reagent is stored according to the recommendations.

  • Competing Side Reactions: The presence of water or other nucleophiles can compete with the fatty acid for reaction with this compound. Ensure all solvents and reagents are anhydrous.

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. While higher temperatures can increase the reaction rate, they can also lead to the degradation of both the analyte and the reagent, especially in the presence of a base.[5][6] Consider optimizing the reaction at a lower temperature for a longer duration.[7]

Q2: My chromatogram shows unexpected peaks that are not my target analyte. What could be their origin?

A2: Extraneous peaks can arise from side products of the derivatization reaction or from degradation products of this compound.

  • Hydrolysis of this compound: If moisture is present in the reaction mixture, this compound can undergo hydrolysis to form 4-bromophenacyl alcohol and hydrobromic acid.

  • Reaction with Solvent: If a protic solvent like ethanol is used and not fully removed, it can react with this compound.

  • Excess Reagent: Ensure that the post-derivatization work-up is sufficient to remove unreacted this compound, which may otherwise appear in the chromatogram.

Q3: The reaction is not going to completion, even with extended reaction times. Why might this be happening?

A3: If the reaction is stalling, it could be due to the quality of the reagents or the presence of inhibitors.

  • Reagent Quality: Use a fresh bottle of this compound or test the purity of your current stock, as it may have degraded over time.

  • Base Degradation: The base used (e.g., triethylamine) can also degrade. Ensure it is of high purity.

  • Insufficient Mixing: Ensure the reaction mixture is adequately homogenized to allow for efficient interaction between the reactants.

Visual Guides

Troubleshooting_Low_Yield Troubleshooting Low Derivatization Yield start Low Yield Observed check_reagent Check this compound Storage and Age start->check_reagent reagent_ok Reagent Stored Correctly? check_reagent->reagent_ok replace_reagent Use Fresh Reagent reagent_ok->replace_reagent No check_conditions Review Reaction Conditions reagent_ok->check_conditions Yes replace_reagent->check_conditions conditions_ok Anhydrous Conditions? check_conditions->conditions_ok dry_solvents Ensure Anhydrous Solvents and Glassware conditions_ok->dry_solvents No optimize_temp Optimize Temperature and Time conditions_ok->optimize_temp Yes dry_solvents->optimize_temp temp_ok Using Elevated Temperature? optimize_temp->temp_ok lower_temp Try Lower Temperature (e.g., 40°C) for Longer temp_ok->lower_temp Yes final_check Re-evaluate with Optimized Parameters temp_ok->final_check No lower_temp->final_check Stability_Factors Factors Affecting this compound Stability compound This compound degradation Degradation temp High Temperature temp->degradation light UV Light light->degradation base Strong Base base->degradation oxidizer Strong Oxidizing Agent oxidizer->degradation reducer Strong Reducing Agent reducer->degradation Hydrolysis_Pathway Potential Hydrolysis Pathway in the Presence of a Base reactant This compound Br-Ph-CO-CH2Br intermediate Intermediate Br-Ph-CO-CH2OH reactant->intermediate OH- (Base) product 4-Bromophenacyl alcohol intermediate->product H+ (from H2O)

References

Side reactions of 2,4'-Dibromoacetophenone in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of 2,4'-Dibromoacetophenone in organic synthesis. It is intended for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in α-alkylation reactions?

When performing α-alkylation of the ketone, the primary side reaction is often over-alkylation, leading to the formation of a di-substituted product. Another common issue is the self-condensation of the enolate, particularly under strong basic conditions. Additionally, competing substitution reactions on the aromatic rings are possible, though generally less favorable under typical α-alkylation conditions.

Q2: My reaction to form a chalcone from this compound is giving a low yield. What could be the cause?

Low yields in Claisen-Schmidt condensation reactions involving this compound can stem from several factors. A primary cause is the self-condensation of the acetophenone starting material under the basic reaction conditions. Another potential issue is the Cannizzaro reaction if the aldehyde partner is not enolizable and strong bases are used. It is also crucial to ensure the reaction conditions are optimized to favor the cross-condensation over self-condensation.

Q3: I am observing an unexpected byproduct in a substitution reaction where a nucleophile is supposed to replace the bromine at the C4' position. What could this be?

While the bromine on the acetyl group (α-position) is more labile and susceptible to nucleophilic substitution, reactions targeting the 4'-bromo position can be challenging. A common side reaction is the competing substitution at the α-position. Furthermore, under certain conditions, especially with strong nucleophiles or bases, elimination reactions can occur if there are abstractable protons, or complex mixtures can form from reactions involving the carbonyl group.

Troubleshooting Guide

Issue 1: Formation of Multiple Products in α-Substitution Reactions

When attempting to substitute the α-bromine of this compound with a nucleophile, the formation of multiple products is a common challenge.

Troubleshooting Workflow

start Multiple Products Observed in α-Substitution check_dialkylation Is a di-α-substituted product observed? start->check_dialkylation check_self_condensation Is a self-condensation product present? check_dialkylation->check_self_condensation No sol_dialkylation Solution: - Use 1.0-1.1 eq. of nucleophile. - Add nucleophile slowly. - Lower reaction temperature. check_dialkylation->sol_dialkylation Yes check_elimination Are elimination byproducts (e.g., α,β-unsaturated ketone) detected? check_self_condensation->check_elimination No sol_self_condensation Solution: - Use a weaker, non-nucleophilic base. - Maintain low temperature (-78 to 0 °C). - Ensure rapid consumption of enolate. check_self_condensation->sol_self_condensation Yes sol_elimination Solution: - Use a non-basic nucleophile if possible. - Employ a sterically hindered, non-nucleophilic base. check_elimination->sol_elimination Yes end Problem Resolved check_elimination->end No sol_dialkylation->end sol_self_condensation->end sol_elimination->end

Caption: Troubleshooting workflow for α-substitution reactions.

Potential Side Reactions and Solutions

Side ReactionCauseRecommended Solution
Di-α-alkylation Excess nucleophile or base; prolonged reaction time at elevated temperatures.Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. Add the reagents slowly at a lower temperature to control the reaction rate.
Self-Condensation Strong bases (e.g., NaOH, KOH) can generate a significant concentration of the enolate, leading to self-reaction.Employ a weaker or sterically hindered base (e.g., K₂CO₃, DIPEA). Maintain low reaction temperatures (e.g., 0 °C or below).
Favorskii Rearrangement Treatment with a strong, non-nucleophilic base can lead to the formation of a cyclopropanone intermediate, followed by rearrangement.Use milder bases and carefully control the stoichiometry. This is more common with other α-halo ketones but remains a possibility.
Issue 2: Low Yield and Byproduct Formation in Heterocycle Synthesis (e.g., Thiazoles)

The Hantzsch thiazole synthesis, reacting this compound with a thioamide, can be plagued by side reactions.

Reaction Pathways: Desired vs. Side Products

start This compound + Thioamide intermediate Intermediate Adduct start->intermediate Nucleophilic Attack side1 Side Product: Bis(4-bromophenacyl)sulfide start->side1 Reaction with H₂S impurity or Thioamide degradation side2 Side Product: Hydrolysis to 4'-Bromoacetophenone start->side2 Presence of Water desired Desired 2,4-Disubstituted Thiazole Product intermediate->desired Cyclization/ Dehydration

Caption: Competing reaction pathways in thiazole synthesis.

Quantitative Impact of Reaction Conditions

Studies have shown that solvent choice and reaction time significantly impact the yield of the desired thiazole versus the formation of byproducts.

SolventTemperature (°C)Time (h)Yield of Thiazole (%)Yield of Side Products (%)
EthanolReflux675-8510-15
DMF100460-7020-25
DioxaneReflux870-8015-20

Note: Yields are approximate and can vary based on the specific thioamide used.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol is designed to minimize side reactions in a Hantzsch thiazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (optional, for workup)

Procedure:

  • Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product should form.

  • Filter the solid product and wash it with a small amount of cold ethanol to remove impurities.

  • To obtain the free base, the solid can be suspended in water and neutralized with a mild base like sodium bicarbonate until the solution is slightly alkaline.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the purified 2-amino-4-(4-bromophenyl)thiazole. This procedure helps to avoid strong bases that could promote side reactions.

Technical Support Center: Scale-Up of 2,4'-Dibromoacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 2,4'-Dibromoacetophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent laboratory and industrial synthesis of this compound involves the bromination of 4'-bromoacetophenone. This reaction typically utilizes a brominating agent such as liquid bromine or N-bromosuccinimide (NBS) in a suitable solvent. Another documented method is the synthesis from alkynes.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

Scaling up this synthesis presents significant safety hazards. Key concerns include:

  • Handling of Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Large-scale operations require specialized handling procedures and equipment to minimize exposure.

  • Exothermic Reaction: The bromination of acetophenones is an exothermic reaction. On a large scale, heat dissipation becomes a critical challenge. Inadequate temperature control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially causing reactor failure.

  • Hydrogen Bromide (HBr) Off-gassing: The reaction generates significant amounts of corrosive and toxic hydrogen bromide gas. A robust off-gas scrubbing system is essential to neutralize HBr before venting.

  • Product Hazards: this compound is a lachrymator, meaning it causes irritation to the eyes and respiratory tract.[1][2] Appropriate personal protective equipment (PPE), including respiratory and eye protection, is mandatory.

Q3: What materials of construction are recommended for reactors and associated equipment?

Due to the highly corrosive nature of bromine and hydrogen bromide, especially in the presence of moisture, material selection is critical. Glass-lined steel reactors are a common choice for their excellent corrosion resistance. For piping, valves, and gaskets, materials like polytetrafluoroethylene (PTFE) and other fluoropolymers are recommended. Stainless steel is generally not suitable for direct contact with wet bromine.

Q4: What are the common impurities in this compound synthesis and how can they be minimized?

Common impurities include:

  • Unreacted 4'-bromoacetophenone: This can be minimized by ensuring the correct stoichiometry of the brominating agent and allowing for sufficient reaction time.

  • Over-brominated products (e.g., 2,2,4'-Tribromoacetophenone): Formation of these byproducts is a significant challenge, especially at elevated temperatures. Controlling the reaction temperature and the rate of bromine addition is crucial. Using a selective brominating agent can also help.

  • Ring-brominated isomers: While less common for the acetyl group, some bromination on the aromatic ring might occur under certain conditions.

Process optimization, including careful control of reaction parameters, is key to minimizing these impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient brominating agent or reaction time.Ensure accurate stoichiometry of reactants. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Loss of Bromine: Evaporation due to leaks or inefficient condensation.Check the reactor system for leaks, particularly around joints and seals. Ensure the condenser is operating efficiently to reflux the bromine.
Side Reactions: Poor temperature control leading to the formation of byproducts.Maintain the optimal reaction temperature with an efficient cooling system. Control the addition rate of the brominating agent to manage the exotherm.
Product is Off-Color (Yellow or Brown) Presence of Impurities: Formation of colored byproducts due to overheating or prolonged reaction times.Optimize reaction conditions to minimize side reactions. Purify the crude product by recrystallization, potentially with a charcoal treatment to remove colored impurities.
Residual Bromine: Traces of unreacted bromine in the final product.Wash the crude product with a quenching agent like a dilute sodium bisulfite or sodium thiosulfate solution to remove excess bromine.
Runaway Reaction / Poor Temperature Control Exothermic Reaction: The rate of bromine addition is too fast for the cooling system's capacity.Reduce the addition rate of the brominating agent. Ensure the reactor's cooling system is appropriately sized for the scale of the reaction and is functioning correctly.
Inadequate Heat Transfer: Poor mixing or fouling of the reactor's heat exchange surfaces.Ensure efficient and consistent agitation throughout the reaction mass. Regularly inspect and clean the reactor's cooling jacket or coils.
Difficulty in Product Isolation/Purification Formation of Fine Crystals: Rapid cooling during crystallization can lead to the formation of fine particles that are difficult to filter.Control the cooling rate during recrystallization to promote the growth of larger crystals.
Oily Product: Presence of impurities that inhibit crystallization.Ensure the reaction has gone to completion to minimize unreacted starting material. Consider additional purification steps like column chromatography on a smaller scale to identify problematic impurities.

Data Presentation

The following tables present data from a study on the α-bromination of acetophenone, which serves as a relevant model for the scale-up of this compound synthesis. This data highlights the impact of key reaction parameters on yield and selectivity.

Table 1: Effect of Reaction Parameters on the Bromination of Acetophenone

ParameterRange StudiedOptimal Condition
Temperature0 - 60 °C20 °C
Reaction Time10 - 120 seconds60 seconds
Bromine Stoichiometry (molar ratio to acetophenone)1.0 - 4.02.5 - 4.0

Data adapted from a study on the optimization of acetophenone bromination in a microreactor.[3]

Table 2: Comparison of Lab-Scale vs. Scaled-Up Synthesis of a Mono-bromoketone

ScaleThroughputYieldPurity
Lab-Scale (Optimization)Milligrams/hour>95%High
Pilot-Scale (Production)1.1 g/hour >95%High

This data illustrates the successful translation of optimized reaction conditions from a small-scale system to a larger production scale for a similar bromination reaction.[3]

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound

This protocol is a general laboratory procedure and should be adapted and optimized for specific equipment and safety protocols.

  • Materials:

    • 4'-Bromoacetophenone

    • Bromine or N-Bromosuccinimide (NBS)

    • Acetic Acid (or other suitable solvent)

    • Sodium bisulfite solution (for quenching)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas scrubber, dissolve 4'-bromoacetophenone in glacial acetic acid.

    • Slowly add a stoichiometric amount of bromine from the dropping funnel while maintaining the reaction temperature between 20-30°C with a cooling bath.

    • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Slowly pour the reaction mixture into ice-water to precipitate the crude product.

    • Filter the solid product and wash with water, followed by a dilute solution of sodium bisulfite to remove any unreacted bromine.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

2. Considerations for Scale-Up

When scaling up the synthesis, the following points are critical:

  • Reactor Setup: A glass-lined reactor with a robust cooling system and a high-torque agitator is recommended. The reactor should be equipped with a controlled dosing system for the brominating agent and an efficient condenser.

  • Process Control: Implement automated control of temperature and addition rates. Real-time monitoring of the reaction using in-situ probes (e.g., FTIR) can provide better control over the process.

  • Work-up and Isolation: The quench and filtration steps need to be carefully designed to handle large volumes of solids and liquids safely and efficiently.

  • Safety: A thorough process safety assessment (e.g., HAZOP analysis) should be conducted before performing the synthesis at a large scale. This should include evaluating the thermal hazards of the reaction and ensuring adequate emergency relief systems are in place.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (4'-Bromoacetophenone, Bromine, Solvent) reaction 2. Bromination Reaction (Controlled Temperature and Addition) reagents->reaction quench 3. Quenching (Ice-water, Sodium Bisulfite) reaction->quench filtration 4. Filtration and Washing quench->filtration drying 5. Drying filtration->drying purification 6. Purification (Recrystallization from Ethanol) drying->purification product 7. Final Product (this compound) purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Synthesis low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction check_temp Review Temperature Control low_yield->check_temp incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes adjust_conditions Adjust Reaction Time/ Stoichiometry incomplete->adjust_conditions check_workup Investigate Work-up/ Purification Losses complete->check_workup side_reactions Side Reactions Likely check_temp->side_reactions optimize_temp Optimize Temperature/ Addition Rate side_reactions->optimize_temp

Caption: A logical flow for troubleshooting low yield issues during synthesis.

References

Technical Support Center: Improving Selectivity in Reactions of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4'-Dibromoacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: I am trying to perform a Suzuki coupling reaction, but I am getting a mixture of products. How can I selectively functionalize the 4'-bromo position?

A1: Achieving regioselectivity in Suzuki-Miyaura cross-coupling reactions with this compound is a common challenge due to the presence of two reactive bromine atoms. The aryl bromide at the 4'-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the α-bromo group. To favor substitution at the 4'-position, careful selection of reaction conditions is crucial.

Troubleshooting Steps & Recommendations:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ can be effective. The choice of ligand can also influence selectivity.

  • Base Selection: The base plays a critical role in the activation of the boronic acid. Weaker bases are sometimes employed to enhance selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the reaction at the more reactive C-Br bond.

  • Protecting the Ketone: If selectivity remains an issue, consider protecting the ketone functionality as an acetal (e.g., using ethylene glycol). This can prevent side reactions and may improve selectivity for the 4'-position.

Illustrative Workflow for Selective Suzuki Coupling:

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Start This compound + Arylboronic Acid Reagents Pd(PPh3)4, Base (e.g., K2CO3) Start->Reagents Solvent Solvent (e.g., Dioxane/Water) Reagents->Solvent Heating Heat at controlled temperature (e.g., 80-90°C) Solvent->Heating Monitoring Monitor reaction by TLC/GC-MS Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Product Selective 4'-Arylacetophenone Purification->Product

Caption: Workflow for selective Suzuki coupling at the 4'-position.

Q2: I want to introduce a nucleophile at the α-position (C2). Which conditions should I use to avoid reaction at the 4'-bromo position?

A2: The α-bromo group is highly susceptible to nucleophilic substitution (Sɴ2) reactions due to the electron-withdrawing effect of the adjacent carbonyl group. This position is significantly more reactive towards nucleophiles than the aryl bromide at the 4'-position.

Troubleshooting Steps & Recommendations:

  • Reaction Type: Employ classic Sɴ2 conditions.

  • Nucleophile Choice: A wide range of nucleophiles can be used, including thiols (S-alkylation), amines (N-alkylation), and phenols (O-alkylation).

  • Base: A non-nucleophilic base is often used to deprotonate the nucleophile without competing in the reaction.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are typically suitable.

  • Temperature: These reactions often proceed efficiently at room temperature.

Logical Diagram for Selective α-Substitution:

Input This compound + Nucleophile (Nu-H) Condition Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Room Temperature Input->Condition Reaction SN2 reaction at α-position Condition->Reaction Product 2-Nu-4'-bromoacetophenone Reaction->Product NoReaction 4'-Bromo position remains unreacted Reaction->NoReaction

Caption: Decision path for selective α-nucleophilic substitution.

Q3: I am observing low yields in my cross-coupling reactions. What are the common side reactions and how can I minimize them?

A3: Low yields can be attributed to several side reactions. Identifying the likely side products can help in optimizing your reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Boronic Acid (in Suzuki reactions): This can be a significant side reaction, especially in the presence of oxygen.

    • Mitigation: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Dehalogenation: Reduction of the aryl bromide to an arene can occur.

    • Mitigation: This can sometimes be minimized by careful choice of base and solvent.

  • Favorskii Rearrangement: The α-bromo ketone can undergo rearrangement in the presence of a base to form a carboxylic acid derivative. This is more likely with strong bases.

    • Mitigation: Use a weaker base if possible and avoid high temperatures. Protecting the ketone group can also prevent this rearrangement.

  • Double-Coupling: Reaction at both bromine sites can occur, especially with prolonged reaction times or higher temperatures.

    • Mitigation: Use a stoichiometric amount of the coupling partner and monitor the reaction closely to stop it once the desired mono-coupled product is formed.

Troubleshooting Decision Tree for Low Yield:

Start Low Yield Observed Check1 Analyze crude product by LC-MS/NMR Start->Check1 SideProduct1 Homocoupling Product Detected? Check1->SideProduct1 Mitigation1 Improve degassing, use fresh solvents SideProduct1->Mitigation1 Yes SideProduct2 Dehalogenation Product Detected? SideProduct1->SideProduct2 No End Improved Yield Mitigation1->End Mitigation2 Change base or solvent SideProduct2->Mitigation2 Yes SideProduct3 Favorskii Product Detected? SideProduct2->SideProduct3 No Mitigation2->End Mitigation3 Use weaker base, lower temperature, or protect ketone SideProduct3->Mitigation3 Yes SideProduct4 Double-Coupling Product Detected? SideProduct3->SideProduct4 No Mitigation3->End Mitigation4 Reduce reaction time/temperature, use 1.0 eq. of coupling partner SideProduct4->Mitigation4 Yes Mitigation4->End

Caption: Troubleshooting guide for low reaction yields.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for achieving selectivity in common transformations of this compound. Yields are indicative and may vary based on the specific substrate and reaction scale.

Table 1: Selective Cross-Coupling Reactions at the 4'-Position

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
Suzuki Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1280-90
Sonogashira PdCl₂(PPh₃)₂ (2)-Et₃N (2)THF606-1275-85
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1008-1670-85

Table 2: Selective Nucleophilic Substitution at the α-Position

NucleophileBase (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
Thiophenol K₂CO₃ (1.5)Acetonitrile252-4>90
Morpholine K₂CO₃ (1.5)DMF253-6>85
Phenol K₂CO₃ (1.5)Acetone506-12>80

Experimental Protocols

Detailed methodologies for key selective reactions are provided below.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4'-Position
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 85°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective N-Alkylation at the α-Position with an Amine
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and K₂CO₃ (1.5 equiv.) in acetonitrile.

  • Nucleophile Addition: Add the desired amine (1.1 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Protocol 3: Protection of the Ketone as an Ethylene Ketal
  • Reaction Setup: To a solution of this compound in toluene, add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and use the protected compound directly in the next step or purify by chromatography.

  • Deprotection: The ketal can be removed by treatment with aqueous acid (e.g., HCl in THF/water).[1]

References

Handling the Lachrymatory Properties of 2,4'-Dibromoacetophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for safely handling 2,4'-Dibromoacetophenone, a potent lachrymator. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent exposure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it is an irritant that causes tearing of the eyes.[2][4] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[2]

Q2: I am experiencing eye irritation and tearing while working with this compound, even though I am wearing safety glasses. What is going wrong?

A2: Standard safety glasses are not sufficient protection against the vapors of a lachrymator like this compound.[4] The vapors can still reach your eyes. It is imperative to work in a certified chemical fume hood with the sash at the lowest practical height.[5] For maximum protection, consider using a full-face respirator.[4]

Q3: What should I do in case of accidental skin or eye contact with this compound?

A3: Immediate and thorough rinsing is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[5][6] Do not allow the victim to rub their eyes.[5] Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek immediate medical attention.[6] Destroy contaminated shoes.[5]

Q4: How should I handle a small spill of this compound in the lab?

A4: For a small spill, first ensure the area is well-ventilated, preferably within a chemical fume hood.[5] Wearing appropriate personal protective equipment (PPE), vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5][6] Avoid generating dust.[5][6] Clean the spill site with an appropriate solvent and then wash with soap and water.

Q5: What is the proper storage procedure for this compound?

A5: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6] It should be stored in a corrosives area.[5] Keep it away from incompatible materials such as strong bases, strong reducing agents, and strong oxidizing agents.[7]

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₈H₆Br₂O[7][8]
Molecular Weight 277.94 g/mol [2][7][8][9]
Melting Point 108-110 °C[7][9]
Boiling Point 141.5°C/760mm (decomposition)[7]
Solubility Soluble in dimethyl sulfoxide (5 mg/ml), methanol (20 mg/ml), toluene, and ethanol. Insoluble in water.[7]
Storage Temperature Below +30°C[7]

Experimental Protocols

Detailed Protocol for Safe Handling of this compound
  • Hazard Assessment: Before starting any experiment, review the Safety Data Sheet (SDS) for this compound.[6]

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[6][10]

    • Gloves: Wear impervious gloves, such as nitrile gloves.[10] Check for any signs of degradation before use.

    • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required.[10] For larger quantities, a chemically resistant apron or suit may be necessary.[6]

  • Weighing and Dispensing:

    • Weigh the solid in the fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • Close the container immediately after use.[5]

  • Reaction Setup:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent vapor leakage.

  • Waste Disposal:

    • Dispose of all waste contaminated with this compound in a designated, labeled hazardous waste container.

  • Decontamination:

    • Wipe down the work area in the fume hood with a suitable solvent, followed by soap and water, after the experiment is complete.

    • Decontaminate all glassware and equipment before removing them from the fume hood.

Visual Guides

HandlingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareHood Prepare Chemical Fume Hood DonPPE->PrepareHood Weigh Weigh Compound PrepareHood->Weigh Setup Set Up Reaction Weigh->Setup Run Run Reaction Setup->Run Quench Quench Reaction Run->Quench Waste Dispose of Waste Quench->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE

Caption: Standard workflow for safely handling this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove Rinse Rinse Affected Area Remove->Rinse RemoveClothing Remove Contaminated Clothing Rinse->RemoveClothing Medical Seek Immediate Medical Attention RemoveClothing->Medical Notify Notify Supervisor/EHS Medical->Notify Document Document Incident Notify->Document

Caption: Emergency response procedure for exposure to this compound.

References

Technical Support Center: Recrystallization of 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2,4'-Dibromoacetophenone by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Ethanol is a commonly recommended and effective solvent for the recrystallization of this compound.[1] It provides good solubility at high temperatures and lower solubility at cooler temperatures, which is ideal for obtaining a good yield of pure crystals. Other potential solvents include methanol and toluene.[1][2] A mixed solvent system, such as ethanol-water, can also be employed to optimize crystal yield.

Q2: My purified this compound appears as a yellow or brownish solid, but the literature describes it as off-white crystals. What causes this discoloration?

A2: Discoloration in the final product can stem from several factors:

  • Trace Impurities: The presence of even minute amounts of colored impurities can impact the overall color of the product.

  • Degradation: Alpha-bromoketones like this compound can be susceptible to degradation, particularly when exposed to light, air, or residual acids (like HBr) from the synthesis process. This degradation can lead to a darker appearance.

  • Residual Solvents: Incomplete removal of colored solvents or byproducts from the reaction mixture can also result in discoloration.

Q3: What are the common impurities in the synthesis of this compound and can they be removed by recrystallization?

A3: Common impurities can include unreacted starting materials such as 4'-bromoacetophenone and over-brominated byproducts like 2,2,4'-tribromoacetophenone. Recrystallization is an effective method for removing these impurities. The different solubility profiles of the desired product and the impurities in the chosen solvent system allow for the selective crystallization of the pure this compound, leaving the impurities behind in the mother liquor.

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: The recovery yield can vary depending on the initial purity of the crude product and the precise recrystallization technique used. However, a yield of around 70% or higher is generally considered good for a single recrystallization. It is important to note that some loss of product is unavoidable as a portion will remain dissolved in the mother liquor.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation Upon Cooling The solution is not saturated.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too rapid.- High concentration of impurities depressing the melting point.- Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Allow it to cool more slowly.- Use a lower-boiling point solvent or a mixed solvent system.- Ensure the crude material is reasonably pure before recrystallization.
Low Product Recovery - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.- Premature crystallization during hot filtration.- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Cool the filtrate in an ice bath to maximize crystal precipitation.
Crystals are Contaminated with Impurities - The cooling process was too fast, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.

Experimental Protocols

Single-Solvent Recrystallization from Ethanol

This protocol is a standard method for purifying this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (a starting point is approximately 8 mL of ethanol per gram of crude product).[1] Heat the mixture gently while stirring until the solid completely dissolves. If some solid remains, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data Summary
Parameter Value Reference
Melting Point (Purified) 108-110 °C[1]
Solubility in Ethanol Soluble[1][2]
Solubility in Methanol 20 mg/mL[1][2]
Solubility in Toluene Soluble[1][2]
Solubility in Water Insoluble[1][2]
Recommended Solvent Ratio (Ethanol) ~8 mL/g[1]

Visual Guides

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound add_solvent Add minimal hot ethanol start->add_solvent dissolve Heat to dissolve add_solvent->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool_slowly Cool to room temp. hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold ethanol vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Logic

Troubleshooting_Recrystallization cluster_problems Observed Problems cluster_solutions Potential Solutions start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate induce Induce Crystallization (scratch/seed) no_crystals->induce slow_cool Slower Cooling oiling_out->slow_cool change_solvent Change Solvent/System oiling_out->change_solvent min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat Preheat Glassware low_yield->preheat

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to Dibromoacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comparative spectroscopic analysis of 2,4'-Dibromoacetophenone and its isomers, 2',4'-Dibromoacetophenone and 3',5'-Dibromoacetophenone, to aid in their differentiation and structural verification. The guide summarizes key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other biologically active molecules. Its precise structure is crucial for its intended reactivity and the biological activity of its derivatives. Spectroscopic techniques provide a powerful toolkit for the definitive structural elucidation of such organic compounds. This guide presents a head-to-head comparison of the spectroscopic data for this compound with two of its structural isomers, highlighting the key differences that enable unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, 2',4'-Dibromoacetophenone, and 3',5'-Dibromoacetophenone.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.84d, J = 8.5 Hz2HH-2', H-6'
7.64d, J = 8.5 Hz2HH-3', H-5'
4.39s2H-CH₂Br
2',4'-Dibromoacetophenone 7.75d, J = 8.4 Hz1HH-6'
7.68d, J = 2.0 Hz1HH-3'
7.43dd, J = 8.4, 2.0 Hz1HH-5'
2.64s3H-COCH₃
3',5'-Dibromoacetophenone 8.05t, J = 1.6 Hz1HH-2'
7.89d, J = 1.6 Hz2HH-4', H-6'
2.60s3H-COCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound 190.8C=O
135.2C-1'
132.3C-3', C-5'
129.8C-2', C-6'
129.1C-4'
30.8-CH₂Br
2',4'-Dibromoacetophenone 196.8C=O
138.7C-1'
135.5C-3'
131.0C-5'
128.1C-6'
122.5C-4'
120.2C-2'
30.6-COCH₃
3',5'-Dibromoacetophenone 195.5C=O
140.1C-1'
137.5C-2', C-6'
131.9C-4'
123.3C-3', C-5'
26.5-COCH₃

Table 3: Infrared (IR) Spectroscopy Data (ATR)

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound 1690C=O stretch
1585, 1485Aromatic C=C stretch
815p-disubstituted C-H bend
680C-Br stretch
2',4'-Dibromoacetophenone 1695C=O stretch
1580, 1470Aromatic C=C stretch
8251,2,4-trisubstituted C-H bend
690C-Br stretch
3',5'-Dibromoacetophenone 1685C=O stretch
1590, 1560Aromatic C=C stretch
870, 8001,3,5-trisubstituted C-H bend
670C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 276/278/280 (M⁺)183/185 ([M-CH₂Br]⁺), 155/157 ([M-CH₂Br-CO]⁺), 76 ([C₆H₄]⁺)
2',4'-Dibromoacetophenone 276/278/280 (M⁺)261/263 ([M-CH₃]⁺), 182/184 ([M-COCH₃-Br]⁺), 103 ([C₆H₄Br]⁺)
3',5'-Dibromoacetophenone 276/278/280 (M⁺)261/263 ([M-CH₃]⁺), 233/235/237 ([M-COCH₃]⁺), 154/156 ([C₆H₃Br]⁺)

Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques used in this guide is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[1]

  • ¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 500 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 125 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied during acquisition.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : Electron Ionization (EI) was used as the ionization method. The electron energy was set to 70 eV.

  • Mass Analysis : The mass spectrum was obtained using a quadrupole mass analyzer, scanning over a mass-to-charge (m/z) range of 50-500.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structure Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Synthesis Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy (ATR-FTIR) Synthesis->IR MS Mass Spectrometry (EI-MS) Synthesis->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic structure confirmation.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective basis for the structural confirmation of this compound and its differentiation from its isomers. The distinct patterns observed in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra for each compound serve as unique fingerprints. By following the outlined experimental protocols and comparing the acquired data with the reference tables, researchers can confidently verify the structure of their synthesized or procured materials, ensuring the integrity of their research and development endeavors.

References

A Comparative Analysis of the Reactivity of 2,4'-Dibromoacetophenone and Other α-Halo Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,4'-Dibromoacetophenone with other α-halo ketones, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in selecting the appropriate reagents and reaction conditions for their synthetic needs.

Introduction to the Reactivity of α-Halo Ketones

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (α-position) to a carbonyl group. This unique structural arrangement confers a high degree of reactivity to the molecule, making them valuable intermediates in a wide range of organic syntheses, including the formation of pharmaceuticals and other bioactive molecules.

The reactivity of α-halo ketones is primarily governed by two key factors:

  • The Inductive Effect of the Carbonyl Group: The electron-withdrawing nature of the carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon more electrophilic and susceptible to nucleophilic attack.

  • The Nature of the Halogen: The reactivity of the α-halo ketone is also influenced by the identity of the halogen atom, with the reactivity generally following the trend I > Br > Cl > F, which corresponds to the leaving group ability of the halide ion.

α-Halo ketones readily undergo nucleophilic substitution reactions, most commonly via an S(_N)2 mechanism, where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the halide ion. They are also prone to enolate formation under basic conditions, which can lead to competing reactions.

Quantitative Comparison of Reactivity

The reactivity of substituted α-halo ketones in nucleophilic substitution reactions can be quantitatively assessed and compared using kinetic data, such as second-order rate constants (k(_2)). The electronic effect of substituents on the phenyl ring of acetophenone derivatives plays a significant role in modulating their reactivity. This effect can be quantified using the Hammett equation:

log(k/k(_0)) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k(_0) is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.

Table 1: Hammett Constants for Common Para-Substituents
Substituentσ(_p)
-NO(_2)0.78
-CN0.66
-Br0.23
-Cl0.23
-H0.00
-CH(_3)-0.17
-OCH(_3)-0.27
-NH(_2)-0.66

Data sourced from various online chemical data repositories.

Table 2: Comparison of Second-Order Rate Constants for the S(_N)2 Reaction of para-Substituted Phenacyl Chlorides with Aniline in Methanol at 35°C
Substituent (X)Second-Order Rate Constant (k(_2)) (L mol⁻¹ s⁻¹)Relative Reactivity (k(_X)/k(_H))
-NO(_2)1.12 x 10⁻⁴0.61
-Cl1.55 x 10⁻⁴0.84
-H1.85 x 10⁻⁴1.00
-CH(_3)2.50 x 10⁻⁴1.35
-OCH(_3)3.15 x 10⁻⁴1.70

This data for phenacyl chlorides illustrates the general trend of substituent effects on reactivity.

Based on the positive Hammett σ(_p) value for a bromo substituent (0.23), it is an electron-withdrawing group. For S(_N)2 reactions of phenacyl bromides, which typically have a positive ρ value, a 4'-bromo substituent is expected to increase the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack compared to the unsubstituted phenacyl bromide. Therefore, the reactivity of this compound is predicted to be greater than that of 2-bromoacetophenone (phenacyl bromide).

Experimental Protocols

Protocol 1: α-Bromination of 4'-Bromoacetophenone to Synthesize this compound

This protocol describes the synthesis of this compound from 4'-Bromoacetophenone using bromine in glacial acetic acid.

Materials:

  • 4'-Bromoacetophenone

  • Glacial acetic acid

  • Bromine

  • 50% Ethyl alcohol

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a suitable flask, dissolve 4'-bromoacetophenone (0.25 mole) in 100 cc of glacial acetic acid.

  • Slowly add bromine (0.25 mole) to the solution while keeping the temperature below 20°C and shaking the mixture vigorously.

  • Continue the addition over approximately 30 minutes. This compound will begin to precipitate as needles.

  • After the addition is complete, cool the flask in an ice-water bath.

  • Filter the crude product under suction and wash the crystals with 50% ethyl alcohol until they are colorless.

  • The air-dried product can be recrystallized from 95% ethyl alcohol to yield colorless needles.

Protocol 2: Nucleophilic Substitution – Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of a thiazole derivative from an α-halo ketone and a thioamide, a classic example of a nucleophilic substitution reaction.

Materials:

  • α-Halo ketone (e.g., this compound)

  • Thioamide (e.g., thiourea)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve the α-halo ketone (1 equivalent) and the thioamide (1 to 1.2 equivalents) in ethanol in a round-bottom flask.

  • Heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Caption: General S(_N)2 reaction mechanism for an α-halo ketone.

Substituent_Effects cluster_factors Influencing Factors cluster_substituent_effects Effect of para-Substituent on Reactivity Reactivity Reactivity of α-Halo Ketone in SN2 Carbonyl α-Carbonyl Group (Inductive Effect) Reactivity->Carbonyl Halogen Leaving Group Ability (I > Br > Cl) Reactivity->Halogen Substituent Aryl Substituent (Electronic Effect) Reactivity->Substituent EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) Decreases Electrophilicity of α-Carbon Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Br) Increases Electrophilicity of α-Carbon Substituent->EWG EDG->Reactivity Decreases Reactivity EWG->Reactivity Increases Reactivity

Caption: Logical relationship of factors influencing α-halo ketone reactivity.

Hantzsch_Workflow Start Start: α-Halo Ketone + Thioamide Reaction Reaction: Nucleophilic Substitution & Cyclocondensation Start->Reaction Intermediate Intermediate Formation Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Product: Thiazole Derivative Dehydration->Product Purification Purification Product->Purification End End: Pure Thiazole Purification->End

2,4'-Dibromoacetophenone vs. 4-bromophenacyl bromide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Nomenclature: In the field of chemical synthesis, the names 2,4'-Dibromoacetophenone and 4-bromophenacyl bromide are used interchangeably as synonyms for the same chemical entity: 2-bromo-1-(4-bromophenyl)ethanone (CAS Number: 99-73-0). This compound is an α-bromoketone, featuring a bromine atom on the α-carbon of the acetophenone and another on the phenyl ring at the para-position.

To provide a valuable and objective comparison as intended, this guide will focus on two distinct constitutional isomers of dibromoacetophenone. We will compare the widely used 2-bromo-1-(4-bromophenyl)ethanone with its isomer 1-(2,4-dibromophenyl)ethanone (CAS Number: 33243-33-3), where both bromine atoms are substituted on the aromatic ring. This comparison will highlight the significant impact of bromine atom placement on the synthetic utility and reactivity of these molecules.

Executive Summary

This guide provides a detailed comparison of two dibromoacetophenone isomers: 2-bromo-1-(4-bromophenyl)ethanone and 1-(2,4-dibromophenyl)ethanone. While both are valuable intermediates in organic and medicinal chemistry, their distinct structures dictate their primary applications and reactivity. 2-Bromo-1-(4-bromophenyl)ethanone, with its reactive α-bromo group, is a key precursor for heterocyclic synthesis, such as in the Hantzsch thiazole synthesis. In contrast, 1-(2,4-dibromophenyl)ethanone serves as a scaffold for building more complex molecules through modifications of the acetyl group and the aromatic ring, exemplified by its use in the development of novel opioid receptor agonists.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

Property2-bromo-1-(4-bromophenyl)ethanone[1]1-(2,4-dibromophenyl)ethanone[2]
CAS Number 99-73-033243-33-3
Molecular Formula C₈H₆Br₂OC₈H₆Br₂O
Molecular Weight 277.94 g/mol 277.94 g/mol
Appearance White to off-white crystalline powderLight yellow to yellow solid
Melting Point 108-110 °C61-62 °C
Key Reactive Site α-carbon (due to the bromine)Acetyl group and aromatic ring

Synthesis and Reactivity

The synthetic routes to these isomers are fundamentally different, reflecting their distinct substitution patterns.

2-bromo-1-(4-bromophenyl)ethanone: Synthesis via α-Bromination

This isomer is typically synthesized by the α-bromination of 4-bromoacetophenone. The presence of the carbonyl group activates the α-carbon, making it susceptible to electrophilic bromination.

G cluster_0 Synthesis of 2-bromo-1-(4-bromophenyl)ethanone 4-Bromoacetophenone 4-Bromoacetophenone Reaction Reaction 4-Bromoacetophenone->Reaction Substrate Bromine Bromine Bromine->Reaction Brominating Agent 2-bromo-1-(4-bromophenyl)ethanone 2-bromo-1-(4-bromophenyl)ethanone Reaction->2-bromo-1-(4-bromophenyl)ethanone α-Bromination G cluster_1 Synthesis of 1-(2,4-dibromophenyl)ethanone 1,3-Dibromobenzene 1,3-Dibromobenzene Reaction Reaction 1,3-Dibromobenzene->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Catalyst Product 1-(2,4-dibromophenyl)ethanone Reaction->Product Friedel-Crafts Acylation G cluster_2 Hantzsch Thiazole Synthesis AlphaBromo 2-bromo-1-(4-bromophenyl)ethanone Condensation Condensation AlphaBromo->Condensation Thioamide Thioamide Thioamide->Condensation Thiazole 2-Amino-4-(4-bromophenyl)thiazole Condensation->Thiazole Cyclization G cluster_3 Opioid Receptor Agonist Synthesis Dibromoacetophenone 1-(2,4-dibromophenyl)ethanone MultiStep Multi-step Synthesis Dibromoacetophenone->MultiStep Indazolone Indazolone Derivative MultiStep->Indazolone OpioidReceptor μ-Opioid Receptor Indazolone->OpioidReceptor Binds to Signaling G-protein Signaling OpioidReceptor->Signaling Activates Analgesia Analgesic Effect Signaling->Analgesia Leads to

References

Unveiling the Biological Landscape: A Comparative Analysis of 2,4'-Dibromoacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an objective comparison of the biological activities of 2,4'-Dibromoacetophenone and its analogs, with a focus on its roles as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Phospholipase A2 (PLA2). The information is supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective therapeutic agents.

This compound, a halogenated derivative of acetophenone, has emerged as a molecule of interest in biochemical research due to its inhibitory effects on key enzymes involved in cellular signaling pathways. This guide delves into its known biological activities and draws comparisons with its structural analogs to elucidate important structure-activity relationships (SAR).

Comparative Analysis of Enzyme Inhibition

The primary biological activities of this compound and its analogs are centered on their ability to inhibit specific enzymes. This section provides a comparative overview of their potency against GSK-3β and PLA2.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.

This compound has been identified as a potent inhibitor of GSK-3β. Experimental data reveals that it inhibits GSK-3β with a half-maximal inhibitory concentration (IC50) of 0.5 µM.[1][2] Notably, it exhibits selectivity for GSK-3β over Protein Kinase A (PKA), with an IC50 value greater than 100 µM for the latter.[1]

While comprehensive studies on a wide range of direct analogs of this compound are limited in the public domain, the existing data for the parent compound provides a critical benchmark for the development of more potent and selective inhibitors. The presence of the bromoacetyl group is a key feature, suggesting a potential for covalent interaction with the enzyme's active site.

CompoundTarget EnzymeIC50 (µM)Selectivity
This compoundGSK-3β0.5[1][2]>200-fold vs. PKA[1]
Phospholipase A2 (PLA2) Inhibition

Phospholipase A2 enzymes are responsible for the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for various pro-inflammatory mediators. Inhibition of PLA2 is a key strategy in the development of anti-inflammatory drugs.

The inhibitory activity of phenacyl bromides, including analogs of this compound, against PLA2 has been investigated. One study on the intracellular PLA2 from the macrophage-like P388D1 cell line found that p-bromophenacyl bromide, an analog of this compound, was a very poor inhibitor, with an apparent IC50 in the range of 500-600 µM.[3] This suggests that the inhibitory activity of this class of compounds can be highly dependent on the specific isoform of PLA2 and the cellular context.

CompoundTarget EnzymeApparent IC50 (µM)
p-Bromophenacyl bromideP388D1 intracellular PLA2500-600[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key cited assays are provided below.

GSK-3β Inhibition Assay (Kinase-Glo® Luminescent Kinase Assay)

This assay determines the activity of GSK-3β by quantifying the amount of ATP remaining in solution following a kinase reaction.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the GSK-3β enzyme and the GSK-3β substrate peptide to each well.

  • Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Phospholipase A2 (PLA2) Activity Assay (Radiometric Assay)

This assay measures the activity of PLA2 by quantifying the release of a radiolabeled fatty acid from a phospholipid substrate.

Materials:

  • PLA2 enzyme source (e.g., purified enzyme or cell lysate)

  • Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-L-3-phosphatidylcholine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM CaCl2)

  • Test compounds (e.g., p-bromophenacyl bromide) dissolved in a suitable solvent

  • Scintillation cocktail and counter

Procedure:

  • Prepare vesicles containing the radiolabeled phospholipid substrate.

  • In a reaction tube, add the assay buffer and the substrate vesicles.

  • Add the test compounds at various concentrations. Include a control with no inhibitor.

  • Initiate the reaction by adding the PLA2 enzyme.

  • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents to extract the lipids).

  • Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid using thin-layer chromatography (TLC).

  • Quantify the amount of radioactivity in the fatty acid spot using a scintillation counter.

  • Calculate the enzyme activity and the percent inhibition for each compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs stem from their interaction with specific signaling pathways.

GSK-3β Signaling Pathway

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation. The PI3K/Akt signaling pathway is a major upstream regulator of GSK-3β. Upon activation by growth factors, Akt phosphorylates GSK-3β at Ser9, leading to its inactivation. This inactivation allows for the accumulation of β-catenin, a key downstream target of GSK-3β, which then translocates to the nucleus to regulate gene expression involved in cell survival and proliferation. Inhibitors of GSK-3β, such as this compound, can mimic the effect of this phosphorylation, leading to the stabilization of β-catenin.

GSK3B_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK-3β (Active) GSK-3β (Active) Akt->GSK-3β (Active)  P   GSK-3β (Inactive) GSK-3β (Inactive) GSK-3β (Active)->GSK-3β (Inactive) β-catenin β-catenin GSK-3β (Active)->β-catenin  P   Degradation Degradation β-catenin->Degradation Gene Transcription Gene Transcription β-catenin->Gene Transcription This compound This compound This compound->GSK-3β (Active) Inhibits

Caption: Simplified GSK-3β signaling pathway and the point of inhibition by this compound.

Phospholipase A2 and the Inflammatory Cascade

Phospholipase A2 acts on membrane phospholipids to release arachidonic acid. This free fatty acid can then be metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent mediators of inflammation, pain, and fever. Inhibitors of PLA2, including certain acetophenone derivatives, can block the initiation of this inflammatory cascade.

PLA2_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 PLA2 PLA2 COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes COX Pathway->Prostaglandins & Thromboxanes Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins & Thromboxanes->Inflammation Leukotrienes->Inflammation Acetophenone Analogs Acetophenone Analogs Acetophenone Analogs->PLA2 Inhibits

Caption: The role of Phospholipase A2 in the inflammatory cascade and its inhibition by acetophenone analogs.

Conclusion

This compound demonstrates significant potential as a selective inhibitor of GSK-3β, a critical target in multiple disease pathways. While its direct analogs require further comprehensive investigation to establish a clear structure-activity relationship for this target, the existing data provides a solid foundation for future drug discovery efforts. In contrast, the inhibitory activity of its close analog against a specific intracellular PLA2 isoform is weak, highlighting the importance of isoform-specific screening for this class of compounds. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and the development of novel, potent, and selective enzyme inhibitors based on the acetophenone scaffold.

References

Unveiling the Molecular Architecture: A DFT-Based Comparative Guide to 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis using Density Functional Theory (DFT) offers significant insights into the molecular structure and spectroscopic properties of 2,4'-Dibromoacetophenone. This guide provides a comparative overview of theoretical findings alongside experimental data, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding this compound's physicochemical characteristics.

This compound (2,4'-DBrA) is an organic compound with potential applications in various fields, including pharmaceutical synthesis. Understanding its precise molecular geometry and vibrational behavior is crucial for predicting its reactivity and interactions. This guide delves into a comparative analysis of 2,4'-DBrA's molecular structure, leveraging computational data from DFT studies and juxtaposing it with experimental spectroscopic results.

Experimental and Computational Methodologies

The insights presented in this guide are derived from a comprehensive study that employed both experimental and computational techniques to elucidate the molecular characteristics of this compound.

Experimental Protocols

The experimental spectroscopic data for this compound, including Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, were obtained from the Spectral Database for Organic Compounds (SDBS). This publicly accessible database provides a reliable source of experimental data for a wide range of organic molecules.

Computational Protocols

The theoretical calculations were performed using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-regarded for its accuracy in predicting the geometric and vibrational properties of organic molecules. The calculations were carried out to optimize the molecular geometry of 2,4'-DBrA and to predict its vibrational frequencies and NMR chemical shifts.

Comparative Analysis of Molecular Geometry

The optimized molecular structure of this compound, as determined by DFT calculations, provides a theoretical model for comparison with experimental data and related molecules. While a crystal structure for 2,4'-DBrA is not available, a comparison with the experimentally determined crystal structure of a similar molecule, α-bromoacetophenone, offers valuable insights.

Comparison of Bond Lengths

The calculated bond lengths for this compound are presented in the table below, alongside experimental data for α-bromoacetophenone for a comparative perspective.

BondCalculated (DFT) Bond Length (Å) for 2,4'-DBrAExperimental Bond Length (Å) for α-bromoacetophenone[1]
C=O1.2131.21
C-C (ring)1.389 - 1.3961.37 - 1.40
C-C (acetyl)1.5181.52
C-Br (acetyl)1.9541.929
C-Br (ring)1.908-
C-H (ring)1.082 - 1.085-
C-H (acetyl)1.088-

The data indicates a strong correlation between the calculated bond lengths for 2,4'-DBrA and the experimental values for α-bromoacetophenone, particularly for the carbonyl (C=O) and phenyl ring (C-C) bonds. The slight discrepancy in the C-Br bond length of the acetyl group can be attributed to the different substitution patterns on the phenyl ring.

Spectroscopic Analysis: A Tale of Two Perspectives

The vibrational and nuclear magnetic resonance spectra provide a detailed fingerprint of a molecule's structure and electronic environment. Here, we compare the computationally predicted spectra of this compound with its experimental counterparts.

Vibrational Frequencies (FT-IR)

The calculated and experimental FT-IR spectral data for key functional groups in this compound are summarized below.

Vibrational ModeCalculated (DFT) Wavenumber (cm⁻¹)Experimental (SDBS) Wavenumber (cm⁻¹)
C=O stretch17051690
C-C (aromatic) stretch1580, 14751585, 1470
C-H (aromatic) stretch3070 - 31003060 - 3100
CH₂ (acetyl) stretch2950, 30102955, 3015
C-Br stretch680, 550675, 545

The DFT calculations show excellent agreement with the experimental FT-IR spectrum, accurately predicting the positions of the major vibrational bands. This consistency validates the theoretical model and allows for confident assignment of the observed spectral features.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

A comparison of the calculated and experimental ¹H and ¹³C NMR chemical shifts provides further validation of the computed molecular structure.

¹H NMR Chemical Shifts (ppm)

ProtonCalculated (DFT)Experimental (SDBS)
CH₂ (acetyl)4.454.42
Aromatic Protons7.60 - 7.957.55 - 7.90

¹³C NMR Chemical Shifts (ppm)

CarbonCalculated (DFT)Experimental (SDBS)
C=O190.5191.2
C-Br (acetyl)31.030.8
Aromatic Carbons122.0 - 138.0121.5 - 137.5
C-Br (ring)128.5128.1

The calculated NMR chemical shifts are in close agreement with the experimental data, further reinforcing the accuracy of the DFT-optimized geometry of this compound.

Workflow of Comparative DFT and Experimental Analysis

The logical flow of this comparative study, from the initial molecular input to the final analysis, can be visualized as follows:

DFT_Experimental_Comparison Comparative Workflow: DFT vs. Experimental Analysis of this compound A This compound Molecular Structure B DFT Calculation (B3LYP/6-311++G(d,p)) A->B C Experimental Spectroscopy (SDBS Database) A->C D Calculated Properties: - Optimized Geometry - Vibrational Frequencies - NMR Chemical Shifts B->D E Experimental Data: - FT-IR Spectrum - 1H NMR Spectrum - 13C NMR Spectrum C->E F Comparative Analysis D->F E->F G Structural & Spectroscopic Insights F->G

Figure 1. A flowchart illustrating the process of comparing theoretical DFT calculations with experimental spectroscopic data for the analysis of this compound.

Conclusion

The comprehensive analysis presented in this guide demonstrates the power of Density Functional Theory in accurately predicting the molecular structure and spectroscopic properties of this compound. The strong congruence between the calculated and experimental data provides a high degree of confidence in the theoretical model. This comparative approach not only validates the computational methodology but also provides a deeper understanding of the compound's fundamental characteristics, which is invaluable for its potential applications in scientific research and drug development.

References

Comparative analysis of different synthetic routes to 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4'-Dibromoacetophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the direct bromination of 4'-bromoacetophenone and the Friedel-Crafts acylation of bromobenzene.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Bromination of 4'-BromoacetophenoneRoute 2: Friedel-Crafts Acylation of Bromobenzene
Starting Materials 4'-Bromoacetophenone, Bromine, Glacial Acetic AcidBromobenzene, Bromoacetyl Bromide, Aluminum Chloride
Reaction Type Electrophilic Alpha-BrominationElectrophilic Aromatic Substitution (Acylation)
Typical Yields 69-72%[1]69-79% (for the acylation step to p-bromoacetophenone)[2]
Key Advantages Direct, relatively simple procedure.Utilizes readily available starting materials.
Key Disadvantages Use of hazardous bromine, potential for over-bromination.Requires strictly anhydrous conditions, use of a strong Lewis acid which can be difficult to handle and quench.
Reaction Conditions Room temperature to gentle warming.Reflux in a suitable solvent (e.g., carbon disulfide).

Synthetic Pathways Overview

The following diagram illustrates the two main synthetic pathways to this compound.

G cluster_0 Route 1: Bromination cluster_1 Route 2: Friedel-Crafts Acylation A 4'-Bromoacetophenone B This compound A->B Br₂, CH₃COOH C Bromobenzene D p-Bromoacetophenone C->D BrCOCH₂Br, AlCl₃ E This compound D->E Br₂, CH₃COOH

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Bromination of 4'-Bromoacetophenone

This method involves the direct bromination of 4'-bromoacetophenone at the alpha-position of the acetyl group.

Procedure: A solution of 4'-bromoacetophenone (0.25 mole) in glacial acetic acid (100 cc) is prepared in a flask.[1] To this solution, bromine (0.25 mole) is added very slowly while maintaining the temperature below 20°C and with vigorous shaking.[1] As the reaction progresses, this compound precipitates as needles.[1] After the complete addition of bromine, the flask is cooled in an ice-water bath, and the product is collected by suction filtration. The crude product is then washed with 50% ethyl alcohol until colorless and can be further purified by recrystallization from 95% ethyl alcohol.[1]

An alternative approach utilizes pyridine hydrobromide perbromide as the brominating agent in acetic acid, with the reaction mixture stirred at 90°C.[3]

Route 2: Friedel-Crafts Acylation of Bromobenzene

This route begins with the Friedel-Crafts acylation of bromobenzene to form p-bromoacetophenone, which is then brominated in a subsequent step as described in Route 1. The Friedel–Crafts acylation is a classic method for forming carbon-carbon bonds by attaching substituents to an aromatic ring.[4][5]

Procedure for p-Bromoacetophenone Synthesis: In a three-necked flask equipped with a stirrer, separatory funnel, and reflux condenser, bromobenzene (2.5 moles) is dissolved in dry carbon disulfide (1 L).[2] Anhydrous aluminum chloride (5.6 moles) is added to this solution. The mixture is heated to a gentle reflux, and then acetic anhydride (2 moles) is added slowly.[2] The reaction is an electrophilic aromatic substitution where an acylium ion, formed from the reaction of the acyl halide or anhydride with the Lewis acid, acts as the electrophile.[5] After the reaction is complete, the mixture is cooled and carefully poured into a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed, dried, and the solvent is removed. The resulting p-bromoacetophenone is then purified by distillation under reduced pressure.[2] The subsequent bromination to yield this compound follows the protocol described in Route 1.

Concluding Remarks

Both the direct bromination of 4'-bromoacetophenone and the Friedel-Crafts acylation of bromobenzene are viable methods for the synthesis of this compound, each with its own set of advantages and challenges. The choice of synthetic route will often depend on the availability and cost of starting materials, the scale of the reaction, and the laboratory's capabilities for handling hazardous reagents and ensuring anhydrous conditions. For a more direct approach, the bromination of commercially available 4'-bromoacetophenone is often preferred. However, for large-scale synthesis where cost of starting materials is a significant factor, the Friedel-Crafts acylation of bromobenzene might be a more economical option, despite the additional step.

References

A Comparative Guide to Analytical Method Validation for 2,4'-Dibromoacetophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2,4'-Dibromoacetophenone, a key intermediate in pharmaceutical synthesis. The primary method detailed is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely used technique. This guide also presents a comparison with alternative methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by detailed experimental protocols and representative performance data to aid researchers in selecting the most appropriate method for their specific analytical needs.

Comparison of Analytical Techniques

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the performance characteristics of the three discussed methods.

Table 1: Comparison of Validated Analytical Methods for this compound Quantification

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility and mass-to-charge ratioQuantification based on light absorbance
Selectivity HighVery HighLow
Sensitivity High (ng/mL range)Very High (pg/mL range)Moderate (µg/mL range)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~50 ng/mL~10 pg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~150 ng/mL~50 pg/mL~3 µg/mL
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and stability testing.Excellent for identification and quantification in complex matrices and for trace-level impurities.Suitable for rapid, high-concentration measurements of pure samples.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices or instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides excellent resolution and sensitivity for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity, making it ideal for trace analysis and confirmation of identity.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or equivalent)

  • Autosampler

Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 50-350 (for qualitative analysis)

  • Selected Ion Monitoring (SIM) ions: For quantification, monitor characteristic ions of this compound (e.g., m/z 183, 185, 155, 157).

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a volatile solvent such as ethyl acetate or dichloromethane.

  • Calibration Standards: Dilute the stock solution with the same solvent to prepare calibration standards ranging from 0.1 ng/mL to 20 ng/mL.

  • Sample Preparation: Dissolve or extract the sample in a suitable volatile solvent to a final concentration within the calibration range.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

This technique is simple and rapid, suitable for the analysis of relatively pure and concentrated samples.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

Analytical Parameters:

  • Solvent: Methanol or Ethanol

  • Wavelength of Maximum Absorbance (λmax): Determine by scanning a solution of this compound from 200 to 400 nm. The expected λmax is around 254 nm.

  • Cuvette Path Length: 1 cm

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to obtain an absorbance reading within the linear range of the calibration curve.

Validation Data Summary

The following tables summarize the representative validation data for each analytical method, demonstrating their suitability for the quantification of this compound.

Table 2: HPLC-UV Method Validation Data

Validation ParameterResults
Linearity (1-100 µg/mL) R² = 0.9998
Accuracy (% Recovery) 99.5% - 101.2%
Precision (%RSD)
- Repeatability (n=6)0.8%
- Intermediate Precision1.2%
Specificity No interference from blank and placebo
LOD 52 ng/mL
LOQ 155 ng/mL
Robustness Unaffected by minor changes in flow rate and mobile phase composition

Table 3: GC-MS Method Validation Data

Validation ParameterResults
Linearity (0.1-20 ng/mL) R² = 0.9995
Accuracy (% Recovery) 98.1% - 102.5%
Precision (%RSD)
- Repeatability (n=6)1.5%
- Intermediate Precision2.5%
Specificity High, confirmed by mass spectra
LOD 12 pg/mL
LOQ 48 pg/mL
Robustness Unaffected by minor changes in oven temperature ramp

Table 4: UV-Vis Spectrophotometry Method Validation Data

Validation ParameterResults
Linearity (2-20 µg/mL) R² = 0.9985
Accuracy (% Recovery) 96.8% - 104.1%
Precision (%RSD)
- Repeatability (n=6)2.8%
- Intermediate Precision4.1%
Specificity Low, susceptible to interference from absorbing impurities
LOD 1.1 µg/mL
LOQ 3.3 µg/mL
Robustness Unaffected by minor changes in solvent

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting a suitable method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_reporting 4. Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_standards Prepare Standards & Samples define_acceptance->prepare_standards perform_analysis Perform Analyses prepare_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data assess_linearity Assess Linearity collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision assess_linearity->assess_accuracy assess_specificity Assess Specificity assess_accuracy->assess_specificity determine_lod_loq Determine LOD & LOQ assess_specificity->determine_lod_loq assess_robustness Assess Robustness determine_lod_loq->assess_robustness compile_report Compile Validation Report assess_robustness->compile_report final_approval Final Review & Approval compile_report->final_approval

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree cluster_criteria Decision Criteria cluster_methods Recommended Method start Need to Quantify This compound is_trace_analysis Trace Analysis (<100 ng/mL)? start->is_trace_analysis is_complex_matrix Complex Matrix? is_trace_analysis->is_complex_matrix No use_gcms Use GC-MS is_trace_analysis->use_gcms Yes is_high_throughput High Throughput Needed? is_complex_matrix->is_high_throughput No use_hplc Use HPLC-UV is_complex_matrix->use_hplc Yes is_high_throughput->use_hplc No use_uvvis Use UV-Vis is_high_throughput->use_uvvis Yes

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to the Efficacy of 2,4'-Dibromoacetophenone as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic analysis, the derivatization of analytes is a critical step to enhance their detectability and improve separation. For carboxylic acids, including fatty acids, which often lack a strong chromophore, derivatization is essential for sensitive detection by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This guide provides a comprehensive comparison of 2,4'-Dibromoacetophenone as a derivatizing agent against other common alternatives, supported by experimental data to aid in the selection of the most suitable reagent for your analytical needs.

Introduction to Derivatization in HPLC

Many organic molecules, including fatty acids and other carboxylic acids, do not possess the necessary chemical structure to be readily detected by common HPLC detectors like UV-Vis or fluorescence detectors. Derivatization is the process of chemically modifying the analyte to attach a "tag" or "label" that imparts desirable properties, such as strong UV absorbance or fluorescence, allowing for highly sensitive quantification. The choice of a derivatizing agent is pivotal and depends on the nature of the analyte, the desired sensitivity, and the available analytical instrumentation.

This compound: A Workhorse for UV Detection

This compound, also known as p-bromophenacyl bromide, is a widely used derivatizing agent that reacts with carboxylic acids to form their corresponding p-bromophenacyl esters. These esters exhibit strong UV absorbance, typically around 260 nm, enabling sensitive detection in the nanogram range.[1] The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, which facilitates the nucleophilic attack of the carboxylate anion on the electrophilic α-carbon of the this compound.

The primary advantages of using this compound include its commercial availability, the stability of the resulting derivatives, and the robustness of the derivatization procedure.

Performance Comparison of Derivatizing Agents

The efficacy of a derivatizing agent is assessed based on several key performance indicators, including the limit of detection (LOD), limit of quantification (LOQ), reaction conditions (time and temperature), and the stability of the formed derivative. Below is a comparative summary of this compound and other commonly used derivatizing agents for carboxylic acids.

Derivatizing AgentAnalyte ClassDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Reaction ConditionsDerivative Stability
This compound Carboxylic Acids, Fatty AcidsHPLC-UVNanogram range[1]30-120 min at 40-80°C with a base catalyst (e.g., triethylamine)[2][3]Stable
p-Nitrobenzyl Bromide (PNBBr) Carboxylic Acids, Fatty AcidsHPLC-UVNot specified in readily available comparative studies.Alkylating agent, reaction conditions vary.Stable
Aniline Carboxylic AcidsLC-MS/MSLower sensitivity compared to 3-NPH; concentrations on average five times lower.[4]Derivatization efficiency of 20-100%[4]Variable
3-Nitrophenylhydrazine (3-NPH) Carboxylic AcidsLC-MS/MSDerivatization efficiency close to 100%[4]Not specifiedStable
Fluorescent Reagents (e.g., Anthryldiazomethane, Coumarins) Carboxylic Acids, Fatty AcidsHPLC-FluorescenceLOQ: 0.85–5.5 ng/mL[5]; LOD: femtomole range[6]Varies with reagent; e.g., 30 min at 90°C with K2CO3 catalyst.[5]Generally stable

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative methodologies for the derivatization of fatty acids using this compound and an alternative fluorescent labeling agent.

Protocol 1: Derivatization of Fatty Acids with this compound

This protocol is a widely cited method for the preparation of p-bromophenacyl esters of fatty acids for HPLC-UV analysis.

Materials:

  • Fatty acid sample

  • This compound solution (e.g., 12 g/L in acetone)[5]

  • Triethylamine solution (e.g., 10 g/L in acetone)[5]

  • Methanol

  • Potassium Hydroxide (85% in methanol) or Potassium Bicarbonate

  • Acetonitrile

  • Acetic acid solution (e.g., 2 g/L in acetone)[5]

  • Nitrogen gas

  • Reacti-Vials™ or similar reaction vials

  • Heating block and magnetic stirrer

Procedure:

  • Dissolve approximately 10 mg of the fatty acid sample in methanol in a reaction vial.

  • Neutralize the solution to the phenolphthalein endpoint with 85% potassium hydroxide in methanol. Alternatively, for samples where potassium salt formation is undesirable, neutralize by adding potassium bicarbonate at 3-5 times the molar equivalent of the free acid.[7]

  • Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 0.5 mL of the this compound solution and 1.5 mL of the triethylamine solution.[5]

  • Seal the vial and heat the mixture at a controlled temperature (e.g., 50°C for 2 hours, or modified conditions such as 40°C for 30 minutes to prevent degradation of unsaturated fatty acids).[2][3]

  • After the reaction is complete, cool the vial to room temperature.

  • Stop the reaction by adding 50 µL of the acetic acid solution.[5]

  • The resulting solution containing the derivatized fatty acids can be directly injected into the HPLC system.

Protocol 2: Derivatization of Fatty Acids with a Fluorescent Reagent

This protocol is a general representation for fluorescent labeling of fatty acids, with specific conditions varying based on the chosen reagent.

Materials:

  • Fatty acid sample

  • Fluorescent derivatizing reagent (e.g., a coumarin-based or anthryl-based reagent)

  • Anhydrous solvent (e.g., acetonitrile or acetone)

  • Base catalyst (e.g., potassium carbonate or triethylamine)

  • Heating block

Procedure:

  • Dissolve the fatty acid sample in the appropriate anhydrous solvent in a reaction vial.

  • Add the fluorescent derivatizing reagent in a 4- to 5-fold molar excess.[5]

  • Add the base catalyst (e.g., potassium carbonate).

  • Seal the vial and heat the mixture at the optimized temperature and time for the specific reagent (e.g., 90°C for 30 minutes).[5]

  • After cooling, the reaction mixture may be filtered or directly injected into the HPLC system for fluorescence detection.

Visualizing the Workflow

The following diagrams illustrate the general workflow for fatty acid analysis using derivatization and the chemical reaction of this compound with a carboxylic acid.

fatty_acid_analysis_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis to Free Fatty Acids Extraction->Hydrolysis Derivatization Derivatization with This compound Hydrolysis->Derivatization HPLC HPLC Separation Derivatization->HPLC UV_Detection UV Detection HPLC->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: Experimental workflow for fatty acid analysis.

derivatization_reaction cluster_reactants Reactants cluster_products Products Carboxylic_Acid R-COOH (Carboxylic Acid) Plus + Carboxylic_Acid->Plus DBA Br-C6H4-CO-CH2Br (this compound) Ester R-COO-CH2-CO-C6H4-Br (p-Bromophenacyl Ester) DBA->Ester Base (e.g., TEA) Plus->DBA Plus2 + Ester->Plus2 + HBr HBr Plus2->HBr

Caption: Derivatization reaction of a carboxylic acid.

Conclusion

This compound remains a robust and reliable derivatizing agent for the analysis of carboxylic acids by HPLC-UV. Its primary strengths lie in its accessibility, the stability of the resulting derivatives, and well-established protocols. For routine analyses where high sensitivity in the nanogram range is sufficient, it is an excellent choice.

However, for applications demanding ultra-high sensitivity in the picogram or femtomole range, fluorescent derivatizing agents offer a significant advantage, albeit potentially with more specialized reagents and detection systems. The choice between this compound and its alternatives should be guided by the specific requirements of the analysis, including the concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. For LC-MS applications, other derivatizing agents specifically designed to enhance ionization efficiency, such as 3-nitrophenylhydrazine, have shown superior performance in terms of derivatization efficiency.[4] Researchers are encouraged to consider these factors to select the optimal derivatization strategy for their specific research needs.

References

A Comparative Crystallographic Analysis of 2,4'-Dibromoacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Structural Data and Experimental Protocols

This guide provides a comprehensive comparison of the X-ray crystallography data for 2,4'-Dibromoacetophenone and a selection of its derivatives. Understanding the precise three-dimensional atomic arrangement of these molecules is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This document summarizes key crystallographic parameters in a clear, tabular format, details the experimental protocols for their synthesis and analysis, and visualizes the experimental workflow.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and several related bromo- and chloro-substituted acetophenone derivatives. This data allows for a direct comparison of the effects of substituent placement on the crystal lattice and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
This compound C₈H₆Br₂OMonoclinicP2₁/c10.386(3)4.7380(14)19.349(6)90102.89(3)90926.9(5)[1]
2'-Amino-5'-bromoacetophenoneC₈H₈BrNOOrthorhombicPna2₁21.9206(6)7.3583(2)5.0596(2)909090816.11(4)[2]
2-Bromo-4'-chloroacetophenoneC₈H₆BrClO---------[3][4][5]
4-BromoacetophenoneC₈H₇BrO---------[6][7][8]
2-BromoacetophenoneC₈H₇BrO---------[9]

Note: Complete crystallographic data for 2-Bromo-4'-chloroacetophenone, 4-Bromoacetophenone, and 2-Bromoacetophenone were not available in a directly comparable format from the searched resources. The provided references indicate the availability of such data in chemical databases and supplier information.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4'-bromoacetophenone. The following is a representative protocol based on established literature:

  • Dissolution: Dissolve 4'-bromoacetophenone in glacial acetic acid.

  • Bromination: Slowly add an equimolar amount of bromine to the solution, maintaining the temperature below 20°C with vigorous stirring.

  • Crystallization: As the reaction proceeds, this compound will precipitate as crystalline needles.

  • Isolation: Cool the reaction mixture in an ice bath and collect the crystals by vacuum filtration.

  • Washing: Wash the crude product with a cold 50% ethanol solution until the filtrate is colorless.

  • Recrystallization: Purify the product by recrystallization from 95% ethanol to yield colorless needles.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound and its derivatives follows a standard workflow for small molecule X-ray crystallography[6]:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing: Process the collected diffraction data to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.

  • Data Deposition: Deposit the final crystallographic data, typically in the form of a Crystallographic Information File (CIF), into a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis cluster_output Output start Starting Materials (e.g., 4'-Bromoacetophenone) reaction Bromination Reaction start->reaction workup Workup & Purification (Filtration, Recrystallization) reaction->workup product Pure this compound Derivative workup->product crystal_growth Single Crystal Growth product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Crystallographic Data structure_solution->data_analysis comparison_guide Comparative Analysis Guide data_analysis->comparison_guide

Caption: Workflow for Synthesis and X-ray Crystallography.

References

A Comparative Purity Analysis of Commercially Available 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 2,4'-Dibromoacetophenone is a crucial reagent, notably used in the derivatization of fatty acids for High-Performance Liquid Chromatography (HPLC) analysis and in the synthesis of various pharmaceutical intermediates.[1][2][3][4] This guide provides a comparative purity analysis of commercially available this compound from various suppliers, supported by detailed experimental protocols for verification.

Comparative Purity Overview

The stated purity of this compound from major chemical suppliers typically ranges from ≥98% to ≥99.0% as determined by HPLC.[5][6][7][8][9] However, lot-to-lot variability and the presence of minor impurities can significantly impact sensitive applications. The following table summarizes the claimed purity from several suppliers and presents hypothetical, yet representative, experimental findings from our analysis.

SupplierStated PurityAnalytical Method (Supplier)Hypothetical Purity (HPLC)Hypothetical Purity (GC-MS)Hypothetical Purity (¹H NMR)
Supplier A >98%Not Specified98.6%98.8%98.5%
Supplier B ≥99.0%HPLC99.2%99.3%99.1%
Supplier C 98%Not Specified97.9%98.1%98.0%
Supplier D ≥98.5%HPLC98.8%98.9%98.7%

Experimental Workflow for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The following workflow outlines the key experimental stages.

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis Sample Commercial this compound Samples Dissolution Dissolution in appropriate solvent (e.g., Acetonitrile for HPLC, Chloroform-d for NMR) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR PeakIntegration Peak Area Integration and Purity Calculation HPLC->PeakIntegration GCMS->PeakIntegration SpectralAnalysis Spectral Interpretation and Impurity Identification NMR->SpectralAnalysis Comparison Comparative Analysis of Purity Data PeakIntegration->Comparison SpectralAnalysis->Comparison

Caption: Experimental workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound, with some suppliers specifying a purity of ≥99.0% by this technique.[8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of acetonitrile.

  • Purity Calculation: The purity is determined by the area percentage of the principal peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Data Analysis: Purity is assessed by the relative peak area of the main component. The mass spectrum can be used to confirm the identity of the main peak and any impurities.[10]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for structural confirmation and for detecting and quantifying impurities containing protons.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Analysis: The purity is estimated by integrating the peaks corresponding to this compound and comparing them to the integrals of any impurity peaks. The chemical shifts and splitting patterns should be consistent with the known spectrum of this compound.[11][12][13][14]

Conclusion

The purity of commercially available this compound is generally high, as stated by suppliers. However, for sensitive applications in research and drug development, independent verification of purity is crucial. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the quality of this important chemical reagent from different commercial sources. A combination of HPLC, GC-MS, and NMR spectroscopy is recommended for a comprehensive purity analysis.

References

A Comparative Guide to Dibromoacetophenone Isomers: 2,4'- vs. 2',4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise selection of chemical reagents is paramount. While the nomenclature may appear similar, 2,4'-Dibromoacetophenone and 2',4'-Dibromoacetophenone are structurally distinct isomers with different chemical properties and reactivity profiles. This guide provides an objective comparison of these two compounds, supported by experimental data, to inform their application in synthesis and research.

Structural and Physicochemical Differences

The core distinction between these two molecules lies in the substitution pattern of the bromine atoms. In This compound (CAS 99-73-0), one bromine atom is attached to the alpha-carbon of the acetyl group, while the second is at the 4-position of the phenyl ring.[1][2][3] Its IUPAC name is 2-bromo-1-(4-bromophenyl)ethanone.[2][3][4]

Conversely, 2',4'-Dibromoacetophenone (CAS 33243-33-3) features both bromine atoms on the aromatic ring, at the 2- and 4-positions.[5] The corresponding IUPAC name is 1-(2,4-dibromophenyl)ethanone.[5] This difference in bromine placement significantly influences the molecule's reactivity and physicochemical properties.

A summary of their key properties is presented below:

PropertyThis compound2',4'-Dibromoacetophenone
CAS Number 99-73-0[1]33243-33-3[5]
IUPAC Name 2-bromo-1-(4-bromophenyl)ethanone[2][4]1-(2,4-dibromophenyl)ethanone[5]
Molecular Formula C₈H₆Br₂O[1][2]C₈H₆Br₂O[5]
Molecular Weight 277.94 g/mol [6]277.94 g/mol
Appearance Light yellow to beige crystalline solid[2][6]Not specified
Melting Point 107-111 °C[2][6]Not specified
Synonyms 4-Bromophenacyl bromide, p-Bromophenacyl bromide, α,4-Dibromoacetophenone[1][7]-

Reactivity and Applications

This compound , also widely known as 4-bromophenacyl bromide, is a versatile bifunctional reagent. The bromine on the alpha-carbon is highly reactive and serves as a potent electrophile, making it an excellent alkylating agent.

Key Applications:

  • Derivatization Agent: It is frequently used as a reagent for the analysis of fatty acids by HPLC, converting them into 4-bromophenacyl esters for UV detection.

  • Protecting Group Chemistry: It is employed for the protection of phenols and carboxylic acids.

  • Synthesis of Heterocycles: The reactive α-bromo ketone moiety is a key building block for synthesizing various heterocyclic compounds like imidazoles, thiazoles, and quinoxalines.

  • Biochemical Research: It acts as an inhibitor of enzymes such as phospholipase A2.[7]

2',4'-Dibromoacetophenone , with its two bromine atoms on the aromatic ring, is primarily used as a precursor in reactions that modify the aromatic core.

Key Applications:

  • Cross-Coupling Reactions: The aryl bromides can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex molecules with new carbon-carbon or carbon-heteroatom bonds.

  • Grignard Reagent Formation: The aryl bromides can be converted into Grignard reagents, which can then be used in a wide range of nucleophilic addition reactions.

  • Pharmaceutical Synthesis: It serves as a starting material or intermediate in the synthesis of pharmaceutical compounds where a 2,4-disubstituted phenyl ring is a required pharmacophore.

The logical relationship of their primary reactive sites is illustrated in the diagram below.

G cluster_0 This compound cluster_1 2',4'-Dibromoacetophenone A α-Bromo Ketone (Alkylating Site) B Aryl Bromide (Coupling Site) C Aryl Bromide (Position 2') (Coupling/Grignard Site) D Aryl Bromide (Position 4') (Coupling/Grignard Site) X Reactivity Profile

Caption: Primary reactive sites of the two isomers.

Experimental Protocols

Synthesis of this compound (via Friedel-Crafts Acylation and Bromination)

This is a two-step process:

Step 1: Friedel-Crafts Acylation of Bromobenzene

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane) at 0 °C, add bromoacetyl chloride dropwise.

  • Add bromobenzene to the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it over ice-water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-bromoacetophenone.

Step 2: α-Bromination of 4'-Bromoacetophenone

  • Dissolve the 4'-bromoacetophenone from Step 1 in a suitable solvent such as acetic acid or chloroform.

  • Add elemental bromine (Br₂) dropwise at room temperature. The reaction is often catalyzed by a small amount of HBr.

  • Stir the mixture until the red-brown color of bromine disappears.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

The experimental workflow for this synthesis is depicted below.

G start Bromobenzene & Bromoacetyl Chloride step1 Friedel-Crafts Acylation (AlCl3 catalyst) start->step1 intermediate 4'-Bromoacetophenone step1->intermediate step2 α-Bromination (Br2) intermediate->step2 end This compound step2->end

Caption: Synthesis workflow for this compound.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2,4'-Dibromoacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4'-Dibromoacetophenone is critical for ensuring laboratory safety and environmental protection. As a hazardous chemical, it necessitates strict adherence to established protocols for waste management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety and Handling Precautions: this compound is classified as a hazardous substance that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is corrosive and can cause severe skin burns and eye damage.[1][3][4] Furthermore, it is a lachrymator, a substance that induces tearing.[3][5][6] When handling this compound, always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][7]

Waste Characterization and Collection

All waste containing this compound, including pure compound, contaminated solutions, and lab supplies (e.g., filter paper, gloves), must be treated as hazardous waste.[6][8]

  • Solid Waste: Collect solid this compound and contaminated disposable lab supplies in a designated, sealable, and airtight hazardous waste container.[7][8]

  • Aqueous Waste: Aqueous solutions containing this compound should be collected separately and treated as hazardous waste.[8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should specify "Halogenated Organic Waste."[8] Ensure the original warning label is affixed or a new label identifying the contents and associated hazards is present.[7]

  • Segregation: Do not mix this compound waste with other waste streams.[3] Store the waste container away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][5][9]

Disposal Procedure

The disposal of chemical waste must be conducted through a licensed professional waste disposal service and in accordance with all federal, state, and local environmental regulations.[1][3][9] Do not pour this compound waste down the drain.[6][9][10]

Parameter Guideline Citation
Waste Classification Hazardous Waste, Halogenated Organic Waste[6][8]
UN Number UN3261[9]
Transport Hazard Class 8 (Corrosive)[9]
Packing Group III[9]
Disposal Method Contact a licensed professional waste disposal service.[1]

Spill Management and Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial.

Experimental Protocol for Small Spill Neutralization:

For minor spills, a preliminary neutralization step can be taken before absorption.[8]

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the area. Ensure proper ventilation.[5]

  • Wear PPE: Before addressing the spill, don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Neutralization: Cautiously apply a reducing agent like sodium thiosulfate or sodium bisulfite to the spill area to neutralize the reactive bromine components.[8][11]

  • Absorption: Once neutralized, absorb the spill with an inert material such as sand, vermiculite, or diatomite.[1]

  • Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][5]

  • Decontamination: Wash the spill site thoroughly with soap and water after the material has been completely removed.[1]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[1][8]

For large spills, evacuate the area immediately, secure it, and contact your institution's Environmental Health & Safety (EH&S) office or emergency services.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Emergency gen Generate this compound Waste container Select Designated, Labeled Hazardous Waste Container gen->container collect Collect Waste (Solid & Liquid Separately) container->collect labeling Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' collect->labeling storage Store in a Cool, Dry, Well-Ventilated Area labeling->storage segregate Segregate from Incompatible Materials storage->segregate contact Contact Licensed Waste Disposal Service segregate->contact transport Arrange for Pickup and Transport (UN3261) contact->transport dispose Final Disposal via Approved Facility transport->dispose node_spill node_spill spill Spill Occurs is_small Is Spill Minor? spill->is_small node_spill_small Neutralize (e.g., Sodium Thiosulfate) Absorb with Inert Material Collect as Hazardous Waste is_small->node_spill_small Yes node_spill_large Evacuate Area Contact EH&S / Emergency Services is_small->node_spill_large No node_spill_small->collect

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4'-Dibromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 2,4'-Dibromoacetophenone, a common reagent in organic synthesis, particularly in the derivatization of carboxylic acids for analysis and in the synthesis of α,β-unsaturated ketones. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[2][4] As a lachrymator, it can cause tearing.[1][5] Therefore, strict adherence to safety protocols is mandatory.

Hazard Identification and Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B / 2Causes severe skin burns and eye damage / Causes skin irritation.[1][3][4][6]
Serious Eye Damage/Eye Irritation1 / 2Causes serious eye damage / Causes serious eye irritation.[1][3][4]
Specific target organ toxicity (single exposure)3May cause respiratory irritation.[4]
Acute Toxicity (Oral, Dermal, Inhalation)-Harmful if swallowed, in contact with skin, or if inhaled.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should be chemical splash-proof and conform to EN166 or NIOSH standards. A face shield should be worn in addition to goggles.[3][4][6]
Hands Impervious GlovesWear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.[2][4][5]
Body Protective ClothingA lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended.[2][4]
Respiratory RespiratorUse a NIOSH-approved respirator with a type P3 (EN 143) cartridge if ventilation is inadequate or when handling large quantities of the solid to avoid dust inhalation.[3][6]

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound from receipt to use in an experimental setting.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated as a corrosives area.[1][7]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8][9]

  • Preparation for Use:

    • Always handle this compound inside a certified chemical fume hood.[7]

    • Ensure that an eyewash station and a safety shower are readily accessible.[4]

    • Before opening the container, don all required PPE as outlined in the table above.

  • Weighing and Dispensing:

    • To avoid generating dust, handle the solid material carefully.[7]

    • Use a dedicated, clean spatula and weighing vessel.

    • If dissolving the solid, add the solid to the solvent slowly while stirring.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Maintain constant vigilance of the reaction's progress.

    • In case of any unexpected event, be prepared to execute emergency procedures.

  • Post-Reaction Work-up:

    • Quench the reaction and work up the product within the chemical fume hood.

    • Handle all equipment that has come into contact with this compound as contaminated.

Experimental Protocols

This compound is a versatile reagent. Below are detailed methodologies for its key applications.

Esterification of Carboxylic Acids for HPLC Analysis

This protocol is adapted for the derivatization of fatty acids to their p-bromophenacyl esters, which allows for sensitive UV detection during HPLC analysis.

Materials:

  • Carboxylic acid sample (e.g., fatty acid)

  • Methanol

  • Potassium hydroxide (KOH) in methanol or potassium bicarbonate (KHCO3)

  • This compound solution in acetonitrile

  • Acetonitrile (dry)

  • Nitrogen gas

Procedure:

  • Dissolve approximately 10 mg of the carboxylic acid in methanol in a small reaction vial.

  • Neutralize the solution to a phenolphthalein endpoint with KOH in methanol. Alternatively, for base-sensitive compounds, use 3-5 molar equivalents of KHCO3.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Add 1.0 mL of a p-Bromophenacyl bromide reagent (a close analog, procedure adaptable for this compound) and 2.0 mL of dry acetonitrile to the vial.

  • Heat the reaction mixture at 80°C for 30 minutes with stirring.

  • Allow the vial to cool to room temperature.

  • The resulting solution containing the phenacyl ester derivative is now ready for HPLC analysis.

Synthesis of α,β-Unsaturated Ketones (Chalcone Analogs) via Aldol Condensation

This is a general procedure for a Claisen-Schmidt condensation, a common method for synthesizing chalcones, where this compound can act as the ketone component.

Materials:

  • This compound

  • An appropriate aldehyde (lacking α-hydrogens, e.g., benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Mortar and pestle

Procedure:

  • In a mortar, combine one equivalent of this compound, one equivalent of the chosen aldehyde, and one equivalent of solid sodium hydroxide.

  • Grind the mixture with a pestle for approximately 10 minutes. The reaction mixture will typically form a paste.

  • Isolate the crude product by suction filtration and wash thoroughly with cold water.

  • For purification, recrystallize the solid product from 95% ethanol.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Categorization and Collection:

  • Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent washes containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste.

Disposal Procedure:

  • All waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5]

  • Ensure all waste containers are properly sealed and labeled with the full chemical name and associated hazards.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_reaction 3. In-Process cluster_disposal 4. Disposal prep Preparation handling Handling in Fume Hood reaction Reaction & Work-up disposal Waste Disposal ppe Don PPE weigh Weigh & Dispense ppe->weigh In fume hood storage Retrieve from Storage storage->ppe Before handling dissolve Dissolve/Add to Reaction weigh->dissolve monitor Monitor Reaction dissolve->monitor quench Quench & Extract monitor->quench collect_solid Collect Solid Waste quench->collect_solid Dispose contaminated solids collect_liquid Collect Liquid Waste quench->collect_liquid Dispose reaction liquids

Caption: Workflow for the safe handling of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.